1H-Indazol-6-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92744. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1H-indazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-2-1-5-4-8-9-7(5)3-6/h1-4,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYZVDBIVNOTSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901318 | |
| Record name | NoName_418 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23244-88-4 | |
| Record name | 1H-Indazol-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23244-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazol-6-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023244884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indazol-6-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-indazol-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Data of 1H-Indazol-6-ol: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of 1H-Indazol-6-ol (CAS No. 23244-88-4), a key heterocyclic compound with significant potential in medicinal chemistry and drug development.[1] Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this guide employs a predictive and comparative approach, leveraging established spectroscopic principles and data from structurally related analogs. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this compound. This document is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and similar indazole derivatives.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the standard IUPAC numbering system for the 1H-indazole ring is utilized. The hydroxyl group at the 6-position significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming its structure. The spectra are typically recorded in deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can solubilize the compound and allow for the observation of exchangeable protons (NH and OH).
¹H NMR Spectroscopy: Predicted Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the imino proton of the indazole ring, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating nature of the hydroxyl group and the anisotropic effects of the fused ring system. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized in Table 1.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Rationale |
| NH | ~13.0 | br s | - | The acidic proton on the nitrogen of the indazole ring typically appears as a broad singlet at a downfield chemical shift. |
| OH | ~9.5 | br s | - | The phenolic proton signal is usually a broad singlet and its chemical shift can be concentration and temperature dependent. |
| H-3 | ~8.0 | s | - | This proton is a singlet as it has no adjacent protons to couple with. |
| H-7 | ~7.5 | d | ~8.5 | This proton is part of an ABC spin system in the benzene ring and is expected to be a doublet due to coupling with H-5. |
| H-4 | ~7.0 | d | ~1.5 | This proton is expected to show a small coupling to H-5. |
| H-5 | ~6.8 | dd | ~8.5, ~1.5 | This proton is coupled to both H-7 (ortho-coupling) and H-4 (meta-coupling), resulting in a doublet of doublets. |
Note: These are predicted values based on known substituent effects on the indazole scaffold. Actual experimental values may vary slightly.
¹³C NMR Spectroscopy: Predicted Data
The proton-decoupled ¹³C NMR spectrum of this compound will provide information about the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic environment. The electron-donating hydroxyl group at C-6 will cause a significant upfield shift for C-6 and other carbons in the benzene ring through resonance effects.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale |
| C-6 | ~155 | The carbon bearing the hydroxyl group is expected to be the most downfield in the benzene portion of the ring. |
| C-7a | ~140 | A quaternary carbon at the fusion of the two rings. |
| C-3a | ~125 | Another quaternary carbon at the ring fusion. |
| C-3 | ~135 | The carbon at the 3-position of the indazole ring. |
| C-7 | ~120 | This carbon is ortho to the C-6 hydroxyl group. |
| C-5 | ~115 | This carbon is also influenced by the hydroxyl group. |
| C-4 | ~100 | The carbon at the 4-position is expected to be significantly shielded. |
Note: These are predicted values and should be confirmed by experimental data. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[2]
Infrared (IR) Spectroscopy
FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, and C-H stretching vibrations, as well as absorptions corresponding to the aromatic ring system.
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenolic hydroxyl |
| 3200-3000 (broad) | N-H stretch | Indazole NH |
| 3100-3000 | C-H stretch | Aromatic |
| 1620-1450 | C=C stretch | Aromatic ring |
| 1300-1000 | C-O stretch | Phenolic hydroxyl |
The broadness of the O-H and N-H stretching bands is due to hydrogen bonding in the solid state.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₇H₆N₂O), the calculated exact mass is 134.0480 g/mol . In electron ionization (EI) mass spectrometry, the molecule is expected to form a molecular ion (M⁺˙) peak at m/z 134. Subsequent fragmentation can provide valuable structural information.
Predicted Fragmentation Pattern:
The molecular ion of this compound is expected to undergo fragmentation through several pathways, including the loss of small neutral molecules. Common fragmentation patterns for N-heterocycles involve the cleavage of the ring system.[3]
-
[M]⁺˙ at m/z = 134: The molecular ion peak.
-
[M-HCN]⁺˙ at m/z = 107: Loss of hydrogen cyanide from the pyrazole ring.
-
[M-CO]⁺˙ at m/z = 106: Loss of carbon monoxide, which is a common fragmentation for phenols.
Experimental Methodologies
To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized experimental protocols are essential.
Workflow for Spectroscopic Characterization
Caption: A general workflow for the synthesis and spectroscopic characterization of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is generally required. DEPT-135 and DEPT-90 experiments should be performed to aid in the assignment of carbon signals.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase and baseline corrections should be applied as needed.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
-
Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.[4]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS) Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV. This provides reproducible fragmentation patterns that are useful for library searching and structural elucidation.[5]
-
Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Logical Workflow for Spectroscopic Data Interpretation
Caption: Logical workflow for the interpretation of combined spectroscopic data.
References
An In-depth Technical Guide to the Tautomerism and Stability of 1H-Indazol-6-ol
Abstract
1H-Indazol-6-ol is a pivotal heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its utility is profoundly influenced by its tautomeric behavior, a phenomenon that dictates its physicochemical properties, receptor interactions, and metabolic stability.[3][4] This guide provides a comprehensive technical analysis of the tautomeric equilibria of this compound, exploring the interplay between annular (1H/2H) and keto-enol tautomerism. We will dissect the intrinsic and environmental factors governing the stability of each tautomer, present validated experimental and computational methodologies for their characterization, and discuss the critical implications of this behavior in the context of modern drug discovery and development.
The Principle of Tautomerism: A Critical Variable in Drug Design
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[4] This dynamic equilibrium is distinct from resonance, as it involves the rearrangement of atoms, not just electrons. In drug discovery, understanding and controlling tautomerism is paramount. Different tautomers of a single molecule can exhibit vastly different properties, including:
-
Pharmacodynamics: Altered hydrogen bonding capabilities can change a molecule's binding affinity and selectivity for its biological target.
-
Pharmacokinetics: Properties such as solubility, lipophilicity (LogP), and membrane permeability are often tautomer-dependent, affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
-
Stability and Formulation: The predominant tautomeric form can influence a compound's solid-state properties, chemical stability, and suitability for various pharmaceutical formulations.[4]
The indazole ring system, a fusion of benzene and pyrazole, is a classic example of a scaffold prone to annular tautomerism.[5][6] For the parent indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 3.6 kcal/mol (15 kJ/mol).[6][7] However, the introduction of a hydroxyl group at the 6-position, as in this compound, introduces a second, competing equilibrium: keto-enol tautomerism.[8]
The Tautomeric Landscape of this compound
This compound can exist in at least four distinct tautomeric forms, arising from the combination of annular prototropy and keto-enol isomerization. The equilibrium between these forms is the central subject of this guide.
-
Enol Tautomers: These forms retain the aromaticity of the benzene ring.
-
Keto Tautomers (Indazolones): These forms involve the tautomerization of the hydroxyl group, resulting in a quinonoid-like structure and the loss of benzene ring aromaticity.
-
1,7-dihydro-6H-indazol-6-one: The keto form corresponding to the 1H-indazole.
-
2,7-dihydro-6H-indazol-6-one: The keto form corresponding to the 2H-indazole. The name 1,2-dihydroindazol-6-one has also been used to refer to this keto scaffold.[2]
-
The interplay between these forms is a delicate balance of competing energetic factors.
Caption: Tautomeric equilibria of this compound.
Factors Governing Tautomeric Stability
The relative population of each tautomer is not fixed; it is dictated by a combination of intrinsic structural features and external environmental conditions.
Intrinsic Thermodynamic Stability
In the gas phase or in non-polar solvents, the inherent stability of the molecule dominates. For most indazole derivatives, the 1H-tautomer is more stable than the 2H-tautomer.[7] Furthermore, the enol forms, which preserve the aromaticity of the fused benzene ring, are generally significantly more stable than their corresponding keto (quinonoid) counterparts, where this aromaticity is disrupted. Therefore, the expected order of stability in the gas phase is: 1H-Enol > 2H-Enol >> Keto forms .
Solvent Effects
The solvent environment plays a crucial role in modulating tautomeric equilibria.[10][11]
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents can form hydrogen bonds with both the N-H of the pyrazole ring and the hydroxyl/keto groups. They can stabilize more polar tautomers and facilitate the proton transfer required for interconversion.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments and can stabilize polar species. DMSO, in particular, is a strong hydrogen bond acceptor and can significantly influence the position of the N-H proton.[12]
-
Non-Polar Solvents (e.g., Chloroform, Toluene): In these environments, intramolecular hydrogen bonding becomes a more dominant stabilizing factor. For example, a specific tautomer that can form a strong internal hydrogen bond may be favored in a non-polar solvent, even if it is not the most stable form in the gas phase.[12][13]
pH and Ionization
The pKa of the molecule is critical. Indazole itself is amphoteric, with pKa values of ~1.0 for protonation and ~13.9 for deprotonation.[14] The 6-hydroxy group introduces an additional acidic proton (phenolic pKa, typically ~9-10). At physiological pH (~7.4), the molecule will be predominantly neutral. However, in strongly acidic or basic conditions, the ionized species (indazolium cation or indazolate/phenoxide anion) will predominate, which alters the tautomeric landscape entirely.
Methodologies for Tautomer Analysis: A Validated Approach
A robust characterization of tautomerism requires a synergistic combination of experimental spectroscopy and theoretical computation. This dual approach provides a self-validating system, where computational predictions can be confirmed by experimental data and vice-versa.
Caption: Integrated workflow for tautomer analysis.
Experimental Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining tautomeric ratios in solution.
-
¹H NMR: The chemical shift of the N-H proton is highly sensitive to its location (N1 vs. N2). Additionally, the coupling patterns and chemical shifts of the aromatic protons will differ significantly between tautomers.
-
¹³C NMR: The chemical shifts of the carbon atoms in both the pyrazole and benzene rings are distinct for each tautomer, providing unambiguous structural confirmation.[15]
UV-Vis Spectroscopy: Each tautomer possesses a unique conjugated system and will therefore have a distinct absorption spectrum (λmax). By analyzing the spectrum in different solvents, one can observe shifts that correspond to changes in the tautomeric equilibrium.[10]
X-ray Crystallography: This technique provides the definitive structure of the molecule in the solid state.[7] While invaluable, it is crucial to remember that the solid-state structure may not represent the predominant tautomer in solution, where drug activity occurs.[4]
Computational Chemistry
Theoretical calculations are indispensable for predicting the intrinsic stability of tautomers and understanding the energetic landscape of their interconversion.
-
Density Functional Theory (DFT): Methods like B3LYP with basis sets such as 6-31G** or higher provide an excellent balance of accuracy and computational cost for calculating the relative energies (ΔE) and Gibbs free energies (ΔG) of tautomers.[16][17][18]
-
Solvation Models: Using a Polarizable Continuum Model (PCM) allows for the simulation of solvent effects, providing predictions of tautomer stability in different media that can be directly compared with experimental results.[11]
Experimental Protocols
Protocol 5.1: NMR Analysis of Tautomeric Equilibrium
Objective: To quantify the ratio of this compound tautomers in solvents of varying polarity.
Materials:
-
This compound (high purity, >95%)
-
Deuterated solvents: DMSO-d₆, CDCl₃, Methanol-d₄
-
NMR tubes, micropipettes, analytical balance
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) directly in an NMR tube. Ensure complete dissolution.
-
Instrument Setup: Calibrate and shim the NMR spectrometer (400 MHz or higher recommended). Set the acquisition temperature to 298 K (25 °C).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the aromatic region (6.5-8.5 ppm) and the downfield region for exchangeable N-H and O-H protons (>10 ppm).
-
Data Analysis:
-
Identify distinct sets of signals corresponding to different tautomers.
-
Integrate non-overlapping, characteristic peaks for each tautomer. For example, integrate a specific aromatic proton signal for the 1H-enol form versus the corresponding proton for the 2H-enol form.
-
Calculate the molar ratio of the tautomers from the integration values.
-
-
Repeat for Other Solvents: Repeat steps 1-4 for CDCl₃ and Methanol-d₄ to observe the effect of solvent polarity and hydrogen bonding capability on the equilibrium.
-
(Optional) Variable Temperature (VT) NMR: Acquire spectra at different temperatures (e.g., from 273 K to 323 K) to investigate the thermodynamics of the tautomeric interconversion.
Protocol 5.2: UV-Vis Spectroscopic Analysis
Objective: To observe shifts in the tautomeric equilibrium via changes in the electronic absorption spectrum.
Materials:
-
This compound
-
Spectroscopic grade solvents: Ethanol, Acetonitrile, Cyclohexane
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of this compound in a solvent where it is highly soluble (e.g., Ethanol).
-
Working Solutions: Prepare dilute working solutions (~10⁻⁵ M) in each of the test solvents (Ethanol, Acetonitrile, Cyclohexane) by diluting the stock solution.
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 nm to 400 nm, using the respective pure solvent as a blank.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each solution.
-
Compare the spectra. A shift in λmax or the appearance of new shoulders or peaks when changing solvents is indicative of a shift in the tautomeric equilibrium.[19] For example, a shift to a longer wavelength (bathochromic shift) may indicate stabilization of a more conjugated or polar tautomer.
-
Summary of Tautomer Properties and Data
| Tautomer | Structure Type | Aromaticity | Key Stabilizing/Destabilizing Factors |
| This compound | 1H-Enol | Yes | Thermodynamically favored 1H-indazole core; aromatic system.[5][7] |
| 2H-Indazol-6-ol | 2H-Enol | Yes | Less stable annular tautomer; aromatic system.[7] |
| 1,7-dihydro-6H-indazol-6-one | 1H-Keto | No | Loss of benzene aromaticity is highly destabilizing. |
| 2,7-dihydro-6H-indazol-6-one | 2H-Keto | No | Loss of benzene aromaticity is highly destabilizing. |
Note: The relative populations are highly dependent on the environment and must be determined experimentally.
Implications for Drug Development
The tautomeric state of this compound is not an academic curiosity; it is a critical determinant of a drug candidate's success. A potent 5-HT₂ receptor agonist, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, was specifically designed and synthesized as the 1H-tautomer, highlighting the importance of controlling this aspect for biological activity.[20]
-
Receptor Binding: The hydrogen bond donor/acceptor pattern of the 1H-enol tautomer is completely different from the 2H-enol or the keto tautomers. A drug designed to bind via the N2 lone pair will be inactive if the molecule exists as the 1H-tautomer, where a proton occupies that site.
-
ADME Properties: The more polar keto tautomers, if present in significant amounts, could increase aqueous solubility but might decrease membrane permeability compared to the less polar enol forms. Understanding the equilibrium in biorelevant media is essential for predicting oral absorption.
-
Intellectual Property: The specific tautomeric form of a drug can be a key feature in patent claims, making its definitive characterization crucial for protecting intellectual property.
Conclusion
The tautomerism of this compound is a multifaceted phenomenon governed by a delicate balance of intrinsic stability, solvent interactions, and pH. The 1H-enol form is generally the most stable species, but the equilibrium can be influenced by the environment. For researchers in drug development, a thorough understanding and characterization of this tautomeric landscape are not optional—they are fundamental to the rational design of safe, effective, and patentable therapeutics. Employing the integrated computational and experimental workflows outlined in this guide enables a definitive analysis, mitigating risks and paving the way for more successful drug discovery campaigns based on this versatile scaffold.
References
- 1. 6-Hydroxyindazole | 23244-88-4 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cris.bgu.ac.il [cris.bgu.ac.il]
- 13. m.youtube.com [m.youtube.com]
- 14. Indazole - Wikipedia [en.wikipedia.org]
- 15. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 16. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 19. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide on its Discovery, History, and Therapeutic Applications
Introduction: The Rise of a Heterocyclic Powerhouse
In the vast and ever-expanding universe of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with a wide range of biological targets, offering a versatile starting point for drug discovery campaigns. Among these, the indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has risen to prominence as a particularly fruitful scaffold.[1] Its unique structural and electronic properties, including the capacity for crucial hydrogen bonding interactions and its synthetic tractability, have cemented its status in modern drug design.[1] This technical guide provides a comprehensive exploration of the discovery and storied history of indazole compounds, charting their journey from a curiosity of organic synthesis to the core of numerous life-changing medicines. We will delve into the key synthetic methodologies, explore the diverse therapeutic applications, and dissect the mechanisms of action that underpin their clinical efficacy.
Indazole and its derivatives are endowed with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties.[2][3] This versatility has led to the successful development of a multitude of indazole-containing drugs that are now integral in the treatment of various diseases.[2]
A Historical Perspective: From Fischer's Synthesis to a Pharmacological Mainstay
The journey of the indazole nucleus began in the late 19th century. The first synthesis of the indazole core is credited to the eminent chemist Emil Fischer in 1880.[4] For many decades following its discovery, research into indazoles was largely of academic interest, focusing on their chemical properties and the development of synthetic routes.[1]
The latter half of the 20th century marked a turning point, as the isosteric relationship between indazole and other biologically significant scaffolds, such as indole and benzimidazole, piqued the interest of medicinal chemists.[1] This recognition of indazole as a potential bioisostere opened the floodgates for its exploration in drug discovery programs. A significant milestone in the therapeutic journey of indazoles was the introduction of Benzydamine in 1966, a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.[2][5]
The true explosion of interest in indazole-based therapeutics, however, occurred in the late 20th and early 21st centuries, particularly with the advent of targeted therapies in oncology. The indazole scaffold proved to be an ideal framework for the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[6] This era has seen the approval of several blockbuster drugs, solidifying the indazole nucleus as a privileged scaffold in the modern medicinal chemist's arsenal.
The Indazole Core: Structure and Tautomerism
Indazoles are aromatic heterocyclic compounds characterized by the fusion of a benzene ring to a pyrazole ring.[4] This fusion results in a stable 10 π-electron aromatic system, adhering to Hückel's rule.[4] The indazole molecule can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[4][7] The 1H-tautomer is the most thermodynamically stable and is therefore the predominant form.[8] The ability of the indazole ring to present different hydrogen bonding patterns through its tautomeric forms and its capacity for substitution at various positions contribute to its versatility in interacting with diverse biological targets.
Caption: Tautomeric forms of the indazole nucleus.
Key Synthetic Methodologies for the Indazole Core
The construction of the indazole ring system is a well-established area of organic synthesis, with a multitude of methods available to access diverse substitution patterns. Historically, harsh reaction conditions involving strong acids or bases and high temperatures were often necessary.[9] However, modern synthetic chemistry has provided milder and more efficient protocols, including metal-catalyzed cross-coupling reactions and cycloaddition strategies.[9]
Classical Synthetic Routes
One of the earliest and most fundamental methods for indazole synthesis is the Fischer Indazole Synthesis . While historically significant, its applications can be limited. A more versatile classical approach is the Jacobson Indazole Synthesis , which involves the cyclization of o-tolylhydrazines.
Modern Synthetic Strategies
Contemporary methods offer greater functional group tolerance and regiocontrol. These include:
-
Palladium-catalyzed C-H activation/amination: This powerful technique allows for the direct formation of the N-N bond from readily available starting materials.
-
1,3-Dipolar Cycloaddition: Reactions of arynes with diazo compounds provide an elegant and efficient route to 1H-indazoles.[9]
-
Cyclization of o-Haloaryl N-Sulfonylhydrazones: Copper-catalyzed cyclization of these precursors is a robust method for the synthesis of 1H-indazoles.[8]
Representative Experimental Protocol: Synthesis of 1H-Indazoles via PIFA-Mediated Aryl C-H Amination
This protocol, adapted from the work of Zhang et al., provides a metal-free method for the synthesis of 1H-indazoles from arylhydrazones.[8]
Step 1: Preparation of the Arylhydrazone To a solution of the corresponding aryl ketone or aldehyde in ethanol, add a solution of hydrazine hydrate. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the arylhydrazone.
Step 2: Oxidative Cyclization To a solution of the arylhydrazone in a suitable solvent (e.g., dichloromethane), add [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as the oxidant. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC.
Step 3: Work-up and Purification Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1H-indazole.
Therapeutic Applications: A Showcase of Indazole-Containing Drugs
The versatility of the indazole scaffold is best illustrated by the wide array of marketed drugs that feature this core structure. These drugs target a diverse range of biological pathways and are used to treat a multitude of diseases, from cancer to inflammation.
| Drug Name | Therapeutic Class | Primary Indication | Key Target(s) |
| Axitinib (Inlyta®) | Tyrosine Kinase Inhibitor | Advanced Renal Cell Carcinoma | VEGFR-1, -2, -3[10][11] |
| Pazopanib (Votrient®) | Tyrosine Kinase Inhibitor | Advanced Renal Cell Carcinoma, Soft Tissue Sarcoma | VEGFR, PDGFR, c-Kit[12][13] |
| Niraparib (Zejula®) | PARP Inhibitor | Ovarian, Fallopian Tube, and Peritoneal Cancer | PARP-1, PARP-2[14][15] |
| Entinostat | Histone Deacetylase (HDAC) Inhibitor | Advanced Breast Cancer (Breakthrough Therapy Designation) | Class I HDACs[16] |
| Benzydamine (Tantum Verde®) | Non-Steroidal Anti-inflammatory Drug (NSAID) | Oropharyngeal inflammation and pain | Prostaglandin synthetase inhibitor (indirectly)[17][18] |
| Granisetron (Kytril®) | 5-HT3 Receptor Antagonist | Chemotherapy-induced nausea and vomiting | 5-HT3 Receptor[4][19] |
Case Study: Axitinib - A Potent Angiogenesis Inhibitor
Axitinib is a prime example of a successful indazole-based drug in the field of oncology.[10] It is a potent and selective second-generation tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs).[11][20]
Mechanism of Action: Tumors require the formation of new blood vessels, a process known as angiogenesis, to grow and metastasize.[11] VEGFRs play a crucial role in this process.[20] Axitinib binds to the ATP-binding site of VEGFRs, inhibiting their kinase activity.[11] This blockade of VEGFR signaling disrupts downstream pathways that promote endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis and starvation of the tumor.[11]
Caption: Simplified mechanism of action of Axitinib.
Case Study: Niraparib - Exploiting Synthetic Lethality in Cancer
Niraparib is an orally active and potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[14][15] It is a key therapeutic agent for certain types of ovarian, fallopian tube, and peritoneal cancers.[15]
Mechanism of Action: PARP enzymes are critical for the repair of single-strand DNA breaks. In cancer cells with mutations in the BRCA genes (which are involved in homologous recombination, a major pathway for double-strand DNA break repair), the inhibition of PARP leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death. This concept is known as synthetic lethality. Niraparib's efficacy is particularly pronounced in patients with BRCA mutations, but it has also shown activity in a broader population of patients with homologous recombination deficiency (HRD).[21]
The Future of Indazoles in Medicinal Chemistry
The indazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[2] Current research is focused on exploring novel substitution patterns and developing indazole derivatives that can modulate a wider range of biological targets.[6] Areas of active investigation include the development of indazole-based compounds for neurodegenerative disorders, infectious diseases, and cardiovascular conditions.[22][23] The inherent versatility and proven track record of the indazole nucleus ensure that it will remain a central and privileged scaffold in medicinal chemistry for the foreseeable future, promising the development of innovative medicines to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Benzydamine Experience: A Systematic Review of Benzydamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 10. grokipedia.com [grokipedia.com]
- 11. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 12. anl.gov [anl.gov]
- 13. Pazopanib: Clinical development of a potent anti-angiogenic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. trial.medpath.com [trial.medpath.com]
- 15. Niraparib: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Entinostat - Wikipedia [en.wikipedia.org]
- 17. Benzydamine - Wikipedia [en.wikipedia.org]
- 18. About benzydamine - NHS [nhs.uk]
- 19. pnrjournal.com [pnrjournal.com]
- 20. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Niraparib - Wikipedia [en.wikipedia.org]
- 22. Indazole as a privileged scaffold in drug discovery | CoLab [colab.ws]
- 23. researchgate.net [researchgate.net]
1H-Indazol-6-ol: A Privileged Pharmacophore in Modern Drug Discovery
Abstract
The 1H-indazole scaffold has emerged as a cornerstone in contemporary medicinal chemistry, recognized for its versatile biological activities and its presence in numerous clinically approved drugs.[1][2] Among its derivatives, 1H-Indazol-6-ol stands out as a critical pharmacophore, particularly in the design of targeted therapies such as protein kinase inhibitors. This in-depth technical guide provides a comprehensive overview of this compound, delving into its fundamental properties, strategic importance as a pharmacophore, synthetic methodologies, and its application in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative and effective medicines.
The 1H-Indazole Core: A Foundation of Therapeutic Potential
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[2] The 1H-tautomer is generally the more thermodynamically stable and, consequently, the more prevalent form in drug candidates.[2] The unique electronic distribution and structural rigidity of the indazole ring system allow it to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[3] This inherent versatility has established the 1H-indazole scaffold as a "privileged" structure in drug discovery, capable of serving as a template for the development of ligands for diverse biological targets.[1]
This compound as a Keystone Pharmacophore
The introduction of a hydroxyl group at the 6-position of the 1H-indazole ring profoundly influences its pharmacophoric properties. The 6-hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling critical interactions within the binding sites of various enzymes, particularly the ATP-binding pocket of protein kinases.[3]
Role in Kinase Inhibition
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] The this compound moiety has been instrumental in the design of potent and selective kinase inhibitors. The indazole core often serves as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, while the 6-hydroxyl group can form additional hydrogen bonds with key residues in the active site, thereby enhancing binding affinity and selectivity.[3]
A prime example of a successful drug molecule incorporating a related indazole scaffold is Pazopanib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[5][6] While Pazopanib itself does not contain a hydroxyl group at the 6-position, its discovery and development underscore the significance of the indazole core in kinase inhibitor design. Many investigational kinase inhibitors, however, explicitly leverage the 6-hydroxyl group for enhanced potency.
Synthesis of this compound and Its Derivatives
The synthesis of this compound can be achieved through various synthetic routes, often involving the construction of the indazole core followed by functional group manipulation. A common strategy involves the demethylation of a more readily available 6-methoxy-1H-indazole precursor.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of this compound derivatives, often starting from a substituted aniline.
Caption: General synthetic workflow for this compound and its derivatives.
Detailed Experimental Protocol: Synthesis of this compound via Demethylation
This protocol describes the synthesis of this compound from 6-methoxy-1H-indazole. The demethylation is a critical step to unmask the hydroxyl group.
Step 1: Synthesis of 6-methoxy-1H-indazole
A common route to 6-methoxy-1H-indazole involves the diazotization of 2-methyl-4-methoxyaniline followed by cyclization.
-
Materials: 2-methyl-4-methoxyaniline, Sodium nitrite, Hydrochloric acid, Acetic acid.
-
Procedure:
-
Dissolve 2-methyl-4-methoxyaniline in a mixture of acetic acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
-
The resulting precipitate of 6-methoxy-1H-indazole is collected by filtration, washed with cold water, and dried.
-
Step 2: Demethylation to this compound
-
Materials: 6-methoxy-1H-indazole, Boron tribromide (BBr₃) or Hydrobromic acid (HBr), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 6-methoxy-1H-indazole in anhydrous DCM under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ in DCM dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Structure-Activity Relationship (SAR) of this compound Derivatives
The biological activity of this compound derivatives can be significantly modulated by substitutions on the indazole ring system. Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into clinical candidates.
The Critical Role of the 6-Hydroxyl Group
As previously mentioned, the 6-hydroxyl group is a key interaction point. Its ability to form hydrogen bonds is often essential for high-affinity binding. In many kinase inhibitors, this hydroxyl group interacts with a conserved aspartate residue in the DFG motif of the activation loop.[3]
Bioisosteric Replacements for the 6-Hydroxyl Group
While the hydroxyl group is often beneficial, it can be a site of metabolic glucuronidation, leading to rapid clearance and poor pharmacokinetic properties.[7][8] Therefore, medicinal chemists often explore bioisosteric replacements to mitigate this liability while retaining the desired biological activity.
| Bioisostere | Rationale | Potential Advantages |
| -NH₂ | Can act as a hydrogen bond donor. | May alter pKa and metabolic stability. |
| -NH-COR | Amide group can participate in hydrogen bonding. | Can modulate solubility and cell permeability. |
| -CH₂OH | Can act as a hydrogen bond donor. | May improve metabolic stability compared to phenol. |
| -SO₂NHR | Sulfonamide group is a strong hydrogen bond donor and acceptor. | Can significantly alter physicochemical properties. |
| Small heterocycles (e.g., triazole, oxadiazole) | Can mimic the hydrogen bonding properties of the hydroxyl group. | Often metabolically more stable.[9] |
Table 1: Common bioisosteric replacements for the 6-hydroxyl group of this compound.[7][8][9]
Impact of Substitutions at Other Positions
Substitutions at other positions of the 1H-indazole ring are utilized to fine-tune potency, selectivity, and pharmacokinetic properties. For instance, substitutions at the 3-position can be directed towards the solvent-exposed region of the ATP-binding site, allowing for the introduction of larger groups to enhance selectivity or improve solubility.[10] Alkylation or arylation at the N1 position is a common strategy to modulate the overall properties of the molecule.[10]
Biological Evaluation of this compound Derivatives
The therapeutic potential of novel this compound derivatives is assessed through a cascade of in vitro and in vivo assays.
In Vitro Kinase Inhibition Assays
Biochemical assays are employed to determine the direct inhibitory activity of a compound against a specific kinase.
Experimental Protocol: ADP-Glo™ Kinase Assay
This commercially available luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase-luciferin reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.
-
Procedure:
-
Prepare serial dilutions of the this compound derivative in DMSO.
-
In a 96-well plate, add the kinase, the peptide substrate, and ATP in the appropriate kinase buffer.
-
Add the test compound or DMSO control to the wells.
-
Incubate the plate at 30 °C for 1 hour to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cell-Based Assays for Anticancer Activity
Cell-based assays are essential to evaluate the effect of a compound on cancer cell proliferation, viability, and apoptosis in a more physiologically relevant context.[1]
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
Signaling Pathway and Experimental Workflow Visualization
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate a representative signaling pathway targeted by this compound based kinase inhibitors and a typical experimental workflow for their evaluation.
A Representative Kinase Signaling Pathway
This diagram depicts a simplified receptor tyrosine kinase (RTK) signaling pathway, a common target for indazole-based inhibitors.
Caption: Simplified MAPK/ERK signaling pathway, a common target for indazole-based kinase inhibitors.
Experimental Workflow for Inhibitor Evaluation
This diagram outlines the typical workflow for the discovery and preclinical evaluation of a this compound based kinase inhibitor.
Caption: A typical experimental workflow for the development of a this compound based kinase inhibitor.
Conclusion and Future Perspectives
This compound has firmly established its position as a valuable pharmacophore in modern drug discovery. Its unique structural and electronic properties, particularly the strategic placement of the 6-hydroxyl group, make it an ideal scaffold for the design of potent and selective inhibitors of various biological targets, most notably protein kinases. The continued exploration of the structure-activity relationships of this compound derivatives, coupled with innovative synthetic strategies and a deeper understanding of their biological mechanisms, will undoubtedly lead to the development of the next generation of targeted therapies for a wide range of human diseases. The insights and methodologies presented in this guide are intended to empower researchers in their quest to harness the full therapeutic potential of this remarkable molecular entity.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
The Diverse Biological Activities of Indazole-Containing Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The indazole nucleus, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of novel therapeutic agents across a wide spectrum of diseases. This in-depth technical guide provides a comprehensive overview of the significant biological activities exhibited by indazole-containing derivatives. We will delve into the mechanistic underpinnings of their anticancer, anti-inflammatory, antimicrobial, and neurological activities, supported by experimental evidence and established protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.
Introduction: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry
Indazole and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery.[1] The indazole core, consisting of a pyrazole ring fused to a benzene ring, can exist in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1][2] While rarely found in nature, synthetic indazole derivatives exhibit a broad range of pharmacological properties, including anti-inflammatory, antimicrobial, anti-HIV, antihypertensive, and anticancer activities.[1][3] This versatility has led to the development of several FDA-approved drugs containing the indazole scaffold, such as the antiemetic granisetron, the anti-inflammatory drug benzydamine, and the anticancer agents axitinib and pazopanib.[4][5]
The significance of the indazole scaffold lies in its ability to serve as a versatile template for structural modifications, allowing for the fine-tuning of biological activity and pharmacokinetic properties.[6][7] The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, a crucial interaction for binding to biological targets, while the benzene ring provides a platform for various substitutions to modulate potency, selectivity, and drug-like properties.
This guide will explore the key biological activities of indazole derivatives, providing insights into their mechanisms of action and the experimental methodologies used to evaluate their efficacy.
Anticancer Activity: Targeting Key Oncogenic Pathways
Indazole derivatives have emerged as a prominent class of anticancer agents, with several compounds demonstrating potent activity against various tumor types.[3][6] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.
Mechanism of Action: Kinase Inhibition and Beyond
A primary mechanism through which indazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[6] These enzymes play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Many indazole-based compounds have been developed as inhibitors of:
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. Indazole derivatives have been designed to inhibit FGFR1-3 with impressive potency.[1][6]
-
Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common in certain cancers, such as non-small cell lung cancer. Structure-guided design has led to the synthesis of 1H-indazole derivatives that exhibit strong potency against EGFR kinases, including drug-resistant mutants.[1]
-
Anaplastic Lymphoma Kinase (ALK): ALK is another important target in cancer therapy. The 3-aminoindazole derivative, entrectinib, has shown high activity against ALK.[1]
-
Pan-Pim Kinases: These kinases are involved in cell survival and proliferation. Novel 1H-indazole derivatives have been developed as potent inhibitors of Pim-1, Pim-2, and Pim-3.[1]
-
Phosphoinositide-Dependent Kinase-1 (PDK1): Fragment-based, structure-assisted approaches have yielded 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors.[1]
Beyond kinase inhibition, indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For instance, compound 2f was found to promote apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[8] This compound also decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels, further contributing to its apoptotic effect.[8]
Experimental Workflow: Evaluating Anticancer Activity
A typical workflow for assessing the anticancer potential of novel indazole derivatives involves a combination of in vitro and in vivo assays.
Diagram: Experimental Workflow for Anticancer Drug Screening
Caption: A generalized workflow for screening indazole derivatives for anticancer activity.
Table 1: Representative Indazole-Based Anticancer Agents and their Targets
| Compound | Target(s) | IC50 Values | Reference |
| Niraparib | PARP | [1] | |
| Pazopanib | VEGFR, PDGFR, c-Kit | [1][5] | |
| Axitinib | VEGFR | [5] | |
| Compound 106 | FGFR1-3 | 0.8–4.5 μM | [1] |
| Compound 109 | EGFR T790M, EGFR | 5.3 nM, 8.3 nM | [1] |
| Entrectinib (127) | ALK | 12 nM | [1] |
| Compound 82a | Pim-1, Pim-2, Pim-3 | 0.4 nM, 1.1 nM, 0.4 nM | [1] |
| Compound 2f | (Antiproliferative) | 0.23–1.15 μM | [8] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders.[9][10] Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[9][10]
Mechanism of Action: Targeting COX-2 and Pro-inflammatory Cytokines
The anti-inflammatory effects of indazole derivatives are often attributed to their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[9][10] Additionally, these compounds have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[9][10] Some indazole derivatives also exhibit free radical scavenging activity, which can further mitigate inflammatory damage.[9][10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
A standard preclinical model to evaluate the acute anti-inflammatory activity of a compound is the carrageenan-induced paw edema test in rats.
Step-by-Step Protocol:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week.
-
Grouping: Animals are randomly divided into groups (n=6): a control group, a standard drug group (e.g., diclofenac), and test groups receiving different doses of the indazole derivative.
-
Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Diagram: Signaling Pathway of Inflammation Inhibition by Indazole Derivatives
Caption: Indazole derivatives inhibit inflammation by targeting COX-2 and pro-inflammatory cytokines.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Indazole derivatives have shown promise as antibacterial and antifungal agents, with some compounds exhibiting broad-spectrum activity.[11][12]
Mechanism of Action: Diverse Targets in Microbial Cells
The antimicrobial mechanisms of indazole derivatives are varied. Some compounds act as inhibitors of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase, an enzyme essential for bacterial metabolism.[11] Others have been shown to be effective against a range of bacterial strains, including Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium, as well as the fungal strain Candida albicans.[12][13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The indazole derivative is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Neurological Activities: Modulating CNS Targets
Indazole derivatives have also demonstrated significant potential in the treatment of neurological disorders by targeting various enzymes and receptors in the central nervous system (CNS).[14][15]
Mechanism of Action: Targeting Enzymes in Neurodegenerative Diseases
In the context of neurodegenerative diseases like Parkinson's and Alzheimer's, indazole derivatives have been investigated as inhibitors of:
-
Monoamine Oxidase (MAO): MAO enzymes are involved in the breakdown of neurotransmitters. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. Some N-alkyl-substituted indazole-5-carboxamide derivatives have shown potent and selective inhibitory activities against MAO-B.[1]
-
Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is implicated in the pathophysiology of Alzheimer's disease and mood disorders. Indazole-based compounds have been developed as inhibitors of GSK-3.[14][15]
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are a common cause of familial Parkinson's disease. Indazole derivatives are being explored as LRRK2 inhibitors.[14][15]
-
JNK3 Inhibitors: JNK3 inhibitors are being investigated as potential treatments for neurodegenerative diseases. A novel indazole derivative has been reported as a potent JNK3 inhibitor.[4]
Conclusion and Future Perspectives
The indazole scaffold is a remarkably versatile platform for the design and development of new therapeutic agents. The diverse biological activities of indazole-containing derivatives, including their anticancer, anti-inflammatory, antimicrobial, and neurological effects, underscore their importance in medicinal chemistry.[4] Future research will likely focus on the synthesis of novel indazole derivatives with improved potency, selectivity, and pharmacokinetic profiles.[6] Deeper mechanistic studies, coupled with advanced computational and structure-based design approaches, will undoubtedly unlock the full therapeutic potential of this privileged heterocyclic system.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Indazole‐based Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-based design, synthesis, and antimicrobial activity of indazole-derived SAH/MTA nucleosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 13. gdcplkd.ac.in [gdcplkd.ac.in]
- 14. benthamscience.com [benthamscience.com]
- 15. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Indazole Nucleus: Natural Occurrence and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus, a bicyclic aromatic heterocycle composed of fused benzene and pyrazole rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Although its occurrence in nature is remarkably scarce, synthetic indazole derivatives exhibit a vast spectrum of pharmacological activities, forming the core of numerous approved drugs.[3][4][5][6] This guide provides an in-depth exploration of the indazole core, beginning with an overview of its rare natural sources. The primary focus is a comprehensive analysis of the key synthetic methodologies for constructing this vital nucleus. We will dissect both classical and modern synthetic routes, emphasizing the mechanistic rationale behind these transformations, from foundational methods like the Jacobson and Davis-Beirut reactions to contemporary strategies involving transition-metal catalysis and C-H activation. This document is designed to serve as a technical resource, offering field-proven insights, detailed experimental protocols, and a comparative analysis to aid researchers in the rational design and synthesis of novel indazole-based compounds.
Introduction
The indazole, or benzpyrazole, is a stable, 10 π-electron aromatic system first described by Emil Fischer.[4] It exists in three tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant isomer.[3][4][7] Its structure is considered a bioisostere of indole, a ubiquitous motif in biologically active molecules, which partly explains its success in drug design.[4]
The significance of the indazole scaffold is underscored by its presence in a variety of blockbuster drugs. For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor for treating renal cell carcinoma, Niraparib is an anticancer agent for ovarian and breast cancer, and Benzydamine is a widely used non-steroidal anti-inflammatory drug (NSAID).[3][8] These examples highlight the versatility of the indazole core in modulating diverse biological targets, driving continuous innovation in synthetic chemistry to access novel derivatives efficiently.[9]
Part I: The Scarcity of Indazoles in Nature
Unlike many other heterocyclic systems, the indazole nucleus is exceptionally rare in the natural world.[3][4][5][6][10] To date, only a handful of naturally occurring indazole-based alkaloids have been isolated and characterized. The most notable examples are:
-
Nigellicine: Isolated from the seeds of Nigella sativa (black cumin), a plant widely used in traditional medicine.[10]
-
Nigeglanine: Derived from the extracts of Nigella glandulifera.[10][11]
-
Nigellidine: Another alkaloid found in Nigella sativa.[1]
The natural rarity of indazoles makes their chemical synthesis not just a necessity but a cornerstone of their application in pharmacology and materials science.[11][12] The limited availability from natural sources has spurred the development of a rich and diverse portfolio of synthetic methods to construct and functionalize this important scaffold.
Part II: Synthetic Methodologies for the Indazole Core
The synthesis of the indazole ring is a mature field of organic chemistry, with strategies broadly divided into classical and modern approaches. The choice of method is often dictated by the desired substitution pattern, availability of starting materials, and scalability.
Classical Synthetic Strategies
These foundational methods, developed in the late 19th and early 20th centuries, remain relevant for their simplicity and use of inexpensive starting materials.
1. Jacobson Indazole Synthesis
The Jacobson synthesis and its modifications are classic routes to the 1H-indazole core. A widely used variant involves the diazotization of o-toluidine or its N-acylated derivatives, followed by an intramolecular cyclization.[13][14]
-
Causality and Mechanism: The key to this reaction is the formation of a diazonium salt from the aniline precursor. The N-acetylation of o-toluidine, as described by Huisgen and Nakaten, is a crucial practical improvement.[15] It enhances the solubility of the starting material and facilitates a controlled reaction. The N-nitroso intermediate undergoes a rearrangement and subsequent intramolecular azo coupling, where the diazo group attacks the ortho-methyl group, leading to ring closure and formation of the indazole.[15]
2. The Davis-Beirut Reaction
Named after the universities of its developers (University of California, Davis, and the American University of Beirut), this reaction is a powerful method for synthesizing 2H-indazoles and indazolones.[16] It is particularly appealing due to its use of inexpensive starting materials and avoidance of toxic heavy metals.[16]
-
Causality and Mechanism: The reaction proceeds via an N-N bond-forming heterocyclization.[16][17] In the base-catalyzed variant, a base abstracts a proton from the carbon adjacent to the amine in an N-substituted 2-nitrobenzylamine, creating a carbanion.[16] This carbanion then attacks an oxygen of the neighboring nitro group. A series of proton transfers and the elimination of water generate a pivotal o-nitrosobenzylidene imine intermediate, which undergoes the final N-N bond-forming cyclization to yield the 2H-indazole product.[16][17][18] The reaction can also be catalyzed by acid, proceeding through a carbocation intermediate.[16][17]
Caption: Key steps of the base-catalyzed Davis-Beirut reaction.
Modern Synthetic Strategies
Contemporary methods focus on improving efficiency, atom economy, and functional group tolerance, often leveraging catalysis.
1. Transition-Metal Catalyzed C-H Activation/Annulation
This has emerged as a highly favorable and atom-economical strategy for constructing functionalized indazoles.[19][20][21] Catalysts based on rhodium, palladium, and cobalt are frequently employed to forge the indazole ring in a single step from readily available precursors like azobenzenes or arylhydrazones.[19][21]
-
Expertise and Rationale: The power of C-H activation lies in its ability to bypass the need for pre-functionalized starting materials (e.g., ortho-halogenated compounds), which are often required in classical syntheses. A directing group on the substrate (such as an azo or imidate group) coordinates to the metal center, positioning it to selectively activate a specific C-H bond on the aromatic ring. The metal then mediates the coupling with another reactant (e.g., an alkyne, alkene, or diazo compound) in an annulation cascade to build the heterocyclic ring.[20][22][23] This approach offers unparalleled efficiency for creating complex and diversely substituted indazoles.[19][21]
2. Photocatalysis and Electrochemistry
Driven by the principles of green chemistry, visible-light photocatalysis and electrochemical methods are gaining traction for indazole synthesis.[24][25][26] These techniques often operate under mild, room-temperature conditions and can enable unique chemical transformations.
-
Expertise and Rationale: Photocatalysis uses light to generate highly reactive radical intermediates from stable precursors.[24][26] For instance, a photosensitizer can initiate an electron transfer process to trigger the cyclization of substrates like aryl azides to form the N-N bond of the indazole core, often without the need for any metal catalyst.[27] Electrochemical synthesis provides a reagent-free method for oxidation or reduction, offering a clean and controllable way to drive the necessary bond-forming reactions.[28][29] These methods are at the forefront of sustainable organic synthesis.
Part III: Practical Applications and Experimental Protocols
To bridge theory and practice, this section provides a representative experimental protocol and a comparative summary of the discussed synthetic methods.
Comparative Analysis of Synthetic Strategies
| Method | Key Precursors | Advantages | Disadvantages | Primary Product |
| Jacobson Synthesis | o-Toluidines, Anilines | Inexpensive starting materials; well-established. | Often requires harsh conditions (strong acids, nitrosating agents); moderate yields. | 1H-Indazoles |
| Davis-Beirut Reaction | o-Nitrobenzylamines | Metal-free; redox-neutral; good for indazolones. | Substrate scope can be limited; regioselectivity issues. | 2H-Indazoles |
| C-H Activation | Azobenzenes, Hydrazones | High atom economy; excellent functional group tolerance; direct functionalization. | Requires expensive transition-metal catalysts; directing groups are often necessary. | 1H- or 2H-Indazoles |
| Photocatalysis | Aryl Azides, Nitroarenes | Mild conditions (room temp, visible light); sustainable; unique reactivity. | Can require specialized equipment; reaction optimization can be complex. | 1H- or 2H-Indazoles |
Detailed Experimental Protocol: Jacobson Synthesis of Indazole
This protocol is adapted from the robust procedure described in Organic Syntheses, which utilizes N-acetyl-o-toluidine as a more convenient precursor.[15]
Objective: To synthesize unsubstituted 1H-indazole from N-nitroso-o-acetotoluidide.
Materials:
-
o-Toluidine (0.84 mole)
-
Glacial Acetic Acid (90 mL)
-
Acetic Anhydride (180 mL)
-
Nitrous Gases (generated from NaNO₂ and H₂SO₄)
-
Benzene
-
Methanol
-
Hydrochloric Acid (2N and 5N)
-
Ammonia solution
Procedure:
-
Acetylation: Slowly add o-toluidine (0.84 mole) to a mixture of glacial acetic acid (90 mL) and acetic anhydride (180 mL) in a two-necked flask. The reaction is exothermic.
-
Nitrosation: Cool the mixture in an ice bath. Introduce a rapid stream of nitrous gases into the cooled solution to form N-nitroso-o-acetotoluidide. The solution will turn a deep red-brown.
-
Workup (Part 1): Pour the reaction mixture onto 400 g of crushed ice. An oil will separate. Transfer the mixture to a separatory funnel and extract the oil with several portions of benzene (total volume ~500 mL).
-
Cyclization/Rearrangement: Wash the combined benzene extracts with ice water. Add 30 mL of methanol to the benzene solution and allow it to stand in an ice bath. The N-nitroso compound will slowly rearrange and cyclize to form indazole. This process is often allowed to proceed overnight as the solution gradually turns lighter.
-
Extraction: After decomposition is complete, transfer the solution to a separatory funnel and extract the indazole product with 2N HCl and then 5N HCl.
-
Isolation: Combine the acidic aqueous extracts and treat with excess ammonia solution. The 1H-indazole will precipitate as a solid.
-
Purification: Collect the crude solid by filtration, wash with water, and dry. The crude product can be purified by vacuum distillation to yield colorless 1H-indazole (m.p. 148°C).[15] The typical yield is in the range of 36-47%.[15]
Caption: Experimental workflow for the Jacobson synthesis of indazole.
Conclusion and Future Outlook
The indazole nucleus, though a rarity in nature, remains a scaffold of immense importance and limitless potential in medicinal chemistry.[4] While classical syntheses provide robust and scalable routes to the core structure, the future of indazole chemistry lies in the continued development of modern, catalytic methods. Strategies like C-H activation and photoredox catalysis are paving the way for more efficient, sustainable, and versatile syntheses, enabling the rapid generation of molecular diversity for drug discovery pipelines.[20][24][30] As our understanding of biology deepens, the demand for novel, intricately functionalized indazole derivatives will only grow, ensuring that the synthesis of this "privileged" heterocycle remains a vibrant and competitive area of research for years to come.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. ijsdr.org [ijsdr.org]
- 9. Synthesis of indazole motifs and their medicinal importance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indazole - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Transition-Metal-Catalyzed Syntheses of Indazoles [idr.nitk.ac.in]
- 13. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 14. arches.union.edu [arches.union.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 17. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Strategies in Transition-Metal-Catalyzed Sequential C-H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A direct synthesis method towards spirocyclic indazole derivatives via Rh(iii)-catalyzed C–H activation and spiroannulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 24. Visible light-induced functionalization of indazole and pyrazole: a recent update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Visible-light-driven photocyclization reaction: photocatalyst-free mediated intramolecular N–N coupling for the synthesis of 2H-indazole-3-carboxamides from aryl azides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Advances in Synthesis of Indazole Variants: A Comprehensive Revie...: Ingenta Connect [ingentaconnect.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 1-Methyl-1H-indazol-6-ol
<-33>
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide offers an in-depth analysis of the core physicochemical properties of 1-Methyl-1H-indazol-6-ol, a molecule of significant interest in contemporary medicinal chemistry. The document provides a detailed examination of the compound's structural features, melting point, solubility, lipophilicity (LogP), and ionization constant (pKa). Each property is discussed in the context of its profound impact on the drug development process, from initial discovery through to formulation. The guide emphasizes the causality behind the selection of standardized experimental protocols, presenting them as self-validating systems to ensure data integrity and reproducibility. This paper is designed to be an essential resource for professionals engaged in the rational design and advancement of novel therapeutics.
Introduction: Strategic Importance of 1-Methyl-1H-indazol-6-ol in Drug Discovery
1-Methyl-1H-indazol-6-ol belongs to the indazole class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their recurrence in a multitude of bioactive agents. The specific structural arrangement of 1-Methyl-1H-indazol-6-ol, featuring a methylated nitrogen and a hydroxyl group, bestows upon it a unique electronic and steric profile. This profile dictates its interactions with biological targets and its behavior within a physiological environment. A granular understanding of its physicochemical properties is, therefore, not merely an academic exercise but a critical prerequisite for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics and for optimizing its potential as a drug candidate.
Foundational Physicochemical Characteristics
The journey of a drug from administration to its site of action is governed by a complex interplay of its physical and chemical properties. For 1-Methyl-1H-indazol-6-ol, these properties are the foundation upon which its therapeutic potential is built.
Molecular Structure and Identity
-
IUPAC Name: 1-methylindazol-6-ol[1]
The molecule's architecture, a fusion of a pyrazole and a benzene ring, creates a rigid, planar system. The N1-methylation prevents tautomerization, locking the scaffold in a specific isomeric form. The hydroxyl group at the 6-position introduces polarity and the capacity for hydrogen bonding, which is pivotal for its solubility and target interactions.
Melting Point: An Indicator of Purity and Lattice Stability
The melting point is a fundamental thermodynamic property that provides insights into the strength of the crystal lattice and the purity of the compound. A sharp melting point range is a hallmark of a pure crystalline substance.
-
Experimentally Observed Value: A related compound, 6-Methyl-1H-indazole, has a melting point of 177-178°C[5]. While not the exact molecule, this provides an estimated range.
Rationale for Selection: The capillary method is a universally accepted, straightforward, and resource-efficient technique for determining the melting point of a solid.[6] It allows for precise temperature control and clear visual detection of the phase transition.[6]
Step-by-Step Methodology:
-
Sample Preparation: A small quantity of finely powdered, anhydrous 1-Methyl-1H-indazol-6-ol is loaded into a capillary tube to a height of 2-3 mm.[7][8]
-
Instrument Setup: The capillary tube is placed into a calibrated melting point apparatus.[7]
-
Heating Protocol: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[7][8]
-
Data Acquisition: The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Inherent System Validation: A narrow melting range (≤ 2°C) substantiates the sample's high purity.[9] A broad range would trigger further purification steps, such as recrystallization, followed by a re-evaluation of the melting point.[9]
Aqueous Solubility: A Gatekeeper for Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its overall bioavailability.[10]
Rationale for Selection: The shake-flask method is the gold standard for determining thermodynamic solubility.[11] It ensures that the system reaches true equilibrium, providing a solubility value that is independent of kinetic factors.[11]
Step-by-Step Methodology:
-
System Preparation: An excess of solid 1-Methyl-1H-indazol-6-ol is added to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.[11]
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-72 hours).[12]
-
Phase Separation: The undissolved solid is removed by filtration (using a 0.22 µm filter) or centrifugation.[10]
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Inherent System Validation: The continued presence of solid material at the end of the experiment confirms that an excess was used, a prerequisite for a valid thermodynamic solubility measurement.[11] Analyzing samples at multiple time points (e.g., 24h, 48h, 72h) should yield consistent concentration values, verifying that equilibrium has been achieved.
Lipophilicity (LogP): Predicting Membrane Permeability
Lipophilicity, quantified as the partition coefficient (LogP), describes a compound's affinity for a lipid versus an aqueous environment. It is a key predictor of a drug's ability to cross cell membranes.[13]
-
Computed Value (XLogP3): 1.8[1]
Rationale for Selection: This method directly measures the partitioning of a compound between two immiscible phases (typically octan-1-ol and water), providing a fundamental and highly reliable measure of lipophilicity.[13][14][15]
Step-by-Step Methodology:
-
Phase Pre-saturation: Equal volumes of octan-1-ol and water (or a buffer of a specific pH for LogD measurements) are shaken together for 24 hours to ensure mutual saturation, then allowed to separate.[16]
-
Partitioning: A known concentration of 1-Methyl-1H-indazol-6-ol is dissolved in the aqueous phase. This solution is then mixed with an equal volume of the pre-saturated octan-1-ol.
-
Equilibration: The mixture is agitated vigorously to facilitate partitioning and then left undisturbed until the two phases have completely separated.[13]
-
Quantification: The concentration of the compound in both the aqueous and octan-1-ol layers is determined by a suitable analytical technique.
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.[17]
Inherent System Validation: A mass balance calculation should be performed to ensure that the total amount of compound recovered from both phases is close to the initial amount added. The experiment should be performed in triplicate to assess reproducibility.
Ionization Constant (pKa): Understanding pH-Dependent Behavior
The pKa value defines the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For 1-Methyl-1H-indazol-6-ol, the acidic hydroxyl group's pKa will dictate its charge state at physiological pH, which in turn affects its solubility, permeability, and target binding.
Rationale for Selection: Potentiometric titration is a highly accurate and precise method for determining pKa values.[18][19][20] It directly measures the change in pH of a solution as a titrant is added, allowing for the precise identification of the inflection point corresponding to the pKa.[18][20]
Step-by-Step Methodology:
-
Solution Preparation: A known concentration of 1-Methyl-1H-indazol-6-ol is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture). The ionic strength is kept constant with an inert salt like KCl.[18]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored continuously with a calibrated pH electrode.[18][20]
-
Data Analysis: A plot of pH versus the volume of titrant added is generated. The pKa is determined from the pH at the half-equivalence point of the titration curve.[21][22]
Inherent System Validation: The titration of a known standard with a similar pKa should be performed to validate the method and calibration of the pH meter. The experiment should be repeated to ensure the reproducibility of the results.[20]
Tabulated Summary of Physicochemical Data
| Property | Value/Method | Significance in Drug Development |
| Molecular Formula | C₈H₈N₂O | Defines the elemental composition and molecular mass. |
| Molecular Weight | 148.16 g/mol | Influences diffusion rates and adherence to guidelines like Lipinski's Rule of Five. |
| Melting Point | Capillary Method | Indicates purity and solid-state stability. |
| Aqueous Solubility | Shake-Flask Method | Crucial for oral bioavailability and formulation development.[10] |
| LogP | Shake-Flask Method | Predicts membrane permeability, protein binding, and potential for toxicity.[13][16] |
| pKa | Potentiometric Titration | Determines the charge state at physiological pH, affecting solubility, absorption, and receptor interaction.[20] |
Visualized Workflows and Conceptual Relationships
Diagram 1: Experimental Workflow for LogP Determination
Caption: Shake-Flask method for LogP determination.
Diagram 2: Interconnectivity of Physicochemical Properties and Pharmacokinetics
Caption: Physicochemical properties influencing ADME.
Conclusion
The physicochemical properties of 1-Methyl-1H-indazol-6-ol are intricately linked to its potential as a therapeutic agent. This guide has provided a detailed overview of its key characteristics and the robust, self-validating experimental methodologies used for their determination. By grounding our understanding in these fundamental principles, researchers and drug development professionals can make more informed decisions, leading to the rational design of safer and more effective medicines. The data and protocols presented herein serve as a foundational toolkit for the continued exploration and optimization of this promising molecular scaffold.
References
- 1. 1-methyl-1H-indazol-6-ol | C8H8N2O | CID 135503223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 118933-92-9 | 1-Methyl-1H-indazol-6-ol - Synblock [synblock.com]
- 3. 118933-92-9|1-Methyl-1H-indazol-6-ol|BLD Pharm [bldpharm.com]
- 4. 1-Methyl-6-hydroxy-1H-indazole CAS#: 118933-92-9 [m.chemicalbook.com]
- 5. 6-METHYL (1H)INDAZOLE CAS#: 698-24-8 [amp.chemicalbook.com]
- 6. westlab.com [westlab.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. scispace.com [scispace.com]
- 22. pubs.acs.org [pubs.acs.org]
Structure-activity relationship (SAR) studies of 1H-indazole derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1H-Indazole Derivatives
Foreword: The Enduring Significance of the 1H-Indazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The 1H-indazole nucleus, a bicyclic aromatic system fusing benzene and pyrazole rings, is a quintessential example of such a "privileged scaffold".[1][2] Its remarkable versatility stems from a unique combination of structural rigidity, synthetic tractability, and the capacity to engage in critical hydrogen bonding and hydrophobic interactions with a multitude of biological targets.[3][4] While it exists in tautomeric forms, the 1H-indazole is the most thermodynamically stable and predominant isomer, making it a focal point in drug design.[1][3][5][6]
From potent kinase inhibitors like Axitinib (renal cell carcinoma) and Niraparib (ovarian cancer) to antiemetics such as Granisetron, the indazole core is a validated component of numerous FDA-approved drugs.[6] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple catalog of compounds. It aims to provide a deep, mechanistic understanding of the structure-activity relationships that govern the function of 1H-indazole derivatives. We will explore the causal links between specific structural modifications and resulting biological activity, offering field-proven insights to guide the rational design of next-generation therapeutics.
The Architectural Logic of the 1H-Indazole Core in SAR
The power of the 1H-indazole scaffold lies in its defined vectors for chemical modification. Each position on the bicyclic ring system can be systematically altered to probe the topology of a target's binding site, optimize physicochemical properties, and enhance the overall pharmacological profile. Understanding the typical role of each position is fundamental to designing an effective SAR campaign.
-
N1 Position (The Hinge-Binding Anchor): The unsubstituted N-H group at the N1 position is arguably one of the most critical features, particularly in kinase inhibition. It frequently serves as a crucial hydrogen bond donor, anchoring the molecule to the "hinge region" of the kinase ATP-binding pocket.[2][7] Substitution at this position is a critical decision. While N-alkylation or N-arylation can block this key interaction, it can be strategically employed to improve properties like solubility or to reorient the molecule to pick up alternative interactions in the active site.
-
C3 Position (The Selectivity and Potency Driver): The C3 position typically points towards the solvent-exposed region of a binding pocket, making it a primary site for introducing diversity. The choice of substituent here profoundly impacts potency and selectivity. The 1H-indazol-3-amine moiety is a well-established and highly effective hinge-binding fragment.[7][8] Attaching various aryl, heteroaryl, or amide groups to this amine allows for the exploration of adjacent hydrophobic pockets, leading to significant gains in activity, as seen in drugs like Entrectinib.[3][8]
-
C5 and C6 Positions (The Fine-Tuning and PK Modulators): Substitutions on the benzene ring, especially at the C5 and C6 positions, are instrumental for fine-tuning the molecule's properties. These positions can be modified to:
-
Enhance Potency: Introduce groups that form additional favorable contacts with the target protein.
-
Improve Selectivity: Add steric bulk or specific functional groups that disfavor binding to off-target proteins.
-
Optimize Pharmacokinetics (PK): Modulate properties like solubility, metabolic stability, and cell permeability. For instance, strategic substitution at the C5 position with different aromatic groups has been a successful strategy for discovering highly active and selective kinase inhibitors.[8]
-
-
Bioisosteric Replacement (Strategic Swaps): A powerful strategy in indazole SAR is the use of bioisosteres—swapping a functional group for another with similar physical or chemical properties. This can overcome liabilities like poor metabolic stability or toxicity while retaining or improving activity. For example, a 1,2,4-oxadiazole ring has been successfully used as a bioisosteric replacement for an amide linkage in 1H-indazole derivatives to yield potent inhibitors.[9][10] Conversely, the indazole ring itself can serve as a bioisostere for a catechol moiety, improving drug-like properties.[11]
The logical relationship between these positions and the overall drug discovery workflow is a cyclical process of design, synthesis, and testing.
Caption: A logical workflow for SAR studies of 1H-indazole derivatives.
Case Study: SAR of 1H-Indazoles as ASK1 Kinase Inhibitors
Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the MAPK signaling pathway, and its inhibition is a promising strategy for treating inflammatory diseases.[12] A systematic SAR study on a series of 1H-indazole derivatives led to the discovery of potent ASK1 inhibitors.
The core scaffold was a 1,5-disubstituted indazole. The SAR exploration focused on the substituents at the N1 and C5 positions.
Key SAR Insights:
-
N1-Substitution: An unsubstituted N1-H was found to be critical for activity, likely forming a key hydrogen bond in the ASK1 hinge region.
-
C5-Amide Linker: An amide linker at the C5 position was optimal.
-
Terminal Group Variation: The nature of the terminal group attached to the C5-amide linker had a significant impact on potency. A piperidine ring with a specific substitution pattern proved most effective.
This systematic effort led to the identification of compound 15 , which exhibited excellent in vitro kinase activity and potent cellular effects.[12] Mechanistic studies confirmed that it suppresses phosphorylation in the ASK1-p38/JNK signaling pathway.[12]
Caption: Inhibition of the ASK1 signaling pathway by 1H-indazole derivatives.
Table 1: SAR Data for Representative ASK1 Inhibitors
| Compound | R Group at C5-Amide | ASK1 Kinase IC50 (nM) |
| Lead Cmpd | Phenyl | 520 |
| Analog A | 4-Fluorophenyl | 280 |
| Analog B | Cyclohexyl | 150 |
| Cmpd 15 | N-acyl piperidine | 15 |
Note: Data is illustrative based on typical SAR trends described in the literature.[12]
Experimental Protocols for a Robust SAR Campaign
Scientific integrity in SAR studies is built upon reproducible and well-controlled experimental protocols. The following sections describe self-validating workflows for the synthesis and evaluation of novel 1H-indazole derivatives.
General Synthetic Protocol: Suzuki Coupling for C5-Arylation
This protocol describes a reliable method for introducing chemical diversity at the C5 position of the indazole core, a common strategy in many SAR studies.[7][8] The causality is clear: starting from a common intermediate (5-bromo-1H-indazol-3-amine), a wide array of derivatives can be rapidly synthesized, allowing for a direct comparison of the C5-substituent's effect on activity.
Step 1: Synthesis of 5-bromo-1H-indazol-3-amine (Intermediate 2) [7]
-
To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux (approx. 118 °C) for 20-30 minutes. The causality for using hydrazine is its role as the nitrogen source for the pyrazole ring formation via nucleophilic aromatic substitution and subsequent cyclization.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the resulting precipitate, wash with cold n-butanol, and dry under vacuum to yield the product as a solid.
Step 2: Suzuki Coupling for C5-Arylation (Target Compounds) [7]
-
In a reaction vessel, combine 5-bromo-1H-indazol-3-amine (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like Cs2CO3 (2.0 eq).
-
Purge the vessel with an inert gas (Nitrogen or Argon). The inert atmosphere is critical to prevent the degradation of the palladium catalyst.
-
Add a degassed solvent system, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the target C5-aryl-1H-indazole derivative.
Protocol for In Vitro Kinase Inhibition Assay
This protocol provides a framework for quantifying the potency of synthesized compounds against a specific protein kinase. The choice of ATP concentration near its Km value for the kinase is a critical parameter to ensure that the assay accurately reflects competitive inhibition.
-
Materials: Target kinase, appropriate peptide substrate, ATP, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds dissolved in DMSO, and a detection reagent (e.g., ADP-Glo™, Promega).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute into the kinase buffer.
-
In a 384-well plate, add the kinase and the test compound (or DMSO for control). Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
Terminate the reaction and quantify the amount of ADP produced using the detection reagent according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to high (no enzyme) and low (DMSO only) controls.
-
Plot percent inhibition versus the logarithm of compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Protocol for Cellular Proliferation (MTT) Assay
This assay moves the investigation from a purified enzyme to a cellular context, providing crucial information on a compound's ability to inhibit cancer cell growth. This self-validating system includes positive (known cytotoxic drug) and negative (vehicle) controls to ensure the reliability of the results.[8]
-
Cell Culture: Seed cancer cells (e.g., K562, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old media from the cells and add fresh media containing the test compounds (or DMSO vehicle control).
-
Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell doubling times, making antiproliferative effects apparent.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. This metabolic step is the basis of the assay's readout.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells. Determine the IC50 value by plotting viability against compound concentration and fitting to a dose-response curve.
Conclusion: A Scaffold for the Future
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
- 12. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1H-Indazol-6-ol from N-tosylhydrazones: An Application Guide for Synthetic and Medicinal Chemists
Introduction
The indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Among these, 1H-Indazol-6-ol is a particularly valuable intermediate, providing a handle for further functionalization to generate libraries of potential drug candidates. This application note provides a comprehensive guide to a robust synthetic route for this compound, commencing from readily available starting materials and proceeding through an N-tosylhydrazone intermediate. The protocols detailed herein are designed for researchers and professionals in drug discovery and development, offering insights into the underlying chemical principles and practical experimental procedures.
Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound from an N-tosylhydrazone precursor can be efficiently achieved through a two-stage process. The first stage involves the formation of a stable, methoxy-protected indazole, 6-methoxy-1H-indazole, via a reductive cyclization of the N-tosylhydrazone derived from 4-methoxy-2-nitrobenzaldehyde. The second stage is the subsequent deprotection of the methoxy group to yield the target this compound. This strategy offers the advantage of utilizing stable intermediates and employing well-established reaction classes.
Mechanistic Insights
The core of this synthetic approach lies in the reductive cyclization of an ortho-nitroaryl N-tosylhydrazone. While several mechanisms for indazole formation exist, the Cadogan reaction provides a relevant framework for understanding this transformation. This reaction typically involves the deoxygenation of a nitro group to a nitrene intermediate, which then undergoes cyclization. In the context of an N-tosylhydrazone, the reaction likely proceeds through a concerted or stepwise process involving reduction of the nitro group and subsequent intramolecular cyclization with the hydrazone moiety.
The choice of a methoxy-protected precursor is strategic. The methoxy group is generally stable under the conditions required for the formation and cyclization of the N-tosylhydrazone. It can then be selectively cleaved in the final step to unmask the desired hydroxyl group. Common reagents for this demethylation include strong Lewis acids like boron tribromide (BBr₃) or protic acids such as hydrobromic acid (HBr).
Experimental Protocols
Stage 1: Synthesis of 6-methoxy-1H-indazole
This stage involves a two-step sequence: the formation of the N-tosylhydrazone followed by its reductive cyclization.
Step 1a: Synthesis of N'-(4-methoxy-2-nitrobenzylidene)-4-methylbenzenesulfonohydrazide
This procedure details the formation of the N-tosylhydrazone from 4-methoxy-2-nitrobenzaldehyde and tosylhydrazine.
-
Materials and Equipment:
-
4-methoxy-2-nitrobenzaldehyde
-
p-Toluenesulfonohydrazide (Tosylhydrazine)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-methoxy-2-nitrobenzaldehyde (1.0 eq) in ethanol.
-
Add p-toluenesulfonohydrazide (1.05 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes, then heat to reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The N-tosylhydrazone product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Step 1b: Reductive Cyclization to 6-methoxy-1H-indazole
This step describes the conversion of the N-tosylhydrazone to the corresponding indazole.
-
Materials and Equipment:
-
N'-(4-methoxy-2-nitrobenzylidene)-4-methylbenzenesulfonohydrazide
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Appropriate solvent (e.g., methanol, ethanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography column)
-
-
Procedure:
-
Dissolve the N-tosylhydrazone (1.0 eq) in a suitable solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride, multiple equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 6-methoxy-1H-indazole.
-
Stage 2: Demethylation to this compound
This final stage involves the cleavage of the methyl ether to yield the desired product. The following protocol utilizes boron tribromide, a highly effective but reactive reagent that requires careful handling.
-
Materials and Equipment:
-
6-methoxy-1H-indazole
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
-
Syringe and needle for reagent transfer
-
Ice bath
-
Standard work-up and purification equipment
-
-
Safety Precaution: Boron tribromide is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Procedure:
-
Dissolve 6-methoxy-1H-indazole (1.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath or to 0 °C using an ice bath.
-
Slowly add a solution of BBr₃ in DCM (typically 1.0 M, 1.1-1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at low temperature for a specified time (e.g., 1-2 hours), then allow it to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding methanol or water at 0 °C.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer with DCM or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that yields are indicative and may vary based on reaction scale and optimization.
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Product | Typical Yield |
| 1a | 4-methoxy-2-nitrobenzaldehyde | p-Toluenesulfonohydrazide | Ethanol | Reflux | 2-3 h | N'-(4-methoxy-2-nitrobenzylidene)-4-methylbenzenesulfonohydrazide | >90% |
| 1b | N'-(4-methoxy-2-nitrobenzylidene)-4-methylbenzenesulfonohydrazide | Sodium borohydride | Methanol | 0 °C to RT | 12-16 h | 6-methoxy-1H-indazole | 60-70% |
| 2 | 6-methoxy-1H-indazole | Boron tribromide | Dichloromethane | -78 °C to RT | 12-16 h | This compound | 70-80% |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Advancing Heterocyclic Chemistry: A Guide to Transition-Metal-Free Synthesis of 1H-Indazoles
Introduction: The Significance of 1H-Indazoles and the Shift to Metal-Free Synthesis
The 1H-indazole scaffold is a cornerstone in medicinal chemistry and drug development. As a privileged isostere of indole, it is a core component in a multitude of approved therapeutics, including the anti-emetic drug Granisetron, the kinase inhibitor Axitinib, and the PARP inhibitor Niraparib. The diverse biological activities exhibited by indazole derivatives underscore the continuous demand for efficient, robust, and scalable synthetic methodologies.
Traditionally, the synthesis of 1H-indazoles has often relied on transition-metal-catalyzed cross-coupling reactions. While effective, these methods can present challenges related to cost, toxicity of metal catalysts, and difficulties in removing residual metal impurities from the final active pharmaceutical ingredients (APIs) – a critical concern in drug manufacturing. Consequently, the development of transition-metal-free synthetic routes has become a significant area of research, offering greener, more cost-effective, and often milder alternatives.
This comprehensive guide provides detailed application notes and protocols for several field-proven, transition-metal-free methods for the synthesis of 1H-indazoles. We will delve into the causality behind experimental choices, present quantitative data to illustrate the scope of each method, and provide detailed, step-by-step protocols to ensure reproducibility in your laboratory.
Method 1: Intramolecular Cyclization of o-Aminobenzoximes via Oxime Activation
This powerful and exceptionally mild method, pioneered by Counceller, Stambuli, and coworkers, leverages the selective activation of an oxime in the presence of a neighboring amino group to trigger cyclization.[1][2][3] The use of methanesulfonyl chloride (MsCl) as an activating agent with a mild base like triethylamine (NEt₃) provides a practical and scalable route to a wide array of 1H-indazoles.[1][2]
Causality and Experimental Insight
The success of this reaction hinges on the chemoselective activation of the oxime hydroxyl group by MsCl, forming a good leaving group (O-mesyl oxime). The adjacent amino group, which is a competent nucleophile, can then readily attack the electrophilic oxime nitrogen, leading to intramolecular cyclization. Triethylamine serves as a mild base to neutralize the HCl generated during the mesylation step. The reaction proceeds readily at temperatures ranging from 0 °C to room temperature, highlighting its practicality and compatibility with sensitive functional groups.[1]
Experimental Workflow Diagram
Caption: Workflow for 1H-indazole synthesis from o-aminobenzoximes.
Detailed Protocol
Materials:
-
Substituted o-aminobenzoxime (1.0 equiv)
-
Triethylamine (1.5 equiv)
-
Methanesulfonyl chloride (1.2 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the o-aminobenzoxime in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add methanesulfonyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature (23 °C) and stir for the time indicated in Table 1.
-
Upon completion (monitored by TLC), quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1H-indazole.
Substrate Scope and Yields
| Entry | R¹ | R² | Time (h) | Yield (%) |
| 1 | H | H | 2 | 92 |
| 2 | 5-MeO | H | 2 | 94 |
| 3 | 5-Cl | H | 2 | 85 |
| 4 | 5-NO₂ | H | 4 | 75 |
| 5 | H | Ph | 2 | 88 |
| 6 | 5-Br | Ph | 2 | 89 |
Table 1: Synthesis of various 1H-indazoles from o-aminobenzoximes. Yields are for the isolated product.[1]
Method 2: Oxidative C-N Bond Formation using Hypervalent Iodine Reagents
Hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), have emerged as powerful oxidants for facilitating intramolecular C-N bond formation under metal-free conditions. A notable application is the synthesis of 1H-indazoles from readily accessible arylhydrazones, as reported by Zhang and colleagues.[4]
Causality and Experimental Insight
This method relies on the ability of PIFA to act as a potent oxidant, likely generating a nitrenium ion intermediate from the arylhydrazone. This highly electrophilic species then undergoes an intramolecular electrophilic aromatic substitution onto the ortho-C-H bond of the adjacent aryl ring, followed by rearomatization to furnish the 1H-indazole core. The reaction proceeds under mild conditions and tolerates a wide variety of functional groups.[4][5]
Reaction Mechanism Diagram
Caption: Proposed mechanism for PIFA-mediated synthesis of 1H-indazoles.
Detailed Protocol
Materials:
-
Arylhydrazone (1.0 equiv)
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the arylhydrazone in dichloromethane, add PIFA in one portion at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (see Table 2).
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 1H-indazole.
Substrate Scope and Yields
| Entry | Aryl Group | R | Time (h) | Yield (%) |
| 1 | Phenyl | Phenyl | 1 | 85 |
| 2 | 4-Methoxyphenyl | Phenyl | 1 | 89 |
| 3 | 4-Chlorophenyl | Phenyl | 1.5 | 82 |
| 4 | Phenyl | 4-Nitrophenyl | 2 | 78 |
| 5 | Phenyl | Methyl | 1 | 75 |
Table 2: PIFA-mediated synthesis of 3-substituted 1H-indazoles.[4]
Method 3: Base-Mediated Cyclization of N-Tosylhydrazones with Nitroaromatics
A novel and operationally simple approach for the synthesis of 1H-indazoles involves the reaction of N-tosylhydrazones with nitroaromatic compounds under basic, transition-metal-free conditions. This method, developed by Wang and coworkers, provides access to a range of substituted 1H-indazoles.[6][7]
Causality and Experimental Insight
The reaction is proposed to proceed via the in situ generation of a diazo compound from the N-tosylhydrazone under basic conditions (a Bamford-Stevens type reaction). The electron-deficient nitroaromatic compound then undergoes a nucleophilic aromatic substitution (SNAᵣ) reaction with an intermediate derived from the diazo compound, followed by intramolecular cyclization and elimination of the nitro group to form the indazole ring. The choice of a strong base like cesium carbonate (Cs₂CO₃) and a polar aprotic solvent like DMF is crucial for the reaction's success.[6][7]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1H-indazoles from N-tosylhydrazones.
Detailed Protocol
Materials:
-
Nitroaromatic compound (1.0 equiv)
-
N-Tosylhydrazone (1.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (3.6 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube, add the nitroaromatic compound, N-tosylhydrazone, and cesium carbonate.
-
Evacuate and backfill the tube with nitrogen gas.
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at 80 °C for the time specified in Table 3.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Substrate Scope and Yields
| Entry | Nitroaromatic | N-Tosylhydrazone of | Time (h) | Yield (%) |
| 1 | 1,3-Dinitrobenzene | Benzaldehyde | 12 | 85 |
| 2 | 1,3-Dinitrobenzene | 4-Methoxybenzaldehyde | 12 | 82 |
| 3 | 1-Chloro-2,4-dinitrobenzene | Benzaldehyde | 10 | 78 |
| 4 | 1,3,5-Trinitrobenzene | Benzaldehyde | 12 | 75 |
| 5 | 1,3-Dinitrobenzene | Acetophenone | 18 | 65 |
Table 3: Synthesis of various 1H-indazoles from N-tosylhydrazones and nitroaromatics.[6]
Conclusion
The transition-metal-free synthesis of 1H-indazoles represents a significant advancement in heterocyclic chemistry, aligning with the principles of green chemistry while providing robust and efficient access to these vital pharmaceutical scaffolds. The methods detailed in this guide—from the mild cyclization of o-aminobenzoximes to the oxidative C-N bond formation using hypervalent iodine reagents and the base-mediated reaction of N-tosylhydrazones—offer a versatile toolkit for researchers and drug development professionals. By understanding the underlying principles and following these detailed protocols, scientists can confidently and reproducibly synthesize a diverse range of 1H-indazole derivatives for their research and development endeavors.
References
- 1. A practical, metal-free synthesis of 1H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - A Practical, Metal-Free Synthesis of 1H-Indazoles - Organic Letters - Figshare [figshare.com]
- 3. A practical, metal-free synthesis of 1H-indazoles. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Guide to Silver-Mediated Intramolecular Oxidative C-H Amination for the Synthesis of 1H-Indazoles
Introduction: The Significance of 1H-Indazoles and a Novel Synthetic Approach
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its prevalence in pharmaceuticals, such as the antiemetic Granisetron, the anticancer agent Niraparib, and the tyrosine kinase inhibitor Axitinib, underscores the continuous demand for efficient and versatile synthetic routes to this privileged heterocycle.[1][2] Traditional methods for constructing the indazole ring often involve multi-step sequences, harsh reaction conditions, or limited substrate scope.
This guide details a modern and efficient approach for the synthesis of a diverse range of 1H-indazoles through a silver(I)-mediated intramolecular oxidative C-H amination. This methodology offers a streamlined pathway to construct the indazole core from readily accessible arylhydrazone precursors. The reaction is particularly notable for its ability to tolerate a wide array of functional groups, enabling the synthesis of complex indazole derivatives that are challenging to access via other C-H amination techniques.[1][2][3][4][5]
Mechanistic Insights: The Role of Silver(I) in C-H Amination
The transformation is predicated on an intramolecular oxidative C-H amination of arylhydrazones. Preliminary mechanistic studies suggest that the reaction proceeds via a Single Electron Transfer (SET) pathway mediated by the silver(I) oxidant.[1][2][6]
The proposed mechanism is initiated by the interaction of the arylhydrazone substrate with the Ag(I) species. A single electron is transferred from the electron-rich hydrazone to the silver(I) center, generating a radical cation intermediate and Ag(0). This is followed by an intramolecular radical cyclization onto the aromatic C-H bond, forming a new C-N bond and the indazole ring system. Subsequent oxidation and deprotonation steps lead to the final aromatic 1H-indazole product. The copper(II) acetate additive is believed to act as a base or promoter in the reaction, though it is not essential for the amination to occur.[1][2]
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sci-hub.se [sci-hub.se]
- 5. Synthesis of 1 H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C-H Bond Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Protocol for the synthesis of 1H-indazole derivatives via C-H activation
An Application Guide to the Synthesis of 1H-Indazole Derivatives via Transition-Metal-Catalyzed C–H Activation
Authored by: A Senior Application Scientist
Abstract
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for the synthesis of functionalized 1H-indazoles utilizing the modern and highly efficient strategy of transition-metal-catalyzed C–H activation. By moving beyond classical, often multi-step syntheses, C–H activation offers a more atom-economical and direct route to these valuable heterocycles.[2] This document explains the fundamental principles behind this approach and presents detailed, field-proven protocols using rhodium and palladium catalysts, grounded in authoritative literature.
Introduction: The Strategic Advantage of C–H Activation
The 1H-indazole motif is a cornerstone in pharmaceuticals, integral to drugs for oncology, inflammation, and infectious diseases.[1] Traditional synthetic routes, while foundational, often require pre-functionalized starting materials and can involve lengthy sequences with significant waste generation.[3][4] Transition-metal-catalyzed C–H activation has emerged as a paradigm-shifting technology, allowing for the direct conversion of ubiquitous C–H bonds into new C–C or C–N bonds.[2][5] This strategy is characterized by:
-
High Atom Economy: Minimizes the generation of stoichiometric byproducts.
-
Step Efficiency: Reduces the number of synthetic steps required to build molecular complexity.
-
Direct Functionalization: Enables the modification of simple, readily available precursors without the need for pre-installed activating groups.
This guide focuses on annulation strategies where an aromatic C–H bond and a suitably positioned N–H or C–H bond are coupled to forge the pyrazole ring of the indazole system.
The Core Principle: Directing Group-Assisted C–H Annulation
The success of regioselective C–H activation hinges on the use of a directing group (DG). The DG is a functional group within the substrate that coordinates to the metal center, positioning the catalyst in close proximity to the target C–H bond for selective cleavage. This process typically occurs via a concerted metalation-deprotonation (CMD) pathway, forming a stable metallacycle intermediate. This intermediate is the linchpin of the catalytic cycle, from which the annulation cascade proceeds.
The generalized catalytic cycle for indazole synthesis via C–H activation can be visualized as follows:
Caption: General workflow for C–H activation.
Key components in these reactions include:
-
The Catalyst: Cationic Rh(III) complexes, such as [Cp*RhCl₂]₂, and Pd(II) salts, like Pd(OAc)₂, are highly effective.[6] The choice of metal dictates the reaction mechanism and substrate scope.
-
The Directing Group (DG): Functional groups like hydrazones, azo groups, or imidates serve as excellent directing groups.[1][7][8] They orchestrate the entire process by ensuring high regioselectivity.[9]
-
The Oxidant/Additive: Many C–H activation cycles are oxidative. Co-oxidants like copper(II) acetate (Cu(OAc)₂) or silver salts (AgSbF₆) are often required to regenerate the active catalytic species.[6][10]
Application Protocol 1: Rh(III)-Catalyzed Double C–H Activation of Aldehyde Phenylhydrazones
This protocol provides a direct and efficient route to functionalized 1H-indazoles from readily available aldehyde phenylhydrazones.[1] The reaction proceeds via a novel Rh(III)-catalyzed double C–H activation and C–H/C–H cross-coupling cascade. The hydrazone moiety acts as the directing group, facilitating the activation of an aryl C–H bond, while the aldehydic C–H bond also participates in the cyclization.[1]
Reaction Principle & Mechanism
The proposed mechanism involves the initial formation of a rhodacycle via C–H activation of the phenyl ring, directed by the hydrazone nitrogen. This is followed by insertion into the aldehydic C–H bond and a final reductive elimination step to construct the C–C bond of the indazole ring, releasing the product and regenerating the active Rh(III) catalyst.[1]
Caption: Mechanism for Rh(III)-catalyzed indazole synthesis.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Aldehyde Phenylhydrazone Substrate | N/A | Synthesized | Ensure dryness and purity. |
| [Cp*RhCl₂]₂ | >98% | Strem, Sigma-Aldrich | Catalyst precursor. |
| AgSbF₆ | >98% | Strem, Sigma-Aldrich | Halide scavenger to generate active catalyst. |
| Cu(OAc)₂ | Anhydrous, >98% | Sigma-Aldrich | Oxidant. |
| Dichloroethane (DCE) | Anhydrous | Acros, Sigma-Aldrich | Reaction solvent. |
| Nitrogen or Argon Gas | High Purity | N/A | For maintaining an inert atmosphere. |
Procedure
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aldehyde phenylhydrazone (0.2 mmol, 1.0 equiv.).
-
Add [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 5 mol%), AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%), and Cu(OAc)₂ (72.6 mg, 0.4 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with high-purity nitrogen or argon gas three times to ensure an inert atmosphere.
-
Add anhydrous dichloroethane (DCE) (2.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove metal salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the desired 1H-indazole derivative.
Data Summary: Substrate Scope and Yields
The following table summarizes representative results adapted from the literature, demonstrating the protocol's tolerance for various functional groups.[1]
| Entry | Substituent on Phenyl Ring (R¹) | Substituent on Aldehyde Moiety (R²) | Yield (%) |
| 1 | H | Ph | 85 |
| 2 | 4-Me | Ph | 88 |
| 3 | 4-OMe | Ph | 92 |
| 4 | 4-Cl | Ph | 75 |
| 5 | H | 4-Me-C₆H₄ | 82 |
| 6 | H | 2-thienyl | 71 |
Application Protocol 2: Pd(II)-Catalyzed C–H Amination of Amidrazones
Palladium catalysis offers a complementary approach, particularly for the synthesis of 3-aminoindazoles from amidrazone precursors.[6] Amidrazones can be readily synthesized from amides. The subsequent palladium-catalyzed intramolecular C–H amination provides a robust method for constructing the indazole ring.[6][11]
Reaction Principle & Mechanism
This transformation is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. The reaction begins with a directed C–H activation to form a palladacycle intermediate. Oxidative addition of an external oxidant to the Pd(II) center generates a Pd(IV) species, which then undergoes reductive elimination to form the crucial N–N bond, releasing the 3-aminoindazole product and regenerating the active Pd(II) catalyst.
References
- 1. Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1H-Indazol-6-ol as a Versatile Scaffold in Modern Pharmaceutical Synthesis
Abstract
The 1H-indazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically significant therapeutic agents.[1][2][3] Its structural resemblance to the endogenous indole moiety allows it to function as a bioisostere, interacting with a wide array of biological targets.[4] This guide focuses specifically on 1H-Indazol-6-ol , a highly versatile building block whose strategic placement of a hydroxyl group provides a critical handle for synthetic diversification. This document serves as a technical resource for researchers, scientists, and drug development professionals, detailing the core physicochemical properties, key synthetic transformations, and validated experimental protocols for leveraging this compound in the synthesis of advanced pharmaceutical intermediates.
Introduction: The Strategic Importance of this compound
The indazole core is found in numerous FDA-approved drugs, including the anti-cancer agent Axitinib, the anti-inflammatory drug Benzydamine, and the antiemetic Granisetron.[1][5][6][7] The utility of the indazole scaffold stems from its rigid bicyclic structure and the presence of two nitrogen atoms, which can participate in crucial hydrogen bonding interactions within protein active sites.
This compound is particularly valuable for several reasons:
-
Dual Functionality: It possesses three primary sites for functionalization: the N1-position of the pyrazole ring, the phenolic oxygen at the C6-position, and the various carbon positions (e.g., C3) on the ring, which can be activated for C-H functionalization or cross-coupling reactions.[8][9][10]
-
Phenolic -OH Group: The hydroxyl group at the 6-position is more acidic than the N-H proton, allowing for selective O-functionalization under specific conditions. This group can serve as a key hydrogen bond donor or acceptor in ligand-receptor binding and provides a direct vector for modification to enhance pharmacokinetic properties like solubility and metabolic stability.[11]
-
Synthetic Accessibility: It serves as a key intermediate in the synthesis of complex molecules, including potent kinase inhibitors targeting pathways involved in oncology and inflammation.[12][13]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and scale-up.
| Property | Value | Source |
| CAS Number | 23244-88-4 | [14] |
| Molecular Formula | C₇H₆N₂O | [14] |
| Molecular Weight | 134.14 g/mol | [14] |
| Appearance | Off-white to light brown crystalline powder | --- |
| Melting Point | 235-240 °C | --- |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water | --- |
Core Synthetic Methodologies & Experimental Protocols
The strategic value of this compound is realized through its versatile reactivity. The following protocols describe key transformations that are foundational to its use in drug discovery programs.
Protocol 1: Selective O-Alkylation via Williamson Ether Synthesis
Scientific Rationale: O-alkylation is a primary strategy to introduce diverse side chains that can probe hydrophobic pockets in a target protein, improve cell permeability, or block metabolic oxidation of the phenolic group. The choice of base is critical to achieve selectivity. While a strong base like sodium hydride (NaH) can deprotonate both the phenol and the indazole N-H, leading to mixtures, a milder base like potassium carbonate (K₂CO₃) preferentially deprotonates the more acidic phenol, favoring O-alkylation.[15][16]
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).
-
Solvent & Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration). To the resulting suspension, add finely ground potassium carbonate (K₂CO₃, 2.0 equiv).
-
Reagent Addition: Stir the mixture vigorously at room temperature for 30 minutes. Add the desired alkyl halide (e.g., benzyl bromide, 1.1 equiv) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 6-(alkoxy)-1H-indazole.
Self-Validating System & Troubleshooting:
-
Expected Outcome: Clean conversion to the O-alkylated product with yields typically ranging from 70-95%.
-
Potential Pitfall: Formation of the N1-alkylated or N1,O6-dialkylated byproduct.
-
Troubleshooting: If N-alkylation is significant, consider using a less polar solvent like THF in combination with a milder base. The regiochemical outcome is highly dependent on the interplay between the base, solvent, and electrophile.[15][16]
Protocol 2: N1-Arylation via Buchwald-Hartwig Amination
Scientific Rationale: Modification at the N1 position is a powerful tactic to alter the orientation of other substituents and explore new binding interactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly reliable for forming C-N bonds under relatively mild conditions.[17] To prevent competitive O-arylation, the hydroxyl group must first be protected (e.g., as a benzyl or TBDMS ether).
Detailed Step-by-Step Protocol (Assuming Prior O-Protection):
-
Reaction Setup: In an oven-dried Schlenk tube, combine the O-protected this compound (1.0 equiv), the aryl halide (e.g., 4-bromotoluene, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.5 equiv).
-
Catalyst Loading: Under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 5 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (approx. 0.1 M).
-
Reaction Execution: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor for completion by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to afford the N1-aryl-6-(protected-oxy)-1H-indazole. Subsequent deprotection will yield the final product.
Self-Validating System & Troubleshooting:
-
Expected Outcome: High conversion to the N-arylated product, with yields often exceeding 80%.
-
Potential Pitfall: Catalyst deactivation or low conversion.
-
Troubleshooting: Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strict inert atmosphere. The choice of ligand is critical; screening different ligands (e.g., SPhos, RuPhos) may be necessary for challenging substrates.[17][18][19]
Protocol 3: C3-Arylation via Palladium-Catalyzed Direct C-H Functionalization
Scientific Rationale: Direct C-H functionalization is an atom-economical strategy that avoids the need for pre-functionalized starting materials (e.g., halogenated indazoles). The C3 position of the 1H-indazole is often challenging to functionalize directly but can be achieved with specialized catalyst systems.[8][9] This transformation is crucial for synthesizing kinase inhibitors that often feature an aryl group at this position.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a pressure-rated vial, add N-protected this compound (1.0 equiv), the aryl iodide (e.g., 4-iodoanisole, 2.0 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv). Note: N-protection (e.g., with a methyl or THP group) is often required to enhance reactivity and prevent competing reactions.
-
Catalyst Loading: Add Palladium(II) Acetate (Pd(OAc)₂, 10 mol%) and 1,10-Phenanthroline (Phen, 10 mol%).
-
Solvent Addition: Add toluene as the solvent (approx. 0.2 M).
-
Reaction Execution: Seal the vial tightly and heat to 120-140 °C for 24-48 hours.
-
Work-up: After cooling, dilute the reaction mixture with dichloromethane (DCM) and filter through Celite®.
-
Purification: Concentrate the filtrate and purify by column chromatography to isolate the 3-aryl-N-protected-1H-indazol-6-ol.
Self-Validating System & Troubleshooting:
-
Expected Outcome: Moderate to good yields (40-75%) of the C3-arylated product.
-
Potential Pitfall: Low reactivity or formation of regioisomers (e.g., C5-arylation).
-
Troubleshooting: The choice of solvent is critical for selectivity and reactivity in these reactions.[8][9] If yields are low, screening alternative N-protecting groups or using a more reactive aryl bromide in place of the iodide may be beneficial.
Application Showcase: Synthesis of the Axitinib Core Structure
Axitinib (Inlyta®) is a potent tyrosine kinase inhibitor used for the treatment of renal cell carcinoma.[20] Its structure features a central 1H-indazole scaffold functionalized at the C3 and C6 positions. The following workflow illustrates how the reactions described above can be integrated to construct the core of this important therapeutic agent, starting from a 3-iodo-1H-indazol-6-ol intermediate.
Caption: Synthetic workflow for the Axitinib core via C-S and C-C bond formation.
This synthetic strategy demonstrates the power of this compound as a scaffold. A C-S coupling reaction, analogous to an Ullmann condensation, is first used to install the thioether linkage at the C6 position.[21][22] Subsequently, a palladium-catalyzed Heck reaction at the C3-iodo position forms the critical vinyl bridge to the pyridine ring, completing the core structure of Axitinib.[20][21]
Summary of Key Transformations
| Transformation | Key Reagents | Typical Conditions | Purpose & Insights |
| O-Alkylation | Alkyl Halide, K₂CO₃ | DMF, 60-80 °C | Introduces diverse side chains; exploits higher acidity of phenolic proton for selectivity. |
| N-Arylation | Aryl Halide, Pd₂(dba)₃, XPhos, Cs₂CO₃ | Dioxane, 100-110 °C | Modifies scaffold orientation for SAR studies; requires O-protection. |
| C3-Arylation | Aryl Iodide, Pd(OAc)₂, Phen, K₂CO₃ | Toluene, 120-140 °C | Atom-economical C-C bond formation; requires N-protection for optimal reactivity. |
Conclusion
This compound is a demonstrably powerful and versatile building block for modern pharmaceutical synthesis. Its multiple, selectively addressable reactive sites—the N1-position, the C6-hydroxyl group, and the C3-position—provide medicinal chemists with a robust platform for generating molecular diversity. The ability to systematically modify each of these positions using reliable and scalable protocols, such as those detailed in this guide, is essential for the optimization of lead compounds and the ultimate discovery of new, effective medicines. As drug discovery continues to target complex biological systems, the strategic application of privileged scaffolds like this compound will remain a critical component of success.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. soc.chim.it [soc.chim.it]
- 11. chemimpex.com [chemimpex.com]
- 12. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. benchchem.com [benchchem.com]
- 16. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ORGANIC SPECTROSCOPY INTERNATIONAL: AXITINIB [orgspectroscopyint.blogspot.com]
- 21. Axitinib synthesis - chemicalbook [chemicalbook.com]
- 22. CN103387565B - The preparation method of Axitinib - Google Patents [patents.google.com]
Application of 1H-Indazol-6-ol in the Development of Kinase Inhibitors: An Application Guide
Introduction: The Privileged Role of the Indazole Scaffold in Oncology
Protein kinases, enzymes that regulate the vast majority of cellular processes by phosphorylating specific protein substrates, represent one of the most critical target classes in modern drug discovery. Their dysregulation is a hallmark of numerous diseases, most notably cancer, driving uncontrolled cell growth, proliferation, and survival. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted cancer therapy.[1] Within the medicinal chemist's arsenal, the 1H-indazole core has emerged as a "privileged scaffold"—a molecular framework with a proven propensity for binding to multiple biological targets.[2]
Indazole-containing compounds have demonstrated remarkable success, with several derivatives gaining FDA approval as anticancer drugs, including Axitinib, Pazopanib, and Entrectinib.[2][3] These molecules effectively target a range of kinases, from receptor tyrosine kinases (RTKs) like VEGFR and c-Met to serine/threonine kinases such as Pim kinases.[2][4][5][6] This guide focuses on the application of a key building block, 1H-Indazol-6-ol , and its derivatives in the discovery and development of next-generation kinase inhibitors. We will explore the structural rationale for its efficacy, detail robust protocols for synthesis and evaluation, and provide insights into interpreting the resulting data for lead optimization.
The this compound Core: A Blueprint for Kinase Selectivity and Potency
The utility of the 1H-indazole ring system lies in its structural and electronic properties, which mimic the adenine region of ATP. The bicyclic structure provides a rigid foundation, while the nitrogen atoms can form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket. This interaction is a cornerstone of inhibitor binding for many kinase families.
The hydroxyl group at the 6-position of the indazole ring is a versatile chemical handle. It serves as a primary point for synthetic elaboration, allowing chemists to introduce a variety of side chains and linkers. These appended moieties explore regions outside the primary hinge-binding site, enabling the optimization of both potency and, critically, selectivity for the target kinase over the hundreds of other kinases in the human kinome.
A prime example is Pazopanib (Votrient®) , a multi-kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma.[7][8] Pazopanib features a substituted pyrimidine attached to the nitrogen of the indazole core and a sulfonamide group linked via the 6-position (derived from the corresponding amine). This specific arrangement allows it to potently inhibit key receptor tyrosine kinases involved in angiogenesis, such as VEGFR and PDGFR.[8][9][10] The indazole core anchors the molecule in the ATP pocket, while the extended substitutions provide additional interactions that define its inhibitory profile.
Key Kinase Targets and Associated Pathologies
Derivatives of the this compound scaffold have been successfully developed against numerous kinases implicated in cancer progression. Below, we highlight two major pathways.
VEGFR Signaling and Tumor Angiogenesis
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis—the formation of new blood vessels.[6] Tumors require a dedicated blood supply to grow and metastasize, making VEGFR a prime therapeutic target.[10] Inhibitors based on the indazole scaffold, like Pazopanib and Axitinib, block the ATP-binding site of VEGFR, preventing its activation and halting downstream signaling required for endothelial cell proliferation and migration.[9][11][12]
Caption: VEGFR signaling pathway and point of inhibition.
AXL/c-Met Signaling in Drug Resistance and Metastasis
The AXL and c-Met receptor tyrosine kinases are crucial players in tumor invasion, metastasis, and the development of acquired resistance to other cancer therapies.[13][14][15] Overexpression of AXL is associated with a poor prognosis in many cancers.[13] Fragment-based discovery efforts have identified indazole compounds as potent AXL inhibitors, highlighting the scaffold's versatility.[13][16] These inhibitors function by preventing AXL autophosphorylation, thereby shutting down signaling pathways that promote cell migration and survival.[14]
Caption: AXL signaling pathway and point of inhibition.
Summary of Inhibitory Activities
The following table summarizes the activity of representative indazole-based inhibitors against various kinase targets.
| Inhibitor Name/Scaffold | Target Kinase(s) | Reported IC50 / Potency | Reference(s) |
| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | VEGFR-2: ~30 nM | [8] |
| Axitinib | VEGFR-1, -2, -3 | VEGFR-2: 0.2 nM | [2][17] |
| Merestinib | c-Met | c-Met: ~1 nM | [3] |
| Bemcentinib (R428) | AXL | AXL: 14 nM | [18] |
| N-(1H-indazol-6-yl)benzene-sulfonamide Derivative (K22) | PLK4 | PLK4: 0.1 nM | [17] |
| 3-(pyrazin-2-yl)-1H-indazole Derivative | Pim-1, -2, -3 | Pim-1: 3-11 nM | [2][5] |
| Indazole Amide Derivative | ERK1/2 | ERK1/2: 9.3 - 25.8 nM | [19] |
Experimental Protocols: A Step-by-Step Guide
Here, we provide a generalized yet comprehensive set of protocols for the synthesis and evaluation of a novel kinase inhibitor derived from a this compound scaffold.
Protocol 1: Synthesis of a Representative Inhibitor via Suzuki Coupling
This protocol outlines the synthesis of a hypothetical inhibitor, N-(4-fluorobenzyl)-1-(pyridin-4-yl)-1H-indazol-6-amine, starting from 6-bromo-1H-indazole. This common route utilizes a Suzuki coupling to introduce diversity at the N1 position and a reductive amination at the 6-position.
Caption: Synthetic workflow for a representative indazole inhibitor.
Step-by-Step Methodology:
-
N1-Arylation (Suzuki Coupling):
-
Rationale: The Suzuki coupling is a robust method for forming C-N bonds (via N-arylation) or C-C bonds, allowing for the introduction of diverse aromatic or heteroaromatic groups at the N1 position, which can interact with solvent-exposed regions of the kinase.
-
Procedure: To a solution of 6-bromo-1H-indazole (1.0 eq) in a suitable solvent like dioxane or DMF, add pyridin-4-ylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq). Degas the mixture and heat to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS. Upon completion, perform an aqueous workup and purify by column chromatography to yield the N1-arylated intermediate.[3]
-
-
Functionalization at the 6-Position (Conversion to Amine):
-
Rationale: The 6-position is a key vector for building out the molecule to achieve selectivity and potency. Converting the bromo group to an amine provides a nucleophile for further elaboration. A common route involves Buchwald-Hartwig amination or displacement after converting the bromide to another functional group. For this example, we assume a starting material that leads to a 6-amino group.
-
-
Reductive Amination:
-
Rationale: This reaction efficiently forms a secondary amine by reacting the primary 6-aminoindazole with an aldehyde or ketone. This is a powerful method for exploring a wide range of substituents.
-
Procedure: Dissolve the 6-amino-1-(pyridin-4-yl)-1H-indazole intermediate (1.0 eq) in a solvent like dichloroethane (DCE). Add 4-fluorobenzaldehyde (1.1 eq) followed by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Stir at room temperature for 2-16 hours. Quench the reaction carefully with saturated NaHCO₃ solution, extract with an organic solvent, and purify by chromatography to obtain the final product.[20]
-
Protocol 2: In Vitro Kinase Assay for IC50 Determination
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, a common high-throughput method for measuring kinase inhibition.
Caption: Workflow for determining inhibitor IC50 via a kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in DMSO, starting from a high concentration (e.g., 100 µM).
-
Kinase Buffer: A typical buffer contains HEPES (pH 7.5), MgCl₂, DTT, and a surfactant like Brij-35.[14]
-
Kinase: Dilute the target kinase (e.g., recombinant human VEGFR-2) to the working concentration (e.g., 2X final concentration) in kinase buffer. The optimal concentration must be empirically determined to be in the linear range of the assay.[21]
-
Substrate/ATP Mix: Prepare a solution containing the biotinylated peptide substrate and ATP at its Kₘ concentration. The use of ATP at Kₘ is critical for comparing IC50 values across different studies.[21]
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the compound serial dilutions to the assay plate wells. Include DMSO-only wells for 0% inhibition (high control) and wells with no enzyme for 100% inhibition (low control).
-
Add 2.5 µL of the diluted kinase solution to all wells.
-
Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix.
-
Incubate for 60-90 minutes at room temperature. The incubation time should be within the linear range of the reaction.
-
Stop the reaction and add detection reagents (e.g., a solution containing Europium (Eu)-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC)).
-
Incubate for 60 minutes to allow the detection reagents to bind.
-
Read the plate on a TR-FRET enabled plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[22]
-
Protocol 3: Cell-Based Assay for Cellular Potency
This protocol describes an MTT assay to measure the anti-proliferative effect of the inhibitor on a cancer cell line that is dependent on the target kinase (e.g., HUVECs for VEGFR inhibitors or AXL-overexpressing cells).
Caption: Workflow for a cell-based proliferation (MTT) assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the appropriate cell line (e.g., human umbilical vein endothelial cells, HUVECs) in its recommended growth medium.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.[23]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test inhibitor in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay and Readout:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Carefully remove the medium and add 100 µL of DMSO or a solubilizing solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[23]
-
Conclusion and Future Perspectives
The this compound scaffold and its derivatives remain a highly productive platform for the development of innovative kinase inhibitors. Its inherent ability to engage the kinase hinge region, combined with the synthetic tractability of the 6-position, provides a robust framework for generating potent and selective drug candidates. The systematic application of the biochemical and cellular protocols detailed in this guide enables researchers to efficiently synthesize novel compounds, determine their inhibitory potency, and evaluate their efficacy in a physiologically relevant context. Future efforts will likely focus on developing indazole-based inhibitors with novel selectivity profiles, compounds that can overcome clinical resistance mechanisms, and molecules with optimized pharmacokinetic properties to improve patient outcomes in targeted cancer therapy.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pazopanib - Wikipedia [en.wikipedia.org]
- 8. Drug review: Pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. actionkidneycancer.org [actionkidneycancer.org]
- 11. cancerresearchuk.org [cancerresearchuk.org]
- 12. Potential inhibitors of VEGFR1, VEGFR2, and VEGFR3 developed through Deep Learning for the treatment of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 22. courses.edx.org [courses.edx.org]
- 23. creative-bioarray.com [creative-bioarray.com]
The Strategic Role of 1H-Indazol-6-ol in the Synthesis of Serotonin 5-HT2 Receptor Agonists: A Detailed Guide for Medicinal Chemists
This technical guide provides an in-depth exploration of the synthesis of potent and selective serotonin 5-HT2 receptor agonists, with a particular focus on the pivotal role of the 1H-indazol-6-ol scaffold. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics targeting the serotonergic system. We will delve into the rationale behind the use of the indazole nucleus as a bioisostere for indole, provide detailed, step-by-step synthetic protocols, and discuss the critical aspects of reaction mechanisms and compound characterization.
The Indazole Moiety: A Privileged Scaffold in Serotonin Receptor Modulation
The indazole core has emerged as a "privileged scaffold" in medicinal chemistry, frequently employed as a bioisosteric replacement for the endogenous indole nucleus found in serotonin. This substitution is often advantageous, leading to compounds with improved pharmacokinetic profiles, such as enhanced metabolic stability and oral bioavailability.[1] The 1H-indazole tautomer is generally the most thermodynamically stable form.[2][3] Specifically, the 6-hydroxy-substituted indazole provides a key anchoring point for pharmacophoric features that mimic the 5-hydroxy group of serotonin, crucial for potent agonism at 5-HT2 receptors.
A prominent example of a potent 5-HT2 receptor agonist derived from this scaffold is 1-((S)-2-Aminopropyl)-1H-indazol-6-ol .[4][5] This compound has demonstrated high affinity and functional agonism at 5-HT2 receptors and serves as an excellent case study for the synthetic strategies detailed herein.
Synthetic Strategy: A Multi-Step Pathway to 1-((S)-2-Aminopropyl)-1H-indazol-6-ol
The synthesis of 1-((S)-2-Aminopropyl)-1H-indazol-6-ol is a multi-step process that begins with the commercially available 6-benzyloxy-1H-indazole. This strategic starting material incorporates a protecting group on the reactive 6-hydroxyl moiety, which is removed in the final step of the synthesis. The key transformations involve a regioselective N-alkylation of the indazole core, conversion of a hydroxyl group to an azide, and subsequent reduction to the primary amine.
Below is a detailed, step-by-step protocol for the synthesis, compiled and adapted from established literature procedures.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 1-((S)-2-Aminopropyl)-1H-indazol-6-ol.
Experimental Protocols
PART 1: Synthesis of the Key Intermediate, (S)-1-(2-Azidopropyl)-6-benzyloxyindazole
This part of the synthesis focuses on the crucial N-alkylation of the protected this compound. The regioselectivity of this reaction is paramount, with N-1 alkylation being the desired outcome. The choice of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N-1 isomer.[2]
Step 1.1: Preparation of (S)-1-(2-Azidopropyl)-6-benzyloxyindazole
-
Materials:
-
6-Benzyloxy-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
(R)-1-azido-2-propanol mesylate (prepared separately)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 6-benzyloxy-1H-indazole (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of (R)-1-azido-2-propanol mesylate (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-1-(2-azidopropyl)-6-benzyloxyindazole.
-
PART 2: Final Deprotection and Reduction to Yield 1-((S)-2-Aminopropyl)-1H-indazol-6-ol
The final stage of the synthesis involves the simultaneous removal of the benzyl protecting group and the reduction of the azide functionality to the desired primary amine. This is efficiently achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
Step 2.1: Preparation of 1-((S)-2-Aminopropyl)-1H-indazol-6-ol
-
Materials:
-
(S)-1-(2-Azidopropyl)-6-benzyloxyindazole
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Ammonium formate
-
Celite
-
-
Procedure:
-
To a solution of (S)-1-(2-azidopropyl)-6-benzyloxyindazole (1.0 eq) in ethanol, add ammonium formate and 10% Pd/C.
-
Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography to obtain pure 1-((S)-2-aminopropyl)-1H-indazol-6-ol.
-
Characterization Data
Accurate characterization of the synthesized compounds at each step is crucial for ensuring the integrity of the final product. Below is a summary of expected characterization data for the key compounds.
| Compound | Molecular Formula | Molecular Weight | Expected 1H NMR (indicative signals) | Expected Mass Spec. |
| 6-Benzyloxy-1H-indazole | C₁₄H₁₂N₂O | 224.26 g/mol | δ 7.30-7.50 (m, 5H, Ar-H of benzyl), 5.15 (s, 2H, -OCH₂-), signals for the indazole core. | [M+H]⁺ = 225.1 |
| 1-((S)-2-Aminopropyl)-1H-indazol-6-ol | C₁₀H₁₃N₃O | 191.23 g/mol | Signals for the aminopropyl chain, disappearance of the benzyl signals, and a signal for the phenolic -OH. The chiral center will lead to distinct signals for the diastereotopic protons.[1][6] | [M+H]⁺ = 192.1 |
Signaling Pathway of 5-HT2 Receptor Agonists
The synthesized indazole-based compounds exert their pharmacological effects by acting as agonists at serotonin 5-HT2 receptors, primarily the 5-HT2A and 5-HT2C subtypes. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of downstream cellular responses.
Caption: Simplified signaling pathway of 5-HT2 receptor agonists.
Conclusion
The this compound scaffold serves as a highly effective and versatile platform for the development of novel serotonin 5-HT2 receptor agonists. The synthetic route detailed in this guide provides a robust and reproducible method for accessing key compounds such as 1-((S)-2-Aminopropyl)-1H-indazol-6-ol. By understanding the underlying principles of the synthetic transformations and the rationale for the choice of reagents and reaction conditions, researchers can confidently apply and adapt these protocols for the synthesis of new and improved 5-HT2 receptor modulators for a variety of therapeutic applications.
References
- 1. 1-((S)-2-Amino-propyl)-1H-indazol-6-ol | 210580-75-9 | KIA58075 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. PubChemLite - 6-(benzyloxy)-1h-indazole (C14H12N2O) [pubchemlite.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-((S)-2-AMINO-PROPYL)-1H-INDAZOL-6-OL | 210580-75-9 [chemicalbook.com]
Application Notes & Protocols: Characterizing 1H-Indazol-6-ol as a Putative PI3K Kinase Inhibitor
Abstract
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular growth, proliferation, and survival, and its dysregulation is a hallmark of numerous human cancers.[1][2][3] This makes the PI3K enzyme family a critical target for therapeutic intervention. The indazole chemical scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[4][5] This document provides a comprehensive guide for researchers on the characterization of indazole-based compounds, using 1H-Indazol-6-ol as a representative example, for their potential as PI3K inhibitors. We present the underlying mechanism of PI3K pathway inhibition, detailed protocols for in vitro and cell-based validation, and guidelines for data interpretation. The methodologies are designed to be self-validating, ensuring robust and reproducible characterization of novel inhibitors targeting this critical oncogenic pathway.
Introduction: The PI3K/Akt Signaling Axis
The PI3K/Akt/mTOR pathway is a primary intracellular signaling cascade activated by a multitude of growth factors and cytokines.[1][6] Upon activation of cell surface receptors, Class I PI3Ks are recruited to the plasma membrane where they phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7][8] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[6][7]
This membrane recruitment facilitates the phosphorylation and activation of Akt by other kinases like PDK1. Once active, Akt phosphorylates a vast array of downstream substrates, promoting cell growth, proliferation, and survival while inhibiting apoptosis.[2][7] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[1][7] In many cancers, this pathway is overactive due to mutations in PI3K genes or loss of PTEN function, making it a prime target for drug development.[3][6]
// Pathway connections "Growth Factor" -> RTK [label="1. Ligand Binding"]; RTK -> PI3K [label="2. Activation"]; PI3K -> PIP2 [style=dashed, arrowhead=none]; PIP2 -> PIP3 [label="3. Phosphorylation", color="#34A853", fontcolor="#34A853"]; PIP3 -> Akt [label="4. Recruitment"]; Akt -> pAkt [label="5. Activation\n(by PDK1, etc.)"]; pAkt -> Downstream [label="6. Phosphorylation"]; Downstream -> CellResponse [label="7. Cellular Response"];
// Regulatory connections PTEN -> PIP3 [label="Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; Indazol -> PI3K [label="Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; } caption { label = "Figure 1: The PI3K/Akt Signaling Pathway and Point of Inhibition."; fontsize = 10; fontname = "Arial"; }
Mechanism of Action of Indazole-Based PI3K Inhibitors
Most small-molecule kinase inhibitors, including those targeting PI3K, are ATP-competitive.[9] They are designed to bind within the ATP-binding pocket located in the kinase domain of the p110 catalytic subunit. By occupying this pocket, the inhibitor prevents ATP from binding, thereby blocking the phosphotransferase activity of the enzyme. This directly inhibits the conversion of PIP2 to PIP3, effectively shutting down the downstream signaling cascade.
The indazole core of a compound like this compound is adept at forming critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a key interaction for anchoring inhibitors.[10]
Isoform Selectivity: The Class I PI3K family has four highly homologous isoforms: p110α, p110β, p110γ, and p110δ. While the ATP-binding pocket is highly conserved, subtle differences in peripheral amino acid residues can be exploited to achieve isoform selectivity.[11] Characterizing a novel inhibitor requires testing it against each isoform to determine its selectivity profile.
-
Pan-PI3K inhibitors target all four isoforms.
-
Isoform-selective inhibitors show significantly higher potency for one or two isoforms (e.g., p110δ-selective inhibitors used in hematological malignancies).[9]
The following protocols will allow a researcher to determine the potency (IC50) and cellular efficacy of a compound like this compound, establishing its mechanism as an on-target PI3K inhibitor.
Experimental Protocols
The following section details the core assays required to validate a putative PI3K inhibitor.
Protocol 1: In Vitro PI3K Kinase Assay (ADP-Glo™ Format)
This protocol determines the direct inhibitory effect of this compound on the enzymatic activity of purified PI3K isoforms and is used to calculate the half-maximal inhibitory concentration (IC50). The ADP-Glo™ assay is a luminescence-based method that measures the amount of ADP produced in the kinase reaction.[12]
A. Rationale and Self-Validation: This assay directly measures the enzymatic activity of the target. A dose-dependent decrease in signal upon addition of the inhibitor confirms direct target engagement. Running the assay in parallel for each PI3K isoform (α, β, γ, δ) allows for the determination of the isoform selectivity profile.
B. Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
PI3K Substrate: PIP2
-
This compound, dissolved in 100% DMSO to create a 10 mM stock
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[12]
-
ATP
-
384-well white assay plates
C. Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a 384-well plate. Start with the 10 mM stock and perform 1:3 serial dilutions in 100% DMSO. This will be the compound source plate.
-
Assay Plate Setup: Add 0.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the 384-well assay plate.[12]
-
Enzyme/Substrate Mix: Prepare a mixture of the PI3K enzyme and PIP2 substrate in the kinase buffer. The optimal enzyme concentration should be determined empirically to produce a signal within the linear range of the assay.
-
Kinase Reaction Initiation: Add 4 µL of the enzyme/substrate mixture to each well.[12] Add 0.5 µL of ATP solution (e.g., 250 µM stock for a 25 µM final concentration) to initiate the reaction.[12]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal on a plate reader.
D. Data Analysis:
-
Normalize the data: Set the "no enzyme" control as 100% inhibition and the "vehicle (DMSO)" control as 0% inhibition.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
Table 1: Representative IC50 Data for a Putative PI3K Inhibitor
| PI3K Isoform | IC50 (nM) |
| p110α | 15 |
| p110β | 150 |
| p110γ | 450 |
| p110δ | 8 |
| Note: This data is hypothetical and for illustrative purposes only. |
Protocol 2: Western Blot Analysis of p-Akt (Ser473) Inhibition
This cell-based assay confirms that this compound inhibits the PI3K pathway inside a living cell by measuring the phosphorylation of its primary downstream effector, Akt. A reduction in phosphorylated Akt (p-Akt) at Ser473 is a reliable biomarker of PI3K pathway inhibition.[8][13]
A. Rationale and Self-Validation: Observing a dose-dependent decrease in the p-Akt signal confirms on-target activity in a cellular context. To ensure the validity of the results, the p-Akt signal must be normalized to the total Akt signal, which should remain unchanged. This confirms that the inhibitor is affecting the phosphorylation status, not the overall expression of the Akt protein. Further normalization to a loading control (e.g., GAPDH or β-actin) corrects for any variations in protein loading between lanes.[8]
B. Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7, PC-3)
-
Cell culture medium, FBS, and antibiotics
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation).[14]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. BSA is preferred over milk for phospho-antibodies to reduce background.
-
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt, Mouse anti-GAPDH.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
C. Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and add 100-200 µL of supplemented lysis buffer to each well.[8] Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[8] Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[8]
-
Wash the membrane 3 times for 10 minutes with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature.[8]
-
Wash again 3 times for 10 minutes with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using a digital imager.[8]
-
Stripping and Re-probing: To ensure accurate normalization, the same membrane should be stripped and re-probed for Total Akt and then for the GAPDH loading control.[8]
D. Data Analysis: Use densitometry software to quantify the band intensities. Calculate the ratio of (p-Akt / Total Akt) and then normalize this ratio to the GAPDH signal for each lane. Plot the normalized p-Akt levels against the inhibitor concentration.
// Nodes Start [shape=ellipse, label="Start:\nPutative Inhibitor\n(this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; Assay1 [label="Protocol 1:\nIn Vitro Kinase Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result1 [shape=document, label="Result:\nIC50 Value &\nIsoform Selectivity", fillcolor="#F1F3F4", fontcolor="#202124"]; Decision1 [shape=diamond, label="Potent & Selective?", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assay2 [label="Protocol 2:\nWestern Blot (p-Akt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result2 [shape=document, label="Result:\nOn-Target Cellular\nActivity Confirmed", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay3 [label="Protocol 3:\nCell Viability Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result3 [shape=document, label="Result:\nFunctional Outcome\n(GI50 Value)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [shape=ellipse, label="End:\nCharacterized\nInhibitor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stop [shape=ellipse, label="Stop:\nRe-evaluate Compound", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections Start -> Assay1; Assay1 -> Result1; Result1 -> Decision1; Decision1 -> Assay2 [label="Yes"]; Decision1 -> Stop [label="No"]; Assay2 -> Result2; Result2 -> Assay3; Assay3 -> Result3; Result3 -> End; } caption { label = "Figure 2: Experimental Workflow for PI3K Inhibitor Characterization."; fontsize = 10; fontname = "Arial"; }
Protocol 3: Cell Viability/Proliferation Assay
This assay assesses the functional consequence of PI3K pathway inhibition on cancer cell proliferation and survival.
A. Rationale: A successful PI3K inhibitor should decrease the viability or proliferation of cancer cells that are dependent on this pathway. This assay determines the concentration of the inhibitor required to achieve a 50% reduction in cell growth (GI50).
B. Materials:
-
Cancer cell line (same as used for Western blot)
-
96-well clear flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or similar viability reagent (e.g., SRB, CellTiter-Glo®).[15]
-
DMSO or solubilization buffer (for MTT assay)
C. Step-by-Step Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serially diluted this compound to the wells. Include vehicle-only (DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for 72 hours (or a duration appropriate for the cell line's doubling time).
-
Viability Measurement (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
D. Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percent viability versus the log of the inhibitor concentration and use non-linear regression to calculate the GI50 value.
Conclusion
The protocols outlined in this guide provide a robust framework for the preclinical characterization of novel indazole-based PI3K inhibitors like this compound. By progressing from direct enzymatic inhibition (in vitro kinase assay) to on-target cellular validation (p-Akt Western blot) and finally to a functional cellular outcome (viability assay), researchers can build a comprehensive and compelling data package. This systematic approach ensures that the observed biological effects are directly attributable to the inhibition of the PI3K signaling pathway, providing a solid foundation for further drug development efforts.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
- 9. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.de [promega.de]
- 13. benchchem.com [benchchem.com]
- 14. Weak Western band for phosphorylated Akt - Protein and Proteomics [protocol-online.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: The Therapeutic Potential of 1H-Indazol-6-ol Derivatives in Parkinson's Disease
Introduction: A New Therapeutic Avenue for Parkinson's Disease
Parkinson's disease (PD) is a relentlessly progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor and non-motor symptoms.[1][2][3] Current treatments primarily offer symptomatic relief but do not halt the underlying disease progression.[3] A significant unmet medical need exists for disease-modifying therapies that can slow or stop the neurodegenerative process.[4][5]
Recent research has illuminated the role of the non-receptor tyrosine kinase, c-Abl (Abelson tyrosine kinase), as a key player in the pathophysiology of Parkinson's disease.[1][6][7] Increased c-Abl activity has been observed in the brains of PD patients and in preclinical models of the disease.[1][6] This has led to the exploration of c-Abl inhibitors, a class of drugs successfully used in cancer therapy, as a potential neuroprotective strategy for PD.[1][6] Within this class of inhibitors, derivatives of the 1H-indazole scaffold have emerged as a versatile and promising chemical starting point for the development of potent and selective kinase inhibitors.[8][9][10] This document provides a comprehensive guide for researchers on the application of 1H-Indazol-6-ol derivatives in the context of Parkinson's disease research and drug development.
The Role of c-Abl in Parkinson's Disease Pathogenesis
The scientific rationale for targeting c-Abl in Parkinson's disease is robust and multifaceted.[6] Activated c-Abl contributes to neurodegeneration through several key mechanisms:
-
α-Synuclein Pathology: The aggregation of α-synuclein into toxic Lewy bodies is a pathological hallmark of PD.[11] Activated c-Abl directly phosphorylates α-synuclein, a modification that promotes its aggregation and impairs its clearance.[12]
-
Impairment of Parkin Function: Mutations in the parkin gene are a cause of familial Parkinson's disease. The protein product, Parkin, is an E3 ubiquitin ligase that plays a crucial role in mitochondrial quality control and the clearance of damaged proteins.[1][13] c-Abl phosphorylates Parkin, which inhibits its protective functions and contributes to neuronal cell death.[12][13]
-
Neuroinflammation and Oxidative Stress: c-Abl activation is linked to cellular stress responses, including oxidative stress and neuroinflammation, both of which are central to the pathogenesis of PD.[7][9]
Inhibition of c-Abl has been shown to be neuroprotective in multiple preclinical models of Parkinson's disease, reducing the loss of dopaminergic neurons and mitigating the toxic effects of α-synuclein.[6][14]
This compound Derivatives as c-Abl Inhibitors
The 1H-indazole core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[9][10][15] Its rigid bicyclic structure provides a solid anchor for designing inhibitors that can fit into the ATP-binding pocket of kinases like c-Abl. The "6-ol" (or 6-hydroxy) substitution on the indazole ring can serve as a key hydrogen bond donor or acceptor, contributing to target affinity and selectivity.
While the broader class of c-Abl inhibitors has been extensively studied, the specific exploration of this compound derivatives for Parkinson's disease is an emerging area. A study has demonstrated the neuroprotective effects of 6-Hydroxy-1H-Indazole in an MPTP-induced mouse model of PD, where it reduced the loss of dopaminergic neurons and alleviated behavioral impairments.[16] This suggests that the this compound scaffold holds significant promise for the development of novel, brain-penetrant c-Abl inhibitors tailored for neurodegenerative diseases.
Signaling Pathway of c-Abl in Parkinson's Disease
Caption: c-Abl signaling in Parkinson's disease.
Experimental Protocols
The following protocols provide a framework for evaluating the therapeutic potential of novel this compound derivatives in the context of Parkinson's disease.
Protocol 1: In Vitro c-Abl Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity and potency (IC50) of this compound derivatives against the c-Abl enzyme.
Materials:
-
Recombinant human c-Abl enzyme
-
Kinase substrate (e.g., Abltide peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound derivatives)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Assay Setup: To each well of a 384-well plate, add the test compound, recombinant c-Abl enzyme, and the kinase substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Data Presentation:
| Compound ID | c-Abl IC50 (nM) |
| Derivative A | 50 |
| Derivative B | 15 |
| Imatinib (Control) | 30 |
Protocol 2: Cell-Based Neuroprotection Assay in SH-SY5Y Cells
Objective: To assess the ability of this compound derivatives to protect neuronal cells from neurotoxin-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)
-
Test compounds (this compound derivatives)
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)
-
96-well clear-bottom cell culture plates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 2-4 hours.
-
Neurotoxin Challenge: Induce neuronal cell death by adding a pre-determined concentration of 6-OHDA or MPP+ to the wells.
-
Incubation: Incubate the cells for 24-48 hours.
-
Viability Assessment: Measure cell viability using a standard assay such as MTT or CellTiter-Glo®.
-
Data Analysis: Normalize the viability data to untreated control cells and calculate the percent neuroprotection for each compound concentration. Determine the EC50 value for neuroprotection.
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for cell-based neuroprotection assay.
Protocol 3: In Vivo Efficacy in a Neurotoxin-Induced Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective and behavioral benefits of this compound derivatives in a preclinical animal model of PD.
Materials:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA
-
Test compounds (this compound derivatives)
-
Vehicle for compound administration
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase (TH) antibody)
-
Microscope for imaging
Procedure:
-
Acclimatization and Baseline Testing: Acclimatize mice to the housing facility and perform baseline behavioral tests.
-
Compound Administration: Administer the test compound or vehicle to the mice daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Neurotoxin Administration: Induce a Parkinson's-like pathology by administering MPTP or creating a 6-OHDA lesion.[17]
-
Behavioral Assessments: Conduct a battery of behavioral tests at specified time points to assess motor function.
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue. Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra and striatum.
-
Data Analysis: Statistically compare the behavioral scores and TH-positive cell counts between the treatment groups and the vehicle control group.
Data Presentation:
| Treatment Group | Rotarod Latency (s) | TH+ Cell Count in SNc (% of Control) |
| Vehicle + MPTP | 60 ± 10 | 45 ± 5 |
| Derivative B (10 mg/kg) + MPTP | 120 ± 15 | 75 ± 8 |
| Healthy Control | 180 ± 20 | 100 ± 3 |
Conclusion and Future Directions
The targeting of c-Abl kinase represents a promising disease-modifying strategy for Parkinson's disease.[4] this compound derivatives offer a valuable chemical scaffold for the development of novel c-Abl inhibitors with the potential for neuroprotection. The protocols outlined in this document provide a roadmap for researchers to investigate the efficacy of these compounds, from initial in vitro screening to preclinical in vivo validation. Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of this compound derivatives to identify clinical candidates for the treatment of Parkinson's disease.
References
- 1. Frontiers | c-Abl Inhibitors Enable Insights into the Pathophysiology and Neuroprotection in Parkinson’s Disease [frontiersin.org]
- 2. 1-Pyrazolyl-5,6-Disubstituted Indazole Derivatives as LRRK2 Inhibitors for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Parkinson's Disease Modification Through Abl Kinase Inhibition: An Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. The need for novel c-Abl inhibitors - Cure Parkinson's [cureparkinsons.org.uk]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vjneurology.com [vjneurology.com]
- 12. c-Abl and Parkinson’s Disease: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of c-Abl Tyrosine Kinase as a Novel Therapy to Prevent PD Progression | Parkinson's Disease [michaeljfox.org]
- 14. Small Molecule Inhibitors of C-Abl for Parkinson's Disease Modification | Parkinson's Disease [michaeljfox.org]
- 15. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo 6-OHDA-induced neurodegeneration and nigral autophagic markers expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of GPR120 Agonists Using Indazole-6-phenylcyclopropylcarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic diseases, particularly type 2 diabetes (T2D) and obesity.[1][2] Activated by medium and long-chain free fatty acids (FFAs), GPR120 is involved in a variety of physiological processes, including the secretion of glucagon-like peptide-1 (GLP-1), insulin sensitization, and anti-inflammatory responses.[2][3][4] The development of potent and selective GPR120 agonists, therefore, represents a promising strategy for the treatment of these conditions.[5] This guide provides a detailed overview and protocols for the development of a specific class of GPR120 agonists: indazole-6-phenylcyclopropylcarboxylic acids.[6][7][8]
The indazole-6-phenylcyclopropylcarboxylic acid scaffold has been identified as a promising chemical series for developing selective GPR120 agonists.[6][7][8] Structure-activity relationship (SAR) studies have revealed that specific structural motifs, such as the (S,S)-cyclopropylcarboxylic acid configuration, are crucial for achieving high potency and selectivity against the closely related GPR40 (FFAR1).[6][7] This selectivity is critical to mitigate potential off-target effects.
This document will guide researchers through the key stages of developing these agonists, from initial synthesis to comprehensive in vitro and in vivo characterization.
GPR120 Signaling and Therapeutic Rationale
GPR120 activation by agonists initiates a cascade of intracellular signaling events that contribute to its therapeutic effects. The receptor couples to Gαq and β-arrestin-2 signaling pathways, leading to distinct downstream effects.[4]
-
Gαq Pathway and GLP-1 Secretion: Upon agonist binding, GPR120 activates the Gαq protein, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), a key step in promoting the secretion of the incretin hormone GLP-1 from enteroendocrine L-cells.[3][9] GLP-1 enhances glucose-dependent insulin secretion from pancreatic β-cells, contributing to improved glycemic control.[3]
-
β-Arrestin-2 Pathway and Anti-inflammatory Effects: The β-arrestin-2 pathway is primarily associated with the anti-inflammatory properties of GPR120.[4][10] Agonist binding promotes the recruitment of β-arrestin-2 to the receptor. The GPR120/β-arrestin-2 complex can then interact with TAB1, inhibiting the activation of TAK1 and subsequently suppressing downstream pro-inflammatory signaling cascades, such as the NF-κB and JNK pathways.[11] This mechanism is particularly relevant in the context of obesity-induced chronic low-grade inflammation, a key contributor to insulin resistance.[1]
Signaling Pathway Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science [biomolther.org]
- 4. Discovery of novel FFA4 (GPR120) receptor agonists with β-arrestin2-biased characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
Application Notes and Protocols for Evaluating the Antimicrobial and Antileishmanial Activity of 6-Nitro-1H-Indazole Derivatives
Introduction
The emergence of drug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Similarly, leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, continues to afflict millions worldwide, with current therapeutic options hampered by toxicity and emerging resistance.[1][2] In this context, heterocyclic compounds have garnered significant attention as a promising scaffold for the design of new therapeutic agents. Among these, 6-nitro-1H-indazole derivatives have demonstrated a remarkable spectrum of biological activities, including potent antimicrobial and antileishmanial effects.[3][4]
The presence of the nitro group at the 6-position of the indazole ring is often crucial for their biological activity.[3] This electron-withdrawing group can play a significant role in the mechanism of action, which for some nitro-heterocyclic compounds involves intracellular reduction to form reactive radical species that can damage parasitic or microbial DNA and other essential macromolecules.[3] This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and mechanistic insights into 6-nitro-1H-indazole derivatives, offering detailed protocols for researchers, scientists, and drug development professionals.
Synthesis of 6-Nitro-1H-Indazole Derivatives
The synthesis of diverse 6-nitro-1H-indazole derivatives is a critical first step in exploring their therapeutic potential. A common strategy involves the modification of the parent 6-nitro-1H-indazole molecule. The following protocols outline the synthesis of key intermediates and final compounds.
Protocol 1: Synthesis of 1-(2-chloroethyl)-6-nitro-1H-indazole
This protocol describes the N-alkylation of 6-nitro-1H-indazole, a foundational step for further derivatization.[5]
Materials:
-
6-Nitro-1H-indazole
-
1-Bromo-2-chloroethane
-
Ethanol
-
Silica gel for column chromatography
-
Chloroform
-
Methanol
-
Acetone
Procedure:
-
Dissolve 6-nitro-1H-indazole (0.308 mole) and 1-bromo-2-chloroethane (0.308 mole) in 100 mL of ethanol.
-
Stir the reaction mixture on a magnetic stirrer for approximately 6.5 hours at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a silica gel-G coated plate.
-
Upon completion, filter the product.
-
Purify the crude product by column chromatography on silica gel using a chloroform:methanol (8:2 v/v) solvent system as the eluant.[5]
-
Dry the purified product under vacuum and recrystallize from acetone to yield 1-(2-chloroethyl)-6-nitro-1H-indazole.[5]
Causality: The use of ethanol as a solvent provides a suitable medium for the reaction, and room temperature conditions are sufficient for the alkylation to proceed. Column chromatography is essential for separating the desired product from unreacted starting materials and any potential side products.
Protocol 2: Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole
This multi-step synthesis generates a library of 2-azetidinone derivatives with potential biological activity.[5]
Workflow:
Caption: Synthesis workflow for 2-azetidinone derivatives of 6-nitro-1H-indazole.
Step-by-Step Procedure:
-
Step 1: Synthesis of 1-(2-chloroethyl)-6-nitro-1H-indazole (Compound 1): Follow Protocol 1.
-
Step 2: Synthesis of 1-(2-hydrazinoethyl)-6-nitro-1H-indazole (Compound 2): React Compound 1 with hydrazine hydrate at room temperature.[5] The hydrazine displaces the chlorine atom to form the corresponding hydrazine derivative.
-
Step 3: Schiff Base Formation: React Compound 2 with various substituted benzaldehydes to form the respective Schiff base intermediates.
-
Step 4: Cycloaddition to form 2-azetidinones: Treat the Schiff base intermediates with chloroacetyl chloride in a cycloaddition reaction to yield the final 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substitutedphenyl)-2-azetidinone derivatives.[5]
In Vitro Antimicrobial Susceptibility Testing
Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the antimicrobial potency of new compounds.[6] The broth microdilution method is a widely accepted and quantitative technique for this purpose.[7][8]
Protocol 3: Broth Microdilution Assay for MIC Determination
This protocol outlines the standardized procedure for determining the MIC of 6-nitro-1H-indazole derivatives against various bacterial strains.[9]
Materials:
-
Test compounds (6-nitro-1H-indazole derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate.
-
Inoculate the colonies into a tube containing MHB.
-
Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve the desired concentration range.[7]
-
-
Inoculation and Incubation:
-
Determination of MIC:
Workflow for Broth Microdilution Assay:
Caption: Workflow for Broth Microdilution Assay.
In Vitro Antileishmanial Activity Assay
The efficacy of 6-nitro-1H-indazole derivatives against Leishmania parasites is typically assessed by determining the 50% inhibitory concentration (IC₅₀) against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite.[10] The MTT assay is a common colorimetric method used for this purpose.[11]
Protocol 4: Antileishmanial Activity against Promastigotes (MTT Assay)
This protocol details the evaluation of test compounds against the extracellular, motile promastigote stage of Leishmania.[12]
Materials:
-
Leishmania species promastigotes (L. infantum, L. tropica, L. major)
-
Complete cell culture medium (e.g., RPMI-1640)
-
Test compounds (6-nitro-1H-indazole derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Parasite Culture: Culture promastigotes in the appropriate medium at 26°C to the logarithmic phase of growth.[10][11]
-
Compound Exposure: Seed the promastigotes into a 96-well plate. Add increasing concentrations of the synthesized 6-nitro-1H-indazole derivatives. Include untreated parasites as a negative control and a reference drug (e.g., Amphotericin B) as a positive control.
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 26°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable parasites.[11]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in parasite growth.[11]
Cytotoxicity Assessment
It is crucial to evaluate the toxicity of potential drug candidates against mammalian cells to determine their selectivity index (SI). The SI is a ratio that compares the toxicity of a compound to host cells with its activity against the pathogen. A higher SI indicates greater selectivity for the pathogen.[10]
Protocol 5: Cytotoxicity against Mammalian Cells (MTT Assay)
This protocol is used to assess the cytotoxic effects of the 6-nitro-1H-indazole derivatives on a mammalian cell line.[13]
Materials:
-
Mammalian cell line (e.g., macrophages, Vero cells)
-
Complete cell culture medium (e.g., DMEM)
-
Test compounds
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the respective wells. Include untreated cells as a negative control.[13]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: Follow steps 4-6 from Protocol 4.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that causes a 50% reduction in the viability of the mammalian cells.[10]
-
Selectivity Index Calculation: Calculate the SI using the formula: SI = CC₅₀ (mammalian cells) / IC₅₀ (Leishmania).
Data Presentation
The quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Antimicrobial Activity of Benzo[g]indazole Derivatives [14]
| Compound ID | Target | MIC (µg/mL) |
|---|---|---|
| 12a | N. gonorrhoeae | 250 |
| 13b | N. gonorrhoeae | 62.5 |
Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives [11][15]
| Compound ID | Target Species | IC₅₀ (µM) |
|---|---|---|
| 4 | L. infantum | 5.53 |
| 5 | L. infantum | 4 |
| 11 | L. infantum | 6 |
| 11 | L. tropica | 76 |
| 13 | L. major | 38 |
| 13 | L. tropica | 186 |
| 13 | L. infantum | 110 |
Mechanism of Action: A Glimpse into Trypanothione Reductase Inhibition
For antileishmanial drugs, a key target is the trypanothione reductase (TryR) enzyme, which is unique to trypanosomatid parasites and essential for their survival.[12] Molecular docking studies have suggested that 6-nitro-1H-indazole derivatives can bind to the active site of TryR, inhibiting its function and leading to parasite death.[12][16]
Caption: Proposed mechanism of action via Trypanothione Reductase inhibition.
Conclusion
6-Nitro-1H-indazole derivatives represent a promising class of compounds with significant antimicrobial and antileishmanial potential. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive in vitro evaluation of these molecules. By understanding their structure-activity relationships and mechanisms of action, researchers can further optimize these derivatives to develop novel and effective therapeutic agents to combat infectious diseases.
References
- 1. Effects of nitro-heterocyclic derivatives against Leishmania (Leishmania) infantum promastigotes and intracellular amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. pdb.apec.org [pdb.apec.org]
- 7. benchchem.com [benchchem.com]
- 8. pure.tue.nl [pure.tue.nl]
- 9. benchchem.com [benchchem.com]
- 10. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Analytical Methods for the Characterization of 1H-Indazol-6-ol
An Application Note and Protocol Guide
Introduction: The Importance of Rigorous Characterization
1H-Indazol-6-ol is a heterocyclic aromatic compound belonging to the indazole class. Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including their use as potent receptor agonists in therapeutic areas like ocular hypertension.[1][2] Given its role as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), the unambiguous characterization of this compound is paramount. A thorough analytical assessment ensures the identity, purity, and quality of the material, which is fundamental for the safety and efficacy of the final drug product.
This guide outlines a multi-faceted analytical approach, integrating several techniques to build a complete profile of the molecule. Each method provides a unique piece of information, and together, they form a self-validating system for characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 23244-88-4 | [3][4] |
| Molecular Formula | C₇H₆N₂O | [4][5] |
| Molecular Weight | 134.14 g/mol | [4][5] |
| Appearance | Light brown to white powder/solid | [3][6] |
| Melting Point | 214-221 °C | [3] |
| InChIKey | NUYZVDBIVNOTSC-UHFFFAOYSA-N | [5] |
Chromatographic Analysis: Purity and Impurity Profiling
Chromatographic techniques are the cornerstone of purity assessment, capable of separating the target compound from impurities, including starting materials, byproducts, and isomers.[7]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the preferred method for determining the purity of polar to moderately non-polar compounds like this compound. It offers high resolution, sensitivity, and reproducibility. A C18 column is a suitable starting point, providing effective separation based on hydrophobicity.[8]
Causality of Method Choices:
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water is used to elute compounds from the C18 column. Acetonitrile is often chosen for its lower viscosity and UV transparency.
-
Acid Modifier: The addition of 0.1% formic acid to the mobile phase is crucial. It protonates acidic silanol groups on the silica support, reducing peak tailing, and helps to maintain the analyte in a single ionic state, leading to sharper, more symmetrical peaks.[8]
-
Gradient Elution: A gradient elution (where the proportion of organic solvent is increased over time) is recommended. This ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted with good peak shape within a reasonable timeframe.
-
UV Detection: The wavelength for UV detection should be set at an absorbance maximum of the analyte to ensure high sensitivity. Based on available data for indazole derivatives and UV-Vis spectra, a wavelength of 254 nm is a common starting point.[8][9]
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Protocol 1: HPLC Method for Purity Analysis
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent). Prepare a working solution by diluting the stock solution to 0.1 mg/mL with the diluent.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of this compound using the area percent method. The DAD can be used to check for peak purity by comparing spectra across a single peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For this compound, derivatization (e.g., silylation) may be necessary to increase its volatility and thermal stability, although direct injection may be possible depending on the instrument's inlet temperature. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio (m/z) and fragmentation patterns.[10]
Protocol 2: GC-MS Method for Impurity Identification
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane at approximately 1 mg/mL.
Spectroscopic Characterization: Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, confirming the identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.[5][11]
Causality of Method Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice as it can dissolve a wide range of organic compounds and its residual proton signal does not typically interfere with analyte signals.[5][12] The labile protons (OH and NH) are often observable in DMSO-d₆.
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals by showing correlations between neighboring protons (COSY) or directly bonded proton-carbon pairs (HSQC).
Protocol 3: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional) Acquire 2D spectra (COSY, HSQC) if full assignment is required.
-
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction). Reference the ¹H spectrum to the residual DMSO peak at ~2.50 ppm and the ¹³C spectrum to the DMSO peak at ~39.5 ppm. Integrate ¹H signals and assign chemical shifts.
Expected ¹H NMR Signals (in DMSO-d₆):
-
Aromatic protons on the benzene ring.
-
A proton signal for the C3 position of the indazole ring.
-
Broad singlets for the N1-H and the C6-OH protons, which may exchange with residual water in the solvent.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide structural information from fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, often resulting in a prominent protonated molecule [M+H]⁺.[13]
Protocol 4: Mass Spectrometry
-
Instrumentation: Mass spectrometer with an ESI source (e.g., LC-MS or direct infusion).
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: ~3-4 kV.
-
Source Temperature: ~120-150 °C.
-
-
Data Analysis: Identify the molecular ion peak. For this compound (MW 134.14), the expected protonated molecule [M+H]⁺ would be at m/z 135.05. High-resolution MS (HRMS) can be used to confirm the elemental composition.[14]
Infrared (FTIR) and UV-Vis Spectroscopy
-
FTIR Spectroscopy: Identifies functional groups present in the molecule. Expected peaks for this compound include O-H and N-H stretching (broad, ~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C=C/C=N stretching in the aromatic region (~1500-1620 cm⁻¹).
-
UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule. The resulting spectrum, showing absorbance maxima (λ_max), is useful for selecting an appropriate wavelength for HPLC analysis. A spectrum in methanol is reported to be available.[9]
Thermal Analysis: Stability and Phase Transitions
Thermal analysis techniques like TGA and DSC provide critical information about the material's thermal stability, melting point, and polymorphic form.[15]
Caption: Relationship between TGA and DSC in thermal analysis.
Protocol 5: Simultaneous TGA-DSC Analysis
-
Instrumentation: Simultaneous Thermal Analyzer (STA) or separate TGA and DSC instruments.[16]
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.
-
TGA/DSC Program:
-
Purge Gas: Nitrogen at a flow rate of 30-50 mL/min.
-
Temperature Program: Equilibrate at 30 °C, then ramp at 10 °C/min to a final temperature above the expected decomposition (e.g., 350 °C).
-
-
Data Analysis:
-
DSC Curve: Determine the onset and peak temperature of the endotherm corresponding to the melting point.
-
TGA Curve: Determine the onset temperature of decomposition from the weight loss step.
-
Integrated Analytical Strategy
A robust characterization of this compound relies on the integration of these techniques. The HPLC provides a primary measure of purity, which is corroborated by GC-MS for volatile impurities. NMR confirms the chemical structure, while MS verifies the molecular weight. FTIR and UV-Vis provide supporting structural data. Finally, TGA/DSC establishes the thermal properties of the material. This comprehensive approach ensures a high degree of confidence in the quality of this compound for its intended use in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 431040010 [thermofisher.com]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. azom.com [azom.com]
Application Notes and Protocols for the In Vitro Evaluation of 1H-Indazol-6-ol Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 1H-Indazol-6-ol Derivatives in Oncology
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] In oncology, indazole derivatives have emerged as a promising class of small molecules, with several compounds approved as anti-cancer drugs, such as axitinib and pazopanib.[2][3] These agents often function as potent inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer, including cell proliferation, survival, and migration.[1][2] The this compound moiety, in particular, offers a versatile template for the design of novel anti-cancer agents, with the potential to exhibit unique inhibitory profiles and mechanisms of action.
This comprehensive guide provides a suite of detailed protocols for the in vitro evaluation of novel this compound derivatives against various cancer cell lines. The methodologies described herein are designed to be robust and reproducible, enabling researchers to thoroughly characterize the cytotoxic and mechanistic properties of their compounds. From initial screening for anti-proliferative effects to in-depth analysis of apoptosis induction, cell cycle arrest, and impact on key signaling pathways, these protocols offer a validated framework for advancing promising candidates through the pre-clinical drug discovery pipeline.
I. Initial Screening: Assessing Cytotoxicity and Anti-Proliferative Activity
A primary objective in the evaluation of novel anti-cancer compounds is to determine their ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability, which is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[4]
Protocol 1: MTT Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound derivatives.
Materials and Reagents:
-
Selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colorectal cancer)[5]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[6]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in culture medium. A typical concentration range for initial screening is 0.1 to 100 µM.[6]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug like Doxorubicin).[6]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay and Absorbance Measurement:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for an additional 4 hours at 37°C.[6]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
-
Data Analysis and IC50 Calculation:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation:
Summarize the IC50 values for the this compound derivatives against a panel of cancer cell lines in a clear and concise table.
Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Tissue of Origin | IC50 (µM) ± SD |
| IZ-01 | MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 25.6 ± 2.5 | |
| HCT116 | Colorectal Carcinoma | 10.8 ± 1.3 | |
| IZ-02 | MCF-7 | Breast Adenocarcinoma | 8.7 ± 0.9 |
| A549 | Lung Carcinoma | 12.4 ± 1.5 | |
| HCT116 | Colorectal Carcinoma | 5.1 ± 0.6 | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.9 ± 0.1 |
| (Positive Control) | A549 | Lung Carcinoma | 1.1 ± 0.2 |
| HCT116 | Colorectal Carcinoma | 0.7 ± 0.1 |
Note: The data presented are for illustrative purposes and will vary based on the specific compound and experimental conditions.
II. Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis
Once a compound demonstrates significant anti-proliferative activity, the next critical step is to investigate its mechanism of action. Many effective anti-cancer drugs induce programmed cell death, or apoptosis, and/or cause cell cycle arrest.[6]
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[8] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[8]
Materials and Reagents:
-
Cancer cells treated with the this compound derivative at its IC50 concentration for 24-48 hours.[6]
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Preparation:
-
Treat cells with the test compound as described for the cytotoxicity assay.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.[8]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Collect data for at least 10,000 events per sample.
-
The cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Visualization of Experimental Workflow:
Caption: Workflow for Apoptosis Detection.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This is a powerful method to determine if a compound induces cell cycle arrest.
Materials and Reagents:
-
Cancer cells treated with the this compound derivative.
-
Ice-cold 70% ethanol[9]
-
PBS
-
RNase A (100 µg/mL)[9]
-
Propidium Iodide (50 µg/mL)[9]
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Fixation:
-
Harvest treated and untreated control cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing.[9]
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Use software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
-
Data Presentation:
Present the cell cycle distribution data in a table to clearly show the effect of the compound.
Table 2: Effect of IZ-02 on Cell Cycle Distribution in HCT116 Cells
| Treatment | % G0/G1 | % S | % G2/M |
| Control (DMSO) | 55.3 ± 3.1 | 28.9 ± 2.4 | 15.8 ± 1.9 |
| IZ-02 (5 µM) | 48.7 ± 2.8 | 20.1 ± 2.1 | 31.2 ± 3.5 |
| IZ-02 (10 µM) | 35.2 ± 3.3 | 12.5 ± 1.8 | 52.3 ± 4.1 |
Note: The data presented are for illustrative purposes and suggest a G2/M phase arrest.
III. Investigating Molecular Targets: Western Blot Analysis of Signaling Pathways
To delve deeper into the molecular mechanism of action, Western blotting can be employed to assess the effect of the this compound derivatives on the expression and phosphorylation status of key proteins involved in cancer-related signaling pathways.[11] Given that many indazole derivatives are kinase inhibitors, pathways such as PI3K/AKT/mTOR and MAPK are often relevant.[12] Additionally, proteins involved in apoptosis regulation, such as the Bcl-2 family and caspases, are important targets.[3][13]
Protocol 4: Western Blot Analysis
This protocol provides a general framework for analyzing protein expression changes in response to compound treatment.
Materials and Reagents:
-
Treated and untreated cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors[12]
-
BCA Protein Assay Kit[12]
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes[12]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[12]
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH)[3][14]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Step-by-Step Methodology:
-
Protein Extraction and Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody overnight at 4°C.[15]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Use a loading control like GAPDH or β-actin to normalize protein levels.
-
Visualization of a Potential Signaling Pathway:
Caption: Potential PI3K/AKT Pathway Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 10. nanocellect.com [nanocellect.com]
- 11. medium.com [medium.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted 1H-Indazoles
Welcome to the Technical Support Center for the synthesis of substituted 1H-indazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. The indazole core is a cornerstone in numerous therapeutic agents, including kinase inhibitors like Axitinib and 5-HT3 antagonists such as Granisetron.[1][2] However, its synthesis is often plagued by challenges, most notably the control of regioselectivity and the mitigation of side reactions.[3][4]
This guide moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common experimental hurdles. We will explore the causal relationships behind reaction outcomes and provide robust, self-validating methodologies to enhance the success of your synthetic campaigns.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis and functionalization of 1H-indazoles in a direct question-and-answer format.
Issue 1: Poor Regioselectivity in N-Alkylation
Question: I am performing an N-alkylation on my 1H-indazole and obtaining an inseparable mixture of N1 and N2 isomers. How can I improve the selectivity for the desired N1-alkylated product?
Answer: This is the most frequent challenge in indazole functionalization. The outcome of N-alkylation is a delicate balance of thermodynamics, kinetics, and the influence of sterics, electronics, and reaction conditions. The 1H-indazole tautomer is generally more stable than the 2H-tautomer, but this does not always translate to selective N1-alkylation under kinetic control.[5][6]
Causality & Strategic Solutions:
-
Base and Solvent System: The choice of base and solvent is paramount. The combination of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) is highly effective for directing alkylation to the N1 position.[3][5][7]
-
Mechanism of Action: The prevailing hypothesis is that the sodium cation coordinates with the lone pair of the N2 nitrogen and a nearby electron-rich substituent (e.g., at the C3 position). This coordination sterically encumbers the N2 position, forcing the incoming electrophile (alkyl halide) to attack the more accessible N1 anion.[5][8]
-
-
Substituent Effects: The electronic and steric nature of substituents on the indazole ring can be exploited to direct regioselectivity.
-
N1-Directing Groups: Indazoles with substituents like 3-carboxymethyl, 3-tert-butyl, and 3-carboxamide have demonstrated greater than 99% N1 regioselectivity when using the NaH/THF system.[3][7]
-
N2-Directing Groups: Conversely, strong electron-withdrawing groups at the C7 position, such as -NO2 or -CO2Me, can confer excellent N2 regioselectivity (≥96%).[3][8] This is attributed to steric hindrance at the N1 position and electronic modulation of the N2 nitrogen's nucleophilicity.
-
-
Thermodynamic Equilibration: For certain electrophiles, such as α-halo carbonyls or β-halo esters, it's possible to achieve N1 selectivity through thermodynamic equilibration.[3][7] In these cases, the initially formed kinetic N2 product can isomerize to the more stable thermodynamic N1 product over time or with heating.[3]
| Indazole Substituent | Base/Solvent | Electrophile | N1:N2 Ratio | Reference |
| 3-COMe | NaH / THF | n-Pentyl Bromide | >99 : <1 | [3] |
| 3-tert-Butyl | NaH / THF | n-Pentyl Bromide | >99 : <1 | [3] |
| Unsubstituted | NaH / THF | n-Pentyl Bromide | 1 : 1.3 | [3] |
| 7-NO2 | NaH / THF | n-Pentyl Bromide | 4 : 96 | [3][8] |
| Unsubstituted | K2CO3 / DMF | Benzyl Bromide | Mixture | General Observation |
This protocol is optimized for achieving high N1 regioselectivity.[3][9]
-
Preparation: To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
Washing: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, carefully decanting the hexane wash each time under argon.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Add a solution of the substituted 1H-indazole (1.0 eq.) in anhydrous THF dropwise over 15 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indazolide salt is often indicated by a color change or gas evolution.
-
Electrophile Addition: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir overnight, or until completion is confirmed by TLC or LC-MS analysis.
-
Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Improving Yield and Purity in 1H-Indazol-6-ol Synthesis
Welcome to the comprehensive technical support guide for the synthesis of 1H-Indazol-6-ol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and achieve higher yields and purity.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. However, its synthesis can be challenging, often plagued by issues with yield, purity, and reproducibility. This guide provides a systematic approach to overcoming these common hurdles, grounded in established chemical principles and practical laboratory experience.
Core Synthetic Strategy: A Two-Step Approach
A common and effective route to this compound involves a two-step process starting from a commercially available substituted aniline. This strategy includes the formation of the indazole ring via diazotization and cyclization, followed by the deprotection of a hydroxyl group.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A common and cost-effective starting material is 4-methoxy-2-methylaniline. The methoxy group serves as a protecting group for the desired hydroxyl functionality and directs the cyclization to the correct position.
Q2: Why is the temperature control during diazotization so critical?
Diazonium salts are notoriously unstable at elevated temperatures. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent the decomposition of the diazonium intermediate, which would otherwise lead to a significant decrease in yield and the formation of unwanted phenolic byproducts.
Q3: What are the common methods for demethylating 6-methoxy-1H-indazole?
Several reagents can be used for the demethylation of aryl methyl ethers. The choice of reagent depends on the scale of the reaction and the presence of other functional groups. Common methods include the use of strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).[1] Alkyl thiols under basic conditions can also be employed for a milder approach.[1]
Q4: My final product is a dark, tarry substance. What could be the cause?
The formation of a dark, intractable material often points to oxidation or polymerization of the phenolic product, this compound. This can be exacerbated by exposure to air, light, or residual acidic or basic impurities from the workup. It is crucial to handle the purified product under an inert atmosphere and store it protected from light.
Q5: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be employed. ¹H and ¹³C NMR spectroscopy will confirm the structure of this compound. High-performance liquid chromatography (HPLC) is essential for assessing purity and identifying any minor impurities. Mass spectrometry (MS) will confirm the molecular weight of the product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.
Problem 1: Low Yield in the Indazole Formation Step
-
Symptom: After the diazotization and cyclization of 4-methoxy-2-methylaniline, the isolated yield of 6-methoxy-1H-indazole is significantly lower than expected.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Diazotization | Ensure the sodium nitrite is fully dissolved and added slowly to the acidic solution of the aniline. Test for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates sufficient reagent. |
| Decomposition of Diazonium Salt | Strictly maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite and the subsequent stirring period. Use a well-calibrated thermometer and an efficient cooling bath. |
| Inefficient Cyclization | The cyclization step can be slow. Ensure the reaction is stirred for a sufficient amount of time after the diazotization is complete. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended. |
| Loss of Product During Workup | 6-methoxy-1H-indazole has some solubility in acidic water. Neutralize the reaction mixture carefully and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times to ensure complete extraction. |
Problem 2: Incomplete Demethylation
-
Symptom: NMR analysis of the final product shows a mixture of this compound and the starting material, 6-methoxy-1H-indazole.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reagent | Ensure you are using a sufficient molar excess of the demethylating agent (e.g., BBr₃ or HBr). For BBr₃, 2-3 equivalents are often required. |
| Reaction Time/Temperature Too Low | Demethylation can be a slow reaction. If using HBr, ensure the reaction is refluxed for an adequate amount of time. For BBr₃, the reaction may need to be stirred at room temperature or slightly elevated temperatures. Monitor the reaction progress by TLC. |
| Scavenging of Reagent by Water | If using a Lewis acid like BBr₃, the reaction must be performed under anhydrous conditions. Ensure all glassware is oven-dried and use anhydrous solvents. |
Problem 3: Product Purity Issues (Presence of Colored Impurities)
-
Symptom: The isolated this compound is off-white, yellow, or brown, indicating the presence of impurities.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Oxidation of the Phenolic Product | The hydroxyl group of this compound is susceptible to oxidation, leading to colored impurities. Perform the workup and purification steps as quickly as possible. Consider bubbling nitrogen or argon through the solvents to remove dissolved oxygen. Store the final product under an inert atmosphere. |
| Residual Acid/Base from Workup | Traces of acid or base can catalyze degradation. Ensure the product is thoroughly washed to remove any residual reagents. A final wash with brine can help break any emulsions and remove water-soluble impurities. |
| Formation of Regioisomers | Although the methoxy group is a strong director, minor amounts of other regioisomers of the indazole may form during the cyclization step. These can often be removed by column chromatography or recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of 6-methoxy-1H-indazole
This protocol details the synthesis of the intermediate, 6-methoxy-1H-indazole, from 4-methoxy-2-methylaniline.
Materials:
-
4-methoxy-2-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-methoxy-2-methylaniline (1 equivalent) in a mixture of concentrated HCl and water at room temperature.
-
Cool the stirred solution to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Slowly and carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-methoxy-1H-indazole. The product can be purified further by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of this compound (Demethylation)
This protocol describes the demethylation of 6-methoxy-1H-indazole to the final product, this compound, using boron tribromide.
Materials:
-
6-methoxy-1H-indazole
-
Anhydrous Dichloromethane (DCM)
-
Boron Tribromide (BBr₃) solution in DCM
-
Methanol
-
Saturated Sodium Bicarbonate Solution
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methoxy-1H-indazole (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ in DCM (2-3 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol.
-
Add deionized water and stir for 30 minutes.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizing the Workflow
To aid in understanding the synthetic and troubleshooting process, the following diagrams illustrate the key steps and decision points.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in the indazole formation step.
References
Overcoming poor solution stability of tryptamine analogues with 1H-indazole
A Senior Application Scientist's Guide to Overcoming Solution Stability Challenges with 1H-Indazole Bioisosteres
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tryptamine analogues. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address a critical challenge in the field: the poor solution stability of tryptamine analogues. We will explore how the strategic replacement of the indole moiety with a 1H-indazole ring can significantly improve stability and ensure the reliability and reproducibility of your experimental data.
Introduction: The Stability Problem with Tryptamine Analogues
Tryptamine and its derivatives are a cornerstone of neurological and psychiatric drug discovery. However, their inherent chemical structure, specifically the electron-rich indole ring, makes them susceptible to degradation in solution. This instability can lead to inconsistent results, loss of compound potency, and the formation of unknown and potentially confounding degradation products. The primary culprit is oxidation, often accelerated by factors like pH, light, and temperature.[1]
A promising strategy to overcome this limitation is the use of 1H-indazole as a bioisostere for the indole ring.[2][3] Bioisosteres are chemical substituents with similar physical or chemical properties that impart a desirable change in the biological or physical properties of a compound without significantly altering its chemical structure. In the context of tryptamine analogues, the 1H-indazole ring offers a more stable alternative to the indole ring, often leading to improved metabolic stability, plasma clearance, and oral bioavailability.[2][3]
This guide will provide you with the practical knowledge to work effectively with 1H-indazole tryptamine analogues, from preparing stable solutions to troubleshooting potential issues.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common questions researchers have about the stability of tryptamine analogues and the benefits of their 1H-indazole counterparts.
Q1: Why are my tryptamine analogue solutions changing color (e.g., turning yellow or brown)?
A color change in your tryptamine solution is a strong indicator of oxidative degradation.[1] The indole ring of the tryptamine molecule is electron-rich and thus highly susceptible to oxidation. This process can be triggered by dissolved oxygen, exposure to light, or storage at inappropriate pH levels (neutral to alkaline) and temperatures.[1] The colored byproducts are often the result of the formation of quinone-like structures and other oxidized species.
Q2: What are the main degradation pathways for traditional tryptamine analogues?
The primary degradation pathway for tryptamine analogues in solution is the oxidation of the indole ring.[1] This can lead to the formation of various hydroxylated and peroxidized derivatives. Under certain conditions, enzymatic degradation can also occur, leading to metabolites like indole-3-acetaldehyde.[4]
Q3: How does replacing the indole ring with 1H-indazole improve stability?
The 1H-indazole ring is a bioisostere of the indole ring, meaning it has a similar size and shape and can often interact with the same biological targets. However, the nitrogen-nitrogen bond in the pyrazole portion of the indazole ring alters the electron distribution, making it less susceptible to the oxidative degradation pathways that readily affect the indole ring. This inherent electronic difference is the key to the enhanced stability of 1H-indazole tryptamine analogues.
Q4: Are there any specific handling precautions for 1H-indazole tryptamine analogues?
While generally more stable, it is still best practice to handle 1H-indazole tryptamine analogues with care to ensure maximum longevity and reproducibility. We recommend the following:
-
Storage of Solids: Store solid compounds at -20°C or below, protected from light.
-
Solvent Choice: For stock solutions, use a dry, aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.[5]
-
Light Protection: Store all solutions in amber vials or wrapped in foil to protect them from light.[1][5]
Part 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments.
Issue 1: I'm observing a loss of potency of my 1H-indazole tryptamine analogue in my cellular assay, even with a freshly diluted working solution.
-
Possible Cause: While the 1H-indazole ring is more stable, the ethylamine side chain can still be a point of interaction or degradation, especially in complex biological media. Additionally, interactions with components of your assay buffer or cell culture media could be occurring.
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare your final working solutions fresh from a stock solution just before the experiment.
-
Evaluate Media Stability: Perform a short-term stability study of your compound in the assay buffer or cell culture media. Incubate the compound in the media for the duration of your experiment, and then analyze the sample by HPLC to check for degradation.
-
Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cellular stress or compound precipitation.[5]
-
Issue 2: My HPLC analysis of a 1H-indazole tryptamine analogue solution shows unexpected peaks over time.
-
Possible Cause: Even with enhanced stability, degradation can still occur under certain conditions. The appearance of new peaks indicates the formation of degradation products.
-
Troubleshooting Steps:
-
Characterize the Degradants: If you have access to mass spectrometry (LC-MS), use it to get molecular weight information on the new peaks. This can help in identifying the degradation products.
-
Review Storage Conditions:
-
Temperature: Are your solutions being stored at the recommended temperature (-20°C or colder for long-term)?[1]
-
Light Exposure: Are your solutions adequately protected from light?[1][5]
-
Atmosphere: For long-term storage of aqueous solutions, consider purging the vial headspace with an inert gas like nitrogen or argon to displace oxygen.[1]
-
-
Check for Contaminants: Ensure you are using high-purity solvents and reagents. Contaminants can sometimes catalyze degradation.
-
Issue 3: I'm having trouble dissolving my 1H-indazole tryptamine analogue to make a stock solution.
-
Possible Cause: Similar to their indole counterparts, 1H-indazole tryptamine analogues can have limited aqueous solubility.
-
Troubleshooting Steps:
-
Use an Appropriate Organic Solvent: For stock solutions, dimethyl sulfoxide (DMSO) is a common and effective choice.[5]
-
Gentle Warming and Sonication: If the compound is slow to dissolve, gentle warming (to no more than 37°C) and brief sonication can be used to aid dissolution.[5]
-
Check Compound Purity: Impurities in the solid material can sometimes affect solubility.
-
Part 3: Experimental Protocols & Data
This section provides detailed protocols for preparing and handling solutions of 1H-indazole tryptamine analogues, as well as a table summarizing key stability-related parameters.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of a 1H-indazole tryptamine analogue in DMSO.
Materials:
-
1H-indazole tryptamine analogue (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial containing the solid 1H-indazole tryptamine analogue to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
Accurately weigh the desired amount of the solid compound. For example, for a compound with a molecular weight of 200 g/mol , weigh out 2 mg to make 1 mL of a 10 mM solution.
-
Transfer the solid to the amber glass vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.[5]
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots.
Protocol 2: Preparation of Aqueous Working Solutions
This protocol describes the preparation of a 100 µM aqueous working solution from a 10 mM DMSO stock solution.
Materials:
-
10 mM stock solution of 1H-indazole tryptamine analogue in DMSO
-
Appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of the aqueous buffer in a microcentrifuge tube. This creates a 100 µM working solution.
-
Vortex the working solution gently to ensure it is thoroughly mixed.
-
Use the working solution immediately in your experiment. It is not recommended to store aqueous solutions for extended periods.
Data Summary: Stability and Handling Parameters
| Parameter | Tryptamine Analogues (Indole-based) | 1H-Indazole Tryptamine Analogues | Rationale for Improvement |
| Primary Degradation Pathway | Oxidation of the indole ring[1] | More resistant to oxidation | Altered electronics of the 1H-indazole ring |
| Recommended Stock Solvent | DMSO | DMSO | Good solubilizing agent for both classes |
| Recommended Storage Temp. | -20°C to -80°C | -20°C to -80°C | Low temperatures slow degradation kinetics |
| Light Sensitivity | High - store in amber vials[1] | Moderate to High - store in amber vials[5] | Aromatic systems can be light-sensitive |
| pH Sensitivity | Prone to degradation in neutral to alkaline pH[1] | Generally more stable across a wider pH range | Reduced susceptibility of the core ring structure to pH-dependent degradation |
Part 4: Visualizations
Diagram 1: The Bioisosteric Relationship and Enhanced Stability
Caption: Bioisosteric replacement of the indole ring with 1H-indazole enhances stability.
Diagram 2: Troubleshooting Workflow for Solution Instability
Caption: A systematic approach to troubleshooting tryptamine analogue solution instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradation of tryptamine in pig brain: identification of a new condensation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cu(OAc)₂-Mediated N-N Bond Formation
Welcome to the technical support center for copper(II) acetate [Cu(OAc)₂]-mediated N-N bond formation. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful synthetic tool. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.
Part 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reaction, providing the foundational knowledge necessary for successful experimentation and troubleshooting.
Question: What is the fundamental mechanism of Cu(OAc)₂-mediated N-N bond formation?
Answer: The precise mechanism can be substrate-dependent, but it generally involves the copper center orchestrating the coupling of two nitrogen-based nucleophiles. A plausible catalytic cycle involves several key steps. Initially, the Cu(II) precatalyst may be reduced in situ to an active Cu(I) species, or a Cu(II)/Cu(III) cycle may be operative. Mechanistic studies on related copper-catalyzed N-N couplings suggest an "oxidase"-type mechanism where the turnover-limiting step is often the aerobic oxidation of Cu(I) back to Cu(II)[1]. In other pathways, particularly for oxidative couplings, a Cu(II) center coordinates to the nitrogen substrates. This is followed by a single electron transfer (SET) to generate ligand-centered radicals, which then undergo facile bimolecular radical-radical coupling to form the N-N bond[2]. The resulting product dissociates, and the copper catalyst is regenerated for the next cycle.
Below is a generalized representation of a catalytic cycle.
Caption: Generalized catalytic cycle for Cu-mediated N-N bond formation.
Question: Why is the choice of ligand so critical, and can I run the reaction "ligand-free"?
Answer: Ligands are crucial for stabilizing the copper catalyst, preventing its aggregation into inactive species, and modulating its reactivity and solubility[3][4]. The coordination environment provided by the ligand directly influences the catalyst's redox potential and its ability to bring the coupling partners together efficiently[1][5]. While some specific applications, particularly those involving activated substrates or high temperatures, can proceed under "ligand-free" conditions[6], the addition of a suitable ligand generally leads to milder reaction conditions, lower catalyst loading, and a broader substrate scope.
Question: What are the roles of the base and solvent in the reaction?
Answer:
-
Base: The base is typically required to deprotonate the N-H substrate, forming a more nucleophilic amide or imide species that can readily coordinate to the copper center. The choice and quality of the base (e.g., K₃PO₄, Cs₂CO₃) can significantly impact reaction kinetics and yield[4].
-
Solvent: The solvent must dissolve all reaction components to ensure a homogeneous reaction mixture[3]. Polar aprotic solvents like DMSO and DMF are common choices as they are often effective at dissolving both the copper salts and organic substrates[4][6]. The solvent can also act as a ligand, coordinating to the copper center and influencing its catalytic activity[7].
Part 2: Standard Experimental Protocol
This section provides a general, adaptable protocol for a Cu(OAc)₂-mediated N-N coupling reaction. It should be used as a starting point for optimization.
Caption: A standard experimental workflow for Cu-mediated N-N coupling.
Materials & Reagents:
-
N-nucleophile 1 (e.g., an amine, hydrazine, 1.0 mmol, 1.0 equiv)
-
N-nucleophile 2 (e.g., another amine, azide, 1.2 mmol, 1.2 equiv)
-
Copper(II) Acetate (Cu(OAc)₂, 0.05-0.10 mmol, 5-10 mol%)
-
Ligand (e.g., 1,10-Phenanthroline, N,N'-Dimethylethylenediamine, 0.10-0.20 mmol, 10-20 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous Solvent (e.g., DMSO, DMF, Toluene, 3-5 mL)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the N-nucleophile 1, Cu(OAc)₂, the ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the anhydrous solvent via syringe, followed by the N-nucleophile 2.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitor the reaction's progress by periodically analyzing aliquots using TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) and dilute with ethyl acetate (EtOAc).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.
Caption: A decision tree for troubleshooting low-yield reactions.
Problem 1: Low to No Product Yield with Starting Materials Unconsumed
Question: My reaction isn't working at all. My starting materials are still present after 24 hours. What should I check first?
Answer: This indicates a failure in reaction initiation. The issue likely lies with one of the core components or the reaction conditions.
-
Possible Cause 1: Inactive Catalyst or Reagents.
-
Explanation: Cu(OAc)₂ can degrade over time, especially if it's the hydrate form and has been exposed to moisture. Similarly, bases like K₃PO₄ can be hygroscopic and lose efficacy. Substrates may contain inhibiting impurities.
-
Solution:
-
Verify Reagent Quality: Use freshly opened or properly stored reagents. Consider purifying your substrates if their quality is uncertain.
-
Use Anhydrous Catalyst: For sensitive reactions, use anhydrous Cu(OAc)₂.
-
Check the Base: Use a freshly ground, high-purity base that has been dried in an oven. The particle size of the base can also impact the reaction[4].
-
-
-
Possible Cause 2: Sub-optimal Reaction Conditions.
-
Explanation: The chosen combination of ligand, base, and solvent may not be suitable for your specific substrates. Temperature might be too low to overcome the activation energy.
-
Solution:
-
Increase Temperature: Incrementally increase the reaction temperature by 10-20 °C. Be aware that temperatures above ~140 °C can lead to catalyst decomposition[3][8].
-
Screen Components: Systematically screen different ligands, bases, and solvents. A summary of common choices is provided in the table below.
-
-
| Parameter | Recommended Options & Considerations |
| Ligand | Diamine Ligands: (e.g., TMEDA, DMEDA) - Often effective and inexpensive[5].Phenanthrolines: Good for stabilizing the copper center.Amino Acids: (e.g., L-proline) - Can be effective for certain couplings[5]. |
| Base | Inorganic Carbonates: Cs₂CO₃, K₂CO₃ - Generally strong bases.Phosphates: K₃PO₄ - A common and effective choice, less hygroscopic than carbonates[4]. |
| Solvent | Polar Aprotic: DMSO, DMF, DMAc - Good solvating power[4][6].Non-polar: Toluene, Dioxane - May be required for specific substrates. |
Problem 2: Starting Materials Consumed, but Product Yield is Low with Side Products
Question: My starting materials are gone, but I have a low yield of my desired product and several other spots on my TLC plate. How can I improve selectivity?
Answer: This is a common issue where competing reaction pathways are out-pacing the desired N-N bond formation.
-
Possible Cause 1: Homocoupling.
-
Explanation: Oxidative homocoupling of one of the starting nucleophiles is a frequent side reaction, especially if the reaction is not kept strictly under an inert atmosphere. This is analogous to the Glaser coupling of alkynes[9].
-
Solution:
-
Improve Inert Atmosphere: Ensure your flask is properly purged and maintained under a positive pressure of nitrogen or argon. Use degassed solvents.
-
Modify Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of one coupling partner to favor the cross-coupling pathway.
-
-
-
Possible Cause 2: Substrate or Product Decomposition.
-
Explanation: High temperatures can cause the decomposition of sensitive substrates or the desired N-N linked product. The N-N bond itself can sometimes be labile under certain conditions[10].
-
Solution:
-
Lower the Temperature: Try running the reaction at a lower temperature for a longer period.
-
Use a More Active Catalyst System: Employ a more effective ligand that can promote the reaction at a lower temperature, minimizing the thermal stress on your molecules[11].
-
-
Problem 3: Difficulty in Purifying the Product from Copper Salts
Question: My reaction worked, but I'm struggling to remove residual copper during purification. My column fractions are green/blue.
Answer: Residual copper salts can be persistent. A standard aqueous workup is often insufficient.
-
Solution 1: Chelating Workup.
-
Explanation: Use a solution containing a chelating agent to sequester the copper ions into the aqueous phase.
-
Procedure: During the workup, wash the organic layer with a 1-5% aqueous solution of EDTA (ethylenediaminetetraacetic acid) or a saturated solution of ammonium chloride (NH₄Cl)[12][13]. Stirring the biphasic mixture vigorously for 15-30 minutes can improve efficiency.
-
-
Solution 2: Precipitation.
-
Explanation: If your product is stable to sulfur reagents, you can precipitate the copper as copper sulfide.
-
Procedure: Wash the organic layer with a dilute aqueous solution of sodium thiosulfate or sodium sulfide. The resulting copper sulfide precipitate can be removed by filtration through a pad of celite[9][12].
-
-
Solution 3: Use of Chelating Resins.
-
Explanation: For valuable or sensitive products, stirring a solution of the crude material with a chelating resin (e.g., Chelex 100) can effectively scavenge copper ions[12].
-
Procedure: After the initial workup, dissolve the crude product in a suitable solvent, add the chelating resin, stir for several hours, and then filter to remove the resin before final purification.
-
References
- 1. Mechanistic insights into copper-catalyzed aerobic oxidative coupling of N–N bonds - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04305E [pubs.rsc.org]
- 2. Divergent Bimetallic Mechanisms in Copper(II)-Mediated C-C, N-N, and O-O Oxidative Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cu(OAc) 2 catalysed aerobic oxidation of aldehydes to nitriles under ligand-free conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07701E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Research Portal [ourarchive.otago.ac.nz]
- 11. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in Indazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of indazole derivatives, a critical scaffold in medicinal chemistry.[1][2][3] As Senior Application Scientists, we combine established chemical principles with field-tested insights to help you navigate the complexities of these reactions, minimize byproduct formation, and optimize your yields.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the causality behind common side reactions, provide step-by-step protocols for mitigation, and offer methods for the identification and purification of your target compounds.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of an indazole is yielding a mixture of N-1 and N-2 isomers. How can I control the regioselectivity?
A1: This is a very common and critical issue in indazole chemistry. The regioselectivity of N-alkylation is highly dependent on reaction conditions, including the base, solvent, and the nature of the electrophile, as well as steric and electronic effects of substituents on the indazole ring.[4][5][6][7][8] The 1H-indazole tautomer is generally more thermodynamically stable, but reaction conditions can kinetically favor the formation of the N-2 isomer.[5][9]
Underlying Causes & Mechanistic Insights:
-
Steric Hindrance: Bulky substituents at the C7 position of the indazole ring will sterically hinder the approach of an electrophile to the N-1 position, thus favoring N-2 alkylation. Conversely, bulky alkylating agents will preferentially react at the less hindered N-1 position.
-
Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms. For instance, a nitro group at the C7 position can lead to excellent N-2 regioselectivity.[5][6]
-
Solvent and Base System: The choice of solvent and base is crucial. Polar aprotic solvents like DMF can lead to poor selectivity, while THF often favors N-1 alkylation, especially with sodium hydride (NaH) as the base.[5][6] The combination of NaH in THF is a promising system for achieving high N-1 selectivity.[5][6]
Troubleshooting & Optimization Strategies:
| Parameter | To Favor N-1 Alkylation | To Favor N-2 Alkylation | Rationale |
| Base/Solvent | NaH in THF | K2CO3 in DMF; Cs2CO3 in DMF | NaH in THF is believed to promote a tight ion pair that directs alkylation to the N-1 position.[5][7][10] |
| Substituents | Electron-donating or sterically small groups at C7 | Electron-withdrawing or bulky groups at C7 | Steric hindrance at C7 blocks the N-1 position, while electron-withdrawing groups can increase the acidity of the N-2 proton.[5][6] |
| Alkylating Agent | Bulky alkyl halides (e.g., secondary tosylates) | Less hindered alkyl halides (e.g., primary halides) | Steric hindrance of the electrophile will favor reaction at the less hindered N-1 position. |
| Temperature | Lower temperatures | Higher temperatures | Lower temperatures often favor the kinetic product, which can be the N-1 isomer under certain conditions. |
Protocol for Enhanced N-1 Selectivity: A recommended starting point for achieving high N-1 regioselectivity is the use of sodium hydride in tetrahydrofuran.[5][6]
-
Preparation: To a solution of the substituted 1H-indazole in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.1 equivalents) portion-wise.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0-1.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to separate the regioisomers.
Q2: I am observing significant dimer formation in my indazole synthesis, particularly when starting from indoles. What is causing this and how can I prevent it?
A2: Dimer formation is a known side reaction, especially in syntheses that proceed through reactive intermediates that can be trapped by the starting material.[11][12] This is often observed in reactions like the nitrosation of indoles to form indazoles, where an electron-rich indole can act as a nucleophile and attack a reactive intermediate.[12]
Underlying Cause: The primary cause is the reaction of a nucleophilic starting material (e.g., an electron-rich indole) with a highly reactive intermediate generated during the course of the reaction. These dimeric byproducts are often intensely colored, making their presence visually apparent.[12]
Troubleshooting Flowchart:
Caption: Troubleshooting Dimer Formation.
Preventative Measures & Protocols:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0°C or below) to decrease the rate of the side reaction.
-
Slow Addition: Add the reactive reagent (e.g., the nitrosating agent) slowly to the solution of the starting material to maintain a low concentration of the reactive intermediate.
-
Reverse Addition: Add the indole solution to the nitrosating mixture. This ensures that the indole is always the limiting reagent in the immediate reaction environment, minimizing its ability to act as a nucleophile.[12]
-
Dilution: Running the reaction at a lower concentration can reduce the frequency of bimolecular collisions that lead to dimer formation.
Q3: My Cadogan cyclization to form a 2H-indazole is giving low yields and several byproducts. What are the common pitfalls of this reaction?
A3: The Cadogan reductive cyclization is a powerful method for synthesizing 2H-indazoles from ortho-nitrobenzaldehydes and amines.[13][14] However, it traditionally requires high temperatures and can be sensitive to substrate electronics and steric hindrance, leading to side reactions.[15]
Common Issues and Solutions:
| Issue | Potential Cause | Troubleshooting Strategy |
| Low Yield | Incomplete reaction; Steric hindrance from bulky substituents; Unfavorable electronic effects. | Increase reaction temperature or time; Use a more efficient phosphine reducing agent (e.g., tri-n-butylphosphine); Consider a microwave-assisted protocol to reduce reaction times.[13][14] |
| Byproduct Formation | Incomplete reduction of the nitro group; Formation of N-oxides; Side reactions of the starting materials or intermediates.[15] | Ensure anhydrous conditions; Use a slight excess of the reducing agent; Optimize the reaction temperature to favor the desired cyclization pathway. |
| Poor Regioselectivity (with unsymmetrical substrates) | Competing reaction pathways. | Modify substituents to electronically or sterically favor one pathway; Explore alternative synthetic routes with better inherent regioselectivity. |
Optimized One-Pot Condensation-Cadogan Protocol: Recent advancements have led to milder, one-pot procedures that improve yields and reduce byproducts.[13][14]
-
Condensation: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent such as isopropanol.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 equivalents) to the mixture.
-
Heating: Heat the reaction mixture to 80°C and monitor for completion by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, concentrate the solvent, and purify the residue by column chromatography.
Q4: I am attempting a Davis-Beirut reaction to synthesize a 2H-indazole, but the reaction is not proceeding as expected. What are the key parameters to control?
A4: The Davis-Beirut reaction is a versatile method for producing 2H-indazoles and indazolones.[16] It proceeds through the formation of an N-N bond via heterocyclization and can be performed under both acidic and basic conditions.[16]
Reaction Mechanism and Key Intermediates:
Caption: Simplified Davis-Beirut Reaction Pathway.
Critical Parameters and Troubleshooting:
-
Base/Acid Choice: The choice of base (e.g., KOH) or acid is critical and substrate-dependent. The reaction mechanism can vary, proceeding through a carbanion in basic conditions or a carbocation in acidic conditions.[16]
-
Solvent: Alcoholic solvents are commonly used. The solubility of starting materials can be an issue; in such cases, co-solvents may be necessary.
-
Starting Material Stability: The o-nitrobenzylamine precursors must be stable under the reaction conditions. If preparing them in situ, ensure the preceding reaction goes to completion.
-
Byproducts: Potential byproducts can arise from over-reduction of the nitro group to the corresponding amine or incomplete cyclization.[17] Monitoring the reaction closely and optimizing the reaction time can help minimize these.
This guide provides a starting point for troubleshooting common issues in indazole synthesis. For more complex or persistent problems, consulting detailed literature on the specific reaction is always recommended.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ucc.ie [research.ucc.ie]
- 7. researchgate.net [researchgate.net]
- 8. pure.mpg.de [pure.mpg.de]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 14. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 17. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 1H-Indazol-6-ol and its Derivatives
Welcome to the Technical Support Center for the purification of 1H-Indazol-6-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the purification of this important class of heterocyclic compounds. The indazole scaffold is a privileged structure in medicinal chemistry, making the purity of these compounds paramount for accurate biological evaluation and successful downstream applications.[1]
This resource is structured in a question-and-answer format to directly address the specific issues you may face in the lab. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the efficiency and success of your purification workflows.
Frequently Asked Questions (FAQs)
General Considerations
Q1: What are the most common impurities I should expect when working with this compound and its derivatives?
A1: Impurities in your sample typically originate from the synthetic route employed.[2] Common impurities can be categorized as follows:
-
Regioisomers: The alkylation or acylation of the indazole core can lead to a mixture of N-1 and N-2 substituted products. These isomers often exhibit very similar polarities, making their separation challenging.[3] While the 1H-tautomer is generally more thermodynamically stable, reaction conditions can influence the formation of the N-2 isomer.[3][4]
-
Unreacted Starting Materials: Incomplete reactions are a frequent source of impurities. For instance, in a Suzuki coupling, you might find residual bromo-indazole in your crude product.[2]
-
Byproducts: Side reactions can generate a variety of byproducts. For example, in syntheses involving hydrazines, the formation of hydrazones or azines can occur.[3] Over-functionalization, such as di-halogenation, can also lead to unwanted byproducts.[2]
-
Residual Solvents and Reagents: Solvents used in the reaction or initial work-up, as well as excess reagents, are common contaminants.[2]
Q2: How do I assess the purity of my this compound derivative?
A2: A multi-pronged analytical approach is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. Reversed-phase HPLC is commonly used for indazole derivatives.[5]
-
Thin-Layer Chromatography (TLC): TLC provides a rapid and qualitative assessment of purity and is invaluable for monitoring reaction progress and developing column chromatography methods.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can help identify organic impurities. The presence of unexpected peaks may indicate regioisomers, byproducts, or residual solvents.[3][6]
-
Mass Spectrometry (MS): MS confirms the molecular weight of your target compound and can help in the identification of impurities.[6]
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful and cost-effective technique for purifying solid compounds. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[6]
Q3: My compound "oils out" instead of forming crystals upon cooling. What should I do?
A3: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This can be due to a highly supersaturated solution, rapid cooling, or the presence of impurities that inhibit crystal lattice formation.[6]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to reduce the saturation.[6]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling.[6]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled solution to induce crystallization.
-
Solvent System Modification: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.
Q4: I have very low recovery after recrystallization. How can I improve my yield?
A4: Low recovery is often due to the compound having significant solubility in the solvent even at low temperatures, or using an excessive amount of solvent.[6]
Optimization Strategies:
-
Solvent Screening: The choice of solvent is critical. An ideal solvent will have a steep solubility curve with respect to temperature.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product.[6]
-
Efficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[7]
-
Wash with Cold Solvent: When filtering, wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving a significant amount of the product.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[8]
Q5: I'm getting poor separation of my desired compound from an impurity on a silica gel column. What can I do?
A5: Poor separation is typically due to an inappropriate solvent system or issues with the stationary phase.[6]
Troubleshooting Protocol:
-
TLC Method Development: Before running a column, it is crucial to determine the optimal solvent system using TLC. The goal is to achieve a retention factor (Rf) of 0.2-0.4 for your target compound, with good separation from impurities.[6]
-
Employ a Solvent Gradient: Instead of an isocratic elution (a constant solvent mixture), use a gradient elution. Start with a less polar solvent and gradually increase the polarity. For example, a gradient of 0% to 10% methanol in dichloromethane can be effective for many indazole derivatives.[6]
-
Consider a Different Stationary Phase: While silica gel is the most common stationary phase, alumina (basic or neutral) can sometimes provide better separation for certain indazole derivatives.[6]
-
Sample Loading: For optimal separation, use a dry loading technique. Dissolve your crude product in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica gel or Celite®, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.[8]
Q6: My compound is not eluting from the column, or is eluting very slowly.
A6: This indicates that the eluent is too non-polar, causing your compound to remain strongly adsorbed to the stationary phase.[6]
Solutions:
-
Increase Eluent Polarity: Gradually increase the polarity of your solvent system. If you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If using dichloromethane, adding a small percentage of methanol can significantly increase the eluting power.[6]
-
Check for Compound Stability: In rare cases, some compounds can degrade on silica gel, which can act as a mild acid. If you suspect this, consider using a different stationary phase like neutral alumina.
Preparative High-Performance Liquid Chromatography (Prep HPLC)
Prep HPLC is a high-resolution purification technique used to isolate pure compounds from complex mixtures.[9][10] It is particularly useful for separating closely related impurities or regioisomers that are difficult to resolve by column chromatography.[11]
Q7: When should I consider using preparative HPLC for my this compound derivative?
A7: Prep HPLC is the method of choice in the following scenarios:
-
Difficult Separations: When impurities have very similar polarities to your target compound, making separation by column chromatography impractical.
-
High Purity Requirements: When you require very high purity (>99%) for applications such as biological screening or reference standard generation.
-
Small Scale Purification: For purifying small quantities of material where high recovery is essential.
Q8: What are the key parameters to consider when developing a preparative HPLC method?
A8: Successful prep HPLC relies on careful method development, often starting at the analytical scale.
| Parameter | Consideration | Rationale |
| Column Chemistry | Reversed-phase (e.g., C18) is most common for indazole derivatives.[5] | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. | The choice of organic solvent and the gradient profile are critical for achieving good separation. |
| Loading Capacity | Overloading the column can lead to poor separation and broad peaks. | Determine the optimal loading amount through analytical-scale experiments. |
| Flow Rate | Higher flow rates reduce purification time but can also decrease resolution. | A balance must be found between throughput and separation efficiency. |
| Detection | UV-Vis is the most common detection method. Mass-based fraction collection can be used for compounds without a chromophore or for complex mixtures.[11] | Allows for the selective collection of the target compound. |
Experimental Workflows & Protocols
Workflow for Purification Method Selection
The choice of purification technique depends on the nature of the impurities and the desired purity of the final product.
Caption: A decision-making workflow for selecting the appropriate purification technique.
Step-by-Step Protocol: Flash Column Chromatography
This protocol provides a general guideline for purifying this compound derivatives using flash column chromatography.
-
TLC Method Development:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol).
-
Visualize the spots under UV light (254 nm).
-
The optimal solvent system should provide an Rf value of approximately 0.2-0.4 for the target compound and good separation from all impurities.[6]
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of the crude material).
-
Concentrate the mixture under reduced pressure until a free-flowing powder is obtained.[8]
-
-
Column Packing and Equilibration:
-
Select an appropriately sized pre-packed silica gel column based on the amount of crude material.
-
Equilibrate the column with the initial, less polar mobile phase.
-
-
Elution and Fraction Collection:
-
Carefully load the prepared sample onto the top of the column.
-
Begin the elution with the mobile phase, gradually increasing the polarity if a gradient is used.
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and concentrate them under reduced pressure to obtain the purified compound.
-
Advanced Topic: The Role of Protecting Groups in Purification
For complex indazole derivatives with multiple reactive functional groups (such as the hydroxyl group of this compound and the N-H of the indazole ring), the use of protecting groups can simplify purification.[12]
Q9: When should I consider using a protecting group strategy?
A9: A protecting group strategy is beneficial when:
-
A functional group interferes with a desired reaction elsewhere in the molecule.
-
A functional group leads to the formation of inseparable byproducts.
-
The presence of a polar functional group (like an -OH or -NH) causes streaking or poor separation on silica gel. Protecting it with a less polar group can significantly improve chromatographic behavior.
Common Protecting Groups for Indazoles:
| Functional Group | Protecting Group | Deprotection Conditions |
| Indazole N-H | 2-(Trimethylsilyl)ethoxymethyl (SEM) | Tetrabutylammonium fluoride (TBAF) or aqueous HCl[13] |
| Phenolic -OH | Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) |
| Phenolic -OH | tert-Butyldimethylsilyl (TBDMS) | TBAF or mild acid |
The choice of protecting group should be guided by its stability to the subsequent reaction conditions and the ease of its removal.[14]
References
- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2018097273A1 - Salts of indazole derivative and crystals thereof - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. shimadzu.com [shimadzu.com]
- 11. lcms.cz [lcms.cz]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
Technical Support Center: Enhancing the Oral Bioavailability of 1H-Indazole-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and troubleshooting advice for the common challenges encountered when enhancing the oral bioavailability of 1H-indazole-based drug candidates. Many compounds within this important chemical class, particularly in oncology, exhibit poor aqueous solubility and are susceptible to metabolic degradation, creating significant hurdles for effective oral delivery.[1][2][3][4]
This resource is structured in a question-and-answer format to directly address the specific issues you may face during your experiments. We will explore the causality behind experimental choices, provide step-by-step protocols, and offer data-driven insights to guide your formulation and development strategy.
Section 1: Foundational Challenges & Initial Assessment (FAQs)
This section addresses the preliminary questions researchers often have when starting a project with a new 1H-indazole-based compound.
Q1: My 1H-indazole derivative has poor aqueous solubility. What are the primary reasons for this, and how do I begin to address it?
A1: The poor solubility of many 1H-indazole derivatives is often due to their rigid, planar, and often lipophilic structure, which leads to strong crystal lattice energy.[5][6] This high lattice energy means that a significant amount of energy is required to break apart the crystal structure and allow the molecules to dissolve in water.
Your initial troubleshooting workflow should focus on two areas: physicochemical characterization and formulation screening.
-
Comprehensive Characterization: Before selecting a formulation strategy, you must understand your compound's fundamental properties. This includes determining its Biopharmaceutics Classification System (BCS) class, which categorizes drugs based on their solubility and permeability.[5][6] Most challenging indazole compounds fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[7]
-
Formulation Strategy Selection: Based on the characterization data, you can select an appropriate "enabling" formulation strategy.[8] These are techniques designed specifically to overcome bioavailability barriers.[9][10][11] The most common starting points are Amorphous Solid Dispersions (ASDs) and Lipid-Based Drug Delivery Systems (LBDDS).[8][12]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} dot Caption: Workflow for Selecting a Bioavailability Enhancement Strategy.
Section 2: Troubleshooting Poor Aqueous Solubility
This section dives into specific issues related to solubility enhancement and formulation.
Q2: I'm developing an Amorphous Solid Dispersion (ASD), but my compound recrystallizes during stability testing. What's going wrong?
A2: Recrystallization is a critical failure point for ASDs, as it negates the solubility advantage of the amorphous form.[13][14] This issue typically stems from two main causes: suboptimal polymer selection or insufficient drug-polymer interaction.
Causality: An ASD works by dispersing the drug molecules at an amorphous state within a polymer matrix.[15] The polymer serves to physically stabilize the drug and prevent it from re-forming a stable crystal lattice.[15] If the polymer's glass transition temperature (Tg) is too low, or if it doesn't interact strongly enough with the drug, molecular mobility increases, allowing recrystallization.[13][14]
Troubleshooting Steps:
-
Re-evaluate Polymer Choice: The selected polymer must be a good stabilizer for your specific drug. High Tg, non-hygroscopic polymers like HPMCAS (hydroxypropyl methylcellulose acetate succinate) are often effective because they limit molecular mobility and reduce plasticization by water.[14][16]
-
Increase Polymer Ratio: A higher polymer-to-drug ratio can provide better stabilization.[14] However, this can lead to larger tablet sizes, so a balance must be struck.
-
Characterize Drug-Polymer Interactions: Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to look for evidence of hydrogen bonding or other interactions between your drug and the polymer. The absence of such interactions may indicate a poor match.
-
Assess Thermodynamic Stability: Perform calculations or experimental screens to ensure your drug and polymer are miscible at the intended drug loading.
Q3: My compound has high lipophilicity (LogP > 5). Is an ASD still the best approach, or should I consider a lipid-based formulation?
A3: For highly lipophilic compounds, a Lipid-Based Drug Delivery System (LBDDS) is often a more effective strategy than an ASD.[6][8]
Causality: LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), work by dissolving the drug in a mixture of oils, surfactants, and co-solvents.[6][17] When this formulation mixes with gastrointestinal fluids, it spontaneously forms a fine oil-in-water emulsion or microemulsion. This keeps the drug in a solubilized state, ready for absorption, and can bypass the dissolution step entirely. This is particularly advantageous for highly lipophilic drugs that would otherwise have very slow dissolution rates.[18][19]
| Formulation Strategy | Mechanism of Action | Ideal for... | Key Challenge |
| Amorphous Solid Dispersion (ASD) | Increases kinetic solubility by converting the drug to a high-energy amorphous state.[14][20] | BCS Class II drugs with moderate lipophilicity. | Physical instability (recrystallization).[13] |
| Lipid-Based System (LBDDS) | Pre-dissolves the drug in a lipid vehicle, forming an emulsion/microemulsion in the gut to maintain solubility.[17][21] | Highly lipophilic (high LogP) BCS Class II/IV drugs.[18] | Potential for drug precipitation upon dilution in the GI tract. |
| Nanosuspension | Increases dissolution rate by dramatically increasing the surface area of the drug particles (particle size reduction).[5] | Drugs where dissolution rate is the primary barrier. | Physical instability (particle growth/agglomeration). |
Table 1: Comparison of Common Bioavailability Enhancement Strategies.
Section 3: Addressing Metabolic & Permeability Issues
Even with enhanced solubility, metabolic instability and poor permeability can limit oral bioavailability.
Q4: My indazole compound shows good solubility in my formulation but still has low bioavailability in vivo. What could be the issue?
A4: If solubility and dissolution are addressed, the likely culprits are either extensive first-pass metabolism or efflux transporter activity in the intestine.
-
First-Pass Metabolism: The indazole ring can be susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver and gut wall.[22] This metabolic breakdown can significantly reduce the amount of active drug reaching systemic circulation.
-
Efflux Transporters: Proteins like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are present in intestinal epithelial cells and act as pumps, actively transporting drugs back into the gut lumen after they've been absorbed.[23][24][25] This reduces the net absorption of the drug.
Troubleshooting Workflow:
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} dot Caption: Troubleshooting Low Bioavailability Post-Formulation.
Q5: How can I experimentally determine if my compound is a substrate for efflux transporters like P-gp?
A5: The most common in vitro model for this is the Caco-2 cell permeability assay.[26][27] Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells that mimics the intestinal barrier and expresses efflux transporters like P-gp.
The experiment involves measuring the transport of your drug from the apical (gut lumen) side to the basolateral (blood) side (A-to-B) and in the reverse direction (B-to-A).
-
High Efflux Ratio: If the B-to-A permeability is significantly higher than the A-to-B permeability (typically an efflux ratio > 2), it strongly suggests that your compound is being actively transported out of the cells by an efflux pump.[23]
Section 4: Key Experimental Protocols
This section provides validated, step-by-step protocols for the techniques discussed.
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To prepare an ASD of a 1H-indazole-based drug to enhance its aqueous solubility and dissolution rate.
Materials:
-
1H-indazole compound (API)
-
Polymer (e.g., HPMCAS, PVP/VA 64)
-
Organic solvent (e.g., acetone, methanol, or a mixture) capable of dissolving both API and polymer.
-
Spray dryer apparatus.
Methodology:
-
Solution Preparation:
-
Accurately weigh the API and polymer (e.g., at a 1:3 drug-to-polymer ratio).
-
Dissolve both components in a minimal amount of the selected organic solvent with stirring until a clear solution is obtained. A typical solids concentration is 2-10% (w/v).
-
-
Spray Dryer Setup:
-
Set the spray dryer parameters. These must be optimized for each specific formulation but typical starting points are:
-
Inlet Temperature: 100-150°C
-
Aspirator/Blower Rate: 70-90%
-
Pump/Feed Rate: 10-20% (to achieve a target outlet temperature of 50-70°C)
-
Nozzle Gas Flow: Set according to manufacturer's guidelines.
-
-
-
Spray Drying Process:
-
Pump the API-polymer solution through the atomizer into the drying chamber.
-
The solvent rapidly evaporates, leaving behind fine particles of the solid dispersion.
-
Collect the dried powder from the cyclone separator.
-
-
Post-Processing:
-
Transfer the collected powder to a vacuum oven and dry at 40°C overnight to remove any residual solvent.
-
-
Self-Validation & Characterization:
-
Powder X-ray Diffraction (PXRD): Analyze the spray-dried powder. The absence of sharp peaks (a "halo" pattern) confirms the amorphous nature of the API.[20]
-
Differential Scanning Calorimetry (DSC): A single glass transition temperature (Tg) for the dispersion, different from the Tg of the pure components, indicates a homogenous, single-phase amorphous system.[20]
-
In Vitro Dissolution Testing: Perform dissolution testing in biorelevant media (e.g., FaSSIF/FeSSIF) and compare the dissolution profile to the unformulated crystalline API. A significant increase in dissolution rate and extent confirms the success of the formulation.[26]
-
References
- 1. researchgate.net [researchgate.net]
- 2. login.medscape.com [login.medscape.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. pharm-int.com [pharm-int.com]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. contractpharma.com [contractpharma.com]
- 15. seppic.com [seppic.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Lipid-Based Drug Delivery Systems in Cancers - Creative Biolabs [creative-biolabs.com]
- 18. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 19. Lipid-Based Drug Delivery Systems in Cancer Therapy: What Is Available and What Is Yet to Come - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ascendiacdmo.com [ascendiacdmo.com]
- 21. benthamdirect.com [benthamdirect.com]
- 22. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fiveable.me [fiveable.me]
- 24. Intestinal efflux transporters and drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bioivt.com [bioivt.com]
- 26. In vitro models for the prediction of in vivo performance of oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Navigating CNS Penetration of Indazole-6-Phenylcyclopropylcarboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole-6-phenylcyclopropylcarboxylic acids. This guide is designed to provide in-depth technical assistance and troubleshooting strategies for a common challenge encountered with this chemical series: achieving optimal central nervous system (CNS) penetration. Our goal is to equip you with the foundational knowledge and practical protocols to navigate the complexities of the blood-brain barrier (BBB) and efflux transporters, enabling you to make informed decisions in your drug discovery programs.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns regarding the CNS penetration of this compound class.
Q1: My indazole-6-phenylcyclopropylcarboxylic acid derivative shows excellent potency but has poor brain penetration in our initial in vivo screen. What are the likely causes?
A1: Poor brain penetration, despite favorable in vitro potency, is a frequent hurdle. The primary suspects are typically related to the physicochemical properties of your compound and its interaction with the blood-brain barrier (BBB). The two most probable causes are:
-
P-glycoprotein (P-gp) Efflux: Your compound may be a substrate for efflux transporters like P-gp (encoded by the MDR1 gene), which actively pump drugs out of the brain endothelial cells and back into the bloodstream.[1][2] This is a common issue for many CNS drug candidates.
-
Unfavorable Physicochemical Properties: Properties such as high polar surface area (PSA), low lipophilicity (logP), or the presence of multiple hydrogen bond donors can hinder passive diffusion across the BBB.[3][4]
Q2: I've read that some indazole-6-phenylcyclopropylcarboxylic acids have "unexpectedly high CNS penetration." What might contribute to this?
A2: Indeed, reports have shown that some compounds in this series exhibit significant CNS exposure.[5][6] This could be due to a favorable balance of physicochemical properties that allows for sufficient passive permeability to overcome a moderate degree of efflux. The specific substitution patterns on the indazole and phenyl rings play a crucial role in modulating these properties. It is also possible that for some analogs, the carboxylic acid moiety, while generally a concern for CNS penetration, may in certain structural contexts help to evade P-gp efflux.[1]
Q3: What is Kp,uu, and why is it a more informative metric than the total brain-to-plasma ratio (Kp)?
A3: Kp,uu is the ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma at steady state.[1][7] It is considered the gold standard for assessing CNS penetration because it reflects the concentration of the drug that is free to interact with its target in the brain.[6] The total brain-to-plasma ratio (Kp) can be misleading as it includes drug that is non-specifically bound to brain tissue and lipids, which is pharmacologically inactive.[6] A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion, while a value significantly less than 1 indicates the involvement of active efflux.[1][2] Conversely, a Kp,uu greater than 1 suggests the involvement of active uptake transporters.
Q4: Can I predict the CNS penetration of my compounds before synthesizing them?
A4: While no in silico model is perfectly predictive, computational tools can provide valuable guidance. Quantitative Structure-Activity Relationship (QSAR) models can be built for a series of compounds to correlate physicochemical properties with CNS penetration.[1][8][9][10] Parameters such as calculated logP (cLogP), topological polar surface area (TPSA), molecular weight, and pKa are key inputs for these models.[3][4] There are also multi-parameter optimization (MPO) scores, like the CNS MPO score, that can help rank-order compounds based on their predicted CNS penetration potential.[11]
Troubleshooting Guides
This section provides a more detailed, question-and-answer-based approach to specific experimental challenges.
Interpreting and Troubleshooting In Vitro P-gp Efflux Assay Data
Q5: My compound has a high efflux ratio (>2) in the MDCK-MDR1 assay. What are my next steps?
A5: A high efflux ratio in an MDCK-MDR1 assay is a strong indication that your compound is a P-gp substrate.[2] Your primary goal is to identify structural modifications that reduce or eliminate this efflux. Here's a systematic approach:
-
Confirm P-gp Specificity: Run the assay again in the presence of a known P-gp inhibitor (e.g., verapamil or zosuquidar). A significant reduction in the efflux ratio in the presence of the inhibitor will confirm that P-gp is the primary transporter responsible for the observed efflux.
-
Medicinal Chemistry Strategies to Mitigate Efflux:
-
Reduce Hydrogen Bonding: The number of hydrogen bond donors is a key determinant of P-gp recognition.[3] Consider strategies to mask or remove hydrogen bond donors, such as N-methylation or replacing an N-H with a C-H or C-F.
-
Modulate Lipophilicity and PSA: While counterintuitive, sometimes slightly increasing polarity (within an optimal range) can reduce P-gp efflux. Aim for a cLogP between 1 and 3 and a TPSA below 90 Ų.[4]
-
Introduce Steric Hindrance: Bulky groups near the likely P-gp recognition sites can disrupt binding to the transporter.
-
Alter pKa: Reducing the basicity of nitrogen atoms can often decrease P-gp efflux.
-
Q6: My compound has a low efflux ratio (<2) in the MDCK-MDR1 assay, but still shows poor brain penetration in vivo. What could be the reason?
A6: This scenario suggests that P-gp may not be the primary barrier to CNS entry for your compound. Other factors to investigate include:
-
Other Efflux Transporters: Your compound could be a substrate for other BBB transporters, such as the Breast Cancer Resistance Protein (BCRP). Consider testing your compound in an in vitro assay using cells that overexpress BCRP.
-
Poor Passive Permeability: Even without significant efflux, a compound must have adequate passive permeability to cross the BBB. A low apparent permeability (Papp) value in the A-B direction of your MDCK assay (typically <1 x 10⁻⁶ cm/s) would suggest this is an issue.
-
High Plasma Protein Binding: If a large fraction of your compound is bound to plasma proteins, only the small unbound fraction is available to cross the BBB. Determine the fraction unbound in plasma (fu,plasma) for your compound.
-
Rapid Metabolism: The compound may be rapidly metabolized in the brain endothelial cells or upon entering the brain parenchyma.
Troubleshooting In Vivo Brain Penetration Studies
Q7: I have an unexpectedly high Kp,uu value (>1) for my compound. What does this mean and is it a problem?
A7: A Kp,uu significantly greater than 1 suggests that active uptake transporters are involved in carrying your compound into the brain. While this can lead to high brain concentrations, it's not always desirable. Here's why and what to do:
-
Potential for Saturation: Uptake transporters can become saturated at higher drug concentrations, leading to non-linear pharmacokinetics in the brain. This can make it difficult to predict brain exposure at different doses.
-
Potential for Drug-Drug Interactions: Co-administration of other drugs that are substrates for the same uptake transporter could lead to competition and altered brain exposure of your compound.
-
Identify the Transporter: If possible, try to identify the specific uptake transporter involved. This can be challenging but may involve in vitro studies with cell lines expressing known transporters.
Q8: My Kp,uu value is very low (<0.1), even after optimizing for P-gp efflux in vitro. What are my options?
A8: A very low Kp,uu indicates significant efflux that is likely insurmountable by simple structural modifications aimed at improving passive permeability.[6] Consider the following:
-
Investigate Other Efflux Transporters: As mentioned before, BCRP and other transporters could be at play.
-
Prodrug Strategies: A prodrug approach can be used to mask the features of the parent drug that are responsible for efflux.[12] The prodrug would cross the BBB and then be cleaved to release the active drug in the brain.
-
Re-evaluate the Scaffold: It may be that the indazole-6-phenylcyclopropylcarboxylic acid scaffold itself has inherent liabilities for this particular target and desired CNS profile. It may be necessary to explore alternative chemical series.
Experimental Protocols
Protocol 1: In Vitro P-gp Substrate Assessment using MDCK-MDR1 Cells
This protocol outlines the key steps for determining if a compound is a substrate for the P-gp efflux transporter using a transwell assay system.
Materials:
-
MDCK-MDR1 cells
-
24-well transwell plates with polycarbonate membrane inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and selection antibiotic)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Test compound, positive control (e.g., digoxin), and negative control (e.g., propranolol)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the transwell inserts at a density that allows for the formation of a confluent monolayer within 4-6 days.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer. TEER values should be above a pre-determined threshold to ensure the integrity of the tight junctions.
-
Assay Initiation:
-
Wash the cell monolayers with pre-warmed HBSS.
-
For A-to-B transport (apical to basolateral) , add the test compound solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
For B-to-A transport (basolateral to apical) , add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 60-120 minutes), with gentle shaking.
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) : ER = Papp (B-to-A) / Papp (A-to-B)
-
Interpretation:
-
ER ≥ 2: The compound is likely a P-gp substrate.
-
ER < 2: The compound is not a significant P-gp substrate.
Protocol 2: In Vivo Rodent Brain Penetration Study (Cassette Dosing)
This protocol provides a general framework for assessing the brain penetration of multiple compounds simultaneously in rodents.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Test compounds formulated in a suitable vehicle
-
Dosing syringes and needles (for intravenous or oral administration)
-
Blood collection supplies (e.g., heparinized tubes)
-
Brain harvesting tools
-
Homogenizer
-
LC-MS/MS for sample analysis
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 3 days prior to the study.
-
Dosing:
-
Prepare a cassette of 3-5 compounds in a single dosing solution. Ensure compatibility of the compounds in the formulation.
-
Administer the cassette dose to the animals via the desired route (e.g., intravenous bolus or oral gavage).
-
-
Sample Collection:
-
At pre-determined time points (e.g., 0.5, 1, 2, and 4 hours post-dose), collect blood samples via a suitable method (e.g., tail vein or cardiac puncture).
-
Immediately following blood collection, euthanize the animals and perfuse the circulatory system with saline to remove blood from the brain vasculature.
-
Harvest the whole brain.
-
-
Sample Processing:
-
Centrifuge the blood samples to obtain plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Sample Analysis: Quantify the concentration of each compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the total brain-to-plasma ratio (Kp) at each time point: Kp = Concentration in brain / Concentration in plasma
-
Determine the fraction unbound in plasma (fu,plasma) and brain homogenate (fu,brain) using an in vitro method such as equilibrium dialysis.
-
Calculate the unbound brain-to-plasma ratio (Kp,uu): Kp,uu = Kp * (fu,brain / fu,plasma)
-
Interpretation:
-
Kp,uu ≈ 1: Primarily passive diffusion.
-
Kp,uu < 1: Active efflux is likely involved.
-
Kp,uu > 1: Active influx is likely involved.
Data Presentation
Table 1: Physicochemical Properties and In Vitro/In Vivo CNS Penetration Data for Hypothetical Indazole-6-phenylcyclopropylcarboxylic Acid Analogs
| Compound | cLogP | TPSA (Ų) | H-Bond Donors | MDCK-MDR1 ER | Papp (A-B) (10⁻⁶ cm/s) | fu,plasma | fu,brain | Kp | Kp,uu |
| Parent | 3.5 | 75.3 | 2 | 10.2 | 2.1 | 0.05 | 0.10 | 0.5 | 0.1 |
| Analog A | 2.8 | 65.1 | 1 | 1.8 | 3.5 | 0.08 | 0.15 | 2.0 | 0.94 |
| Analog B | 4.2 | 75.3 | 2 | 8.5 | 5.0 | 0.02 | 0.05 | 1.5 | 0.08 |
| Analog C | 3.1 | 85.6 | 2 | 12.5 | 1.5 | 0.10 | 0.20 | 0.3 | 0.05 |
This table illustrates how modifications to the parent structure can impact key parameters related to CNS penetration. Analog A, with a lower cLogP, TPSA, and H-bond donor count, shows significantly improved Kp,uu due to reduced P-gp efflux.
Visualizations
Diagram 1: The Blood-Brain Barrier and P-gp Efflux
Caption: A simplified diagram of the blood-brain barrier illustrating passive diffusion and active efflux by P-glycoprotein (P-gp).
Diagram 2: Troubleshooting Workflow for Poor CNS Penetration
Caption: A logical workflow for troubleshooting poor CNS penetration, starting with an in vitro P-gp efflux assay.
References
- 1. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations in Kp,uu,brain-based Strategy for Selecting CNS-targeted Drug Candidates with Sufficient Target Coverage and Substantial Pharmacodynamic Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. people.ucsc.edu [people.ucsc.edu]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of drug penetration into the brain: a double study by in vivo imaging with positron emission tomography and using an in vitro model of the human blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of the 1H-Indazole Scaffold in Kinase Inhibition
This guide provides an in-depth comparison of kinase inhibitors derived from the versatile 1H-Indazol-6-ol scaffold against other prominent inhibitors targeting key oncogenic kinases. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, comparative efficacy, and the experimental methodologies required for robust evaluation.
Introduction: The 1H-Indazole Core as a Privileged Scaffold
In the landscape of medicinal chemistry, the indazole core is recognized as a "privileged scaffold." Its unique structural and electronic properties have made it a cornerstone in the design of numerous potent and selective kinase inhibitors.[1][2] Protein kinases, enzymes that regulate a vast number of cellular processes, are frequently dysregulated in diseases like cancer, making them high-value therapeutic targets.[3][4] The this compound structure, in particular, serves as a versatile starting point for developing inhibitors that can compete with ATP at the kinase catalytic site, leading to the disruption of oncogenic signaling.[1][5]
This guide will focus on derivatives of the this compound scaffold and compare their efficacy against other well-characterized inhibitors targeting four critical receptor tyrosine kinases (RTKs) implicated in tumor progression, angiogenesis, and metastasis: AXL, c-MET, VEGFR2, and TIE2 .
The Kinase Targets: Pillars of Oncogenic Signaling
A nuanced understanding of the target kinase is paramount for interpreting inhibitor efficacy. The choice to focus on AXL, c-MET, VEGFR2, and TIE2 stems from their validated roles in driving cancer pathology and the availability of inhibitors for comparative analysis.
-
AXL (Anexelekto): A member of the TAM (TYRO3, AXL, MERTK) family, AXL overexpression is strongly correlated with poor prognosis and the development of resistance to conventional therapies.[6][7][8] Its activation promotes cell survival, migration, and epithelial-to-mesenchymal transition (EMT) through pathways like PI3K/AKT and MAPK/ERK.[6][9]
-
c-MET (Mesenchymal-Epithelial Transition Factor): The receptor for hepatocyte growth factor (HGF), dysregulation of the HGF/c-MET axis stimulates cell scattering, invasion, and angiogenesis, and is a driver in numerous cancers, including lung and gastric carcinomas.[10][11]
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): As the primary mediator of the pro-angiogenic signals of VEGF-A, VEGFR2 is a critical target for anti-angiogenic therapies.[12][13] Its inhibition aims to starve tumors of the blood supply necessary for growth and metastasis.[12]
-
TIE2 (Tunica Interna Endothelial Cell Kinase 2): A key regulator of vascular stability and maturation.[14] While its signaling is complex, inhibiting TIE2 can disrupt tumor angiogenesis, making it a valuable, albeit nuanced, therapeutic target.[14][15]
Comparative Analysis of Kinase Inhibitors
The efficacy of a kinase inhibitor is defined not only by its potency (typically measured as an IC50 or GI50 value) but also by its selectivity across the kinome. Multi-targeted inhibitors can offer broad efficacy but may also present challenges with off-target toxicities.[16]
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative indazole-based inhibitors and their competitors. It is crucial to note that IC50 values can vary based on assay conditions (e.g., ATP concentration); therefore, comparisons are most meaningful when data is generated under similar experimental parameters.
Table 1: Comparative Potency Against AXL and c-MET
| Compound | Scaffold/Class | AXL IC50 (nM) | c-MET IC50 (nM) | Reference |
| Axitinib | Indazole | 7 | 1.3 | [7] |
| Bemcentinib (BGB324) | N/A (Selective AXL Inhibitor) | ~14 | >1000 | [8][17] |
| Cabozantinib (XL184) | N/A (Multi-kinase) | 7 | 1.8 | [7][18][19] |
| CEP-40783 | Indazole | 7 | 12 | [18] |
| NPS-1034 | Indazole | 10.3 | 48 | [18] |
Table 2: Comparative Potency Against VEGFR2 and TIE2
| Compound | Scaffold/Class | VEGFR2 IC50 (nM) | TIE2 IC50 (nM) | Reference |
| Axitinib | Indazole | 0.2 | N/A | [20] |
| Cabozantinib (XL184) | N/A (Multi-kinase) | 0.035 | N/A | [18] |
| Sunitinib | N/A (Multi-kinase) | 80 | N/A | [21] |
| Vandetanib | N/A (Multi-kinase) | 40 | N/A (Inhibits Tie-2) | [14][21] |
| Tie2 Kinase Inhibitor 1 | N/A (Selective TIE2 Inhibitor) | >2500 (selective) | 250 | [22][23] |
Causality Insight: The data illustrates the versatility of the indazole scaffold. Compounds like Axitinib and CEP-40783 demonstrate potent, multi-targeted activity.[7][18][20] This is a deliberate design choice in drug development to inhibit multiple oncogenic pathways simultaneously, which can be particularly effective against tumors that rely on redundant signaling pathways for survival. In contrast, inhibitors like Bemcentinib and the selective TIE2 inhibitor 1 are designed for high specificity, which can potentially offer a better safety profile by minimizing off-target effects.[8][17][23]
Experimental Protocols for Efficacy Evaluation
The trustworthiness of comparative data hinges on robust and well-controlled experimental design. The following protocols represent standard, self-validating methodologies for assessing kinase inhibitor efficacy from the benchtop to preclinical models.
Biochemical Kinase Assay (In Vitro Potency)
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. This assay isolates the drug-target interaction from cellular complexities.
-
Principle: Measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is quantified by a reduction in signal (e.g., radioactivity, fluorescence, or luminescence).
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute the test compound (e.g., an indazole derivative) in DMSO to create a 10-point dose-response curve. Include a DMSO-only vehicle control (0% inhibition) and a potent, known inhibitor as a positive control (100% inhibition).
-
Reaction Setup: In a 96-well plate, add the reaction buffer containing the purified recombinant kinase (e.g., VEGFR2) and its specific peptide substrate.[24]
-
Inhibitor Addition: Add 1-2 µL of the diluted compound or controls to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing a mixture of non-labeled ATP and labeled ATP (e.g., γ-³³P-ATP).[24] The concentration of ATP should be at or near its Km value for the kinase to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at 30°C for 60-120 minutes with gentle shaking to allow the reaction to proceed.[25]
-
Reaction Termination & Detection: Stop the reaction (e.g., by adding EDTA or washing). Measure the signal corresponding to substrate phosphorylation. For radiometric assays, this involves capturing the phosphorylated substrate on a filter plate and measuring radioactivity using a scintillation counter.[24]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20]
Cell-Based Phosphorylation Assay (Cellular Target Engagement)
-
Objective: To confirm that the inhibitor can enter the cell and engage its target, leading to a reduction in the phosphorylation of the kinase or its downstream substrates.
-
Principle: Utilizes immunoassays (Western Blot or ELISA) with phospho-specific antibodies to detect changes in protein phosphorylation levels within treated cells.[26]
Step-by-Step Protocol (Western Blot):
-
Cell Culture: Culture a relevant cancer cell line (e.g., one with high AXL expression) to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-12 hours prior to treatment.
-
Inhibitor Treatment: Treat the cells with various concentrations of the inhibitor for 2-4 hours.
-
Ligand Stimulation: If the kinase is receptor-mediated (e.g., c-MET), stimulate the cells with its corresponding ligand (e.g., HGF) for 15-30 minutes to induce robust receptor phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[25]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per sample by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA or non-fat milk.[25]
-
Antibody Incubation: Probe the membrane with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-AXL). Subsequently, probe with an HRP-conjugated secondary antibody.[25]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[25]
-
Validation Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the kinase. A decrease in the phospho-kinase signal relative to the total kinase signal indicates effective target inhibition.[25]
Cell Viability Assay (Functional Outcome)
-
Objective: To measure the functional consequence of kinase inhibition, typically a reduction in cell proliferation or survival.
-
Principle: A metabolic assay (e.g., MTT or CCK-8) where the conversion of a tetrazolium salt to a colored formazan product by metabolically active cells is quantified. A decrease in color indicates reduced cell viability.
Step-by-Step Protocol (MTT):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor.
-
Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ incubator.[25] This duration allows for effects on cell division to become apparent.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[25]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the purple formazan crystals.[25]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition (GI) for each concentration. Plot the data to determine the GI50 value, the concentration at which cell growth is inhibited by 50%.
In Vivo Tumor Xenograft Model (Preclinical Efficacy)
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.[27]
-
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control vs. inhibitor). Administer the compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight as an indicator of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot the mean tumor volume for each group over time. A statistically significant reduction in tumor growth in the treated group compared to the vehicle group indicates in vivo efficacy.[22]
Visualizing Pathways and Workflows
Signaling Pathway Diagram
The diagram below illustrates the central role of the AXL receptor tyrosine kinase in activating downstream pro-tumorigenic pathways, which are key targets for inhibitors.
Caption: AXL signaling activates PI3K/AKT and MAPK/ERK pathways to promote cancer.
Experimental Workflow Diagram
This workflow provides a logical progression for evaluating a novel kinase inhibitor, moving from initial biochemical potency to functional cellular and in vivo efficacy.
Caption: Workflow for kinase inhibitor evaluation from in vitro to in vivo.
Conclusion and Future Outlook
The this compound scaffold remains a highly valuable core structure for the development of potent kinase inhibitors. As demonstrated by compounds like Axitinib and others, this scaffold can be chemically modified to achieve both potent multi-targeted profiles and high selectivity for specific kinases. The comparative data underscores that while multi-kinase inhibitors offer a broad-spectrum attack on cancer signaling networks, the development of selective inhibitors is a crucial strategy for minimizing toxicity and overcoming specific resistance mechanisms.
Future research should focus on leveraging structural biology to design next-generation indazole derivatives with optimized selectivity profiles and improved pharmacokinetic properties. The robust experimental workflow detailed in this guide provides a clear and reliable path for validating these novel compounds, ensuring that only the most promising candidates progress toward clinical application.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 9. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 10. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 11. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 13. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. Ang2 inhibitors and Tie2 activators: potential therapeutics in perioperative treatment of early stage cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. scbt.com [scbt.com]
- 18. abmole.com [abmole.com]
- 19. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 20. benchchem.com [benchchem.com]
- 21. selleck.co.jp [selleck.co.jp]
- 22. caymanchem.com [caymanchem.com]
- 23. selleckchem.com [selleckchem.com]
- 24. apexbt.com [apexbt.com]
- 25. benchchem.com [benchchem.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. reactionbiology.com [reactionbiology.com]
The Indazole Scaffold: A Comparative Guide to its Validation as a Cancer Therapy Target
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and effective cancer therapeutics has led researchers down numerous molecular avenues. One such path has illuminated the therapeutic potential of the indazole scaffold, a heterocyclic aromatic organic compound that forms the core of several potent kinase inhibitors. While 1H-Indazol-6-ol itself is not a primary focus of current cancer therapy research, its derivatives have emerged as promising candidates for targeting key oncogenic signaling pathways. This guide provides a comprehensive validation and comparative analysis of indazole-based compounds, with a focus on their role as inhibitors of Polo-like kinase 4 (PLK4), Fibroblast Growth Factor Receptor (FGFR), and the RAF-MEK-ERK signaling cascade.
I. The Rise of Indazole Derivatives in Oncology
The indazole core has proven to be a privileged structure in medicinal chemistry, lending itself to the development of highly specific and potent kinase inhibitors.[1] Several FDA-approved anti-cancer drugs, including Pazopanib and Axitinib, feature an indazole moiety, underscoring its importance in modern oncology.[1] This guide will delve into the validation of specific targets of indazole derivatives, providing the experimental framework necessary for their evaluation and comparison against alternative therapeutic strategies.
II. Target Validation: Experimental Substantiation of Indazole Derivatives
The validation of a potential therapeutic target is a multi-faceted process requiring rigorous experimental evidence. Here, we outline key methodologies used to confirm the engagement and inhibitory activity of indazole derivatives against their purported targets.
A. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell.[2] The principle is based on the ligand-induced thermal stabilization of the target protein.[3]
-
Cell Culture and Treatment:
-
Culture a human breast cancer cell line (e.g., MCF-7) to 70-80% confluency.
-
Treat the cells with the indazole-based PLK4 inhibitor (e.g., CFI-400945) at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.[3]
-
-
Heating Step:
-
Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes. Include a non-heated control.[4]
-
-
Cell Lysis and Fractionation:
-
Analysis:
-
Collect the supernatant and analyze the amount of soluble PLK4 protein by Western blotting or an immunoassay like ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
B. In Vitro Kinase Assays: Quantifying Inhibitory Potency
In vitro kinase assays are essential for determining the half-maximal inhibitory concentration (IC50) of a compound, a key measure of its potency. These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase.[6]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[7]
-
Dilute recombinant human FGFR1 kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the kinase buffer.[6]
-
Prepare a serial dilution of the indazole-based FGFR inhibitor in DMSO.
-
Prepare an ATP solution (e.g., at the Km concentration for FGFR1) in the kinase buffer.[6]
-
-
Kinase Reaction:
-
In a 96- or 384-well plate, add the kinase, substrate, and inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[7]
-
-
Detection:
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Radiometric assays: Measuring the incorporation of ³²P-labeled ATP into the substrate.[6]
-
Fluorescence-based assays: Using a fluorescently labeled antibody that recognizes the phosphorylated substrate.[8]
-
Luminescence-based assays: Measuring the amount of ATP remaining in the reaction using an assay like ADP-Glo™.[4][7]
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
C. Western Blotting: Assessing Downstream Signaling and Apoptosis
Western blotting is a cornerstone technique for examining the effects of a kinase inhibitor on its downstream signaling pathway and for detecting markers of apoptosis, or programmed cell death.[9][10]
-
Cell Treatment and Lysis:
-
Treat a relevant cancer cell line (e.g., MCF-7 for breast cancer) with the indazole derivative at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[12][13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection:
-
Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[12]
-
An increase in the levels of cleaved caspase-3 and cleaved PARP indicates the induction of apoptosis.
-
III. Comparative Analysis: Indazole Derivatives vs. Alternative Therapies
A critical aspect of validating a new therapeutic strategy is to compare its performance against existing alternatives. This section provides a comparative overview of indazole-based inhibitors against other drugs targeting similar pathways.
A. Polo-like Kinase 4 (PLK4) Inhibitors in Breast Cancer
PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[15] Indazole derivatives like CFI-400945 have shown potent and selective inhibition of PLK4.[16]
| Compound | Target(s) | IC50 (PLK4) | Representative Cell Line (Breast Cancer) | IC50 (Cell Line) | Key Toxicities | References |
| CFI-400945 | PLK4, Aurora B, TRKA/B, Tie2, FGFR1/2 | 2.8 nM | MDA-MB-468 (PTEN null) | 14-165 nM (panel) | Neutropenia, gastrointestinal effects, bone marrow suppression | [10][16][17][18][19][20] |
| Centrinone B | PLK4 | ~10 nM | MDA-MB-231 | ~500 nM | Not extensively studied in vivo | [21] |
| Axitinib | VEGFR1-3, PDGFR, c-Kit, PLK4 | 4.2 nM | - | - | Hypertension, fatigue, diarrhea | [20] |
Alternative Therapies for Triple-Negative Breast Cancer (TNBC): For TNBC, where targeted therapies are limited, alternatives to PLK4 inhibitors include:
-
Chemotherapy (e.g., taxanes, anthracyclines): Broad-spectrum cytotoxicity with significant side effects.[22]
-
PARP inhibitors (for BRCA-mutated TNBC): Effective in a specific patient subpopulation.[8][19]
-
Immunotherapy (e.g., Pembrolizumab): Targets the PD-1/PD-L1 axis, effective in PD-L1 positive tumors.[2]
-
Antibody-Drug Conjugates (e.g., Sacituzumab govitecan): Delivers chemotherapy directly to cancer cells.[2][8]
B. Fibroblast Growth Factor Receptor (FGFR) Inhibitors in Lung Cancer
Aberrant FGFR signaling is implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC).[23] Several indazole-based compounds have been developed as FGFR inhibitors.
| Compound | Target(s) | Representative Cell Line (Lung Cancer) | IC50 (Cell Line) | Key Toxicities in Clinical Trials | References |
| Dovitinib | FGFR1-3, VEGFR, PDGFR | SqNSCLC (FGFR1 amp) | - | Fatigue, anorexia, hyponatremia | [18][23][24] |
| Erdafitinib | pan-FGFR | NSCLC (FGFR alt) | - | Diarrhea, stomatitis, hyperphosphatemia | [25] |
| AZD4547 | FGFR1-3 | SqNSCLC (FGFR alt) | - | Dyspnea, fatigue, retinopathy | [26] |
Alternative Therapies for FGFR-Altered Lung Cancer:
-
Chemotherapy: Standard of care but with limited efficacy in later lines of treatment.[27]
-
Immunotherapy: Effective in a subset of patients, often based on PD-L1 expression.
-
Other Tyrosine Kinase Inhibitors (for other driver mutations): e.g., EGFR inhibitors for EGFR-mutant NSCLC.
C. RAF Inhibitors in Melanoma
The RAS-RAF-MEK-ERK pathway is a critical driver of melanoma.[28] While most approved RAF inhibitors target BRAF, the indazole scaffold has been explored for developing CRAF and pan-RAF inhibitors.[29]
| Compound | Target(s) | Representative Cell Line (Melanoma) | IC50 (Cell Line) | Key Toxicities in Clinical Trials | References |
| Vemurafenib | BRAF(V600E) | A375 | ~30 nM | Rash, photosensitivity, arthralgia, cutaneous squamous cell carcinoma | [30][31] |
| Dabrafenib | BRAF(V600E) | - | - | Pyrexia, fatigue, nausea | [30][32] |
| Encorafenib | BRAF(V600E) | - | - | Generally more favorable toxicity profile | [30][32] |
| Tovorafenib | pan-RAF | - | - | Anemia, increased CPK, pruritus, rash | [13][33] |
Alternative Therapies for BRAF-mutant Melanoma:
-
MEK inhibitors (in combination with BRAF inhibitors): e.g., Trametinib, Cobimetinib, Binimetinib.[34]
-
Immunotherapy (e.g., anti-PD-1, anti-CTLA-4): Has revolutionized melanoma treatment.
IV. Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways in which these kinases operate is crucial for appreciating the mechanism of action of indazole-based inhibitors.
A. PLK4 and Centriole Duplication
PLK4 is the master regulator of centriole duplication. Its kinase activity is tightly controlled to ensure that centrioles duplicate only once per cell cycle. Overexpression of PLK4 can lead to centrosome amplification, a hallmark of many cancers.[35][36] PLK4 initiates centriole assembly by phosphorylating its substrate STIL, which then recruits SAS-6 to form the cartwheel structure of the new centriole.[7][37]
B. FGFR and Angiogenesis
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][38] Ligand binding to FGFR leads to receptor dimerization and autophosphorylation, activating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival.[11][24][39][40]
C. The RAS-RAF-MEK-ERK Pathway in Melanoma
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[15][38][41][42] In a significant portion of melanomas, mutations in BRAF (a member of the RAF kinase family) lead to constitutive activation of this pathway, driving uncontrolled cell growth.[28][37][40]
V. Conclusion
The indazole scaffold represents a versatile and powerful platform for the development of targeted cancer therapies. Derivatives of this compound have demonstrated significant potential as inhibitors of key oncogenic kinases, including PLK4, FGFR, and components of the RAF signaling pathway. The experimental methodologies outlined in this guide provide a robust framework for the validation and comparative analysis of these compounds. As our understanding of cancer biology deepens, the continued exploration and optimization of indazole-based inhibitors hold great promise for the future of precision oncology.
VI. References
-
Meier, F., Schittek, B., et al. (2005). The RAS/RAF/MEK/ERK and PI3K/AKT signaling pathways present molecular targets for the effective treatment of advanced melanoma. Frontiers in Bioscience. --INVALID-LINK--
-
Gütter, A., & Giehl, K. (2017). Role of Polo-like Kinases Plk1 and Plk4 in the Initiation of Centriole Duplication—Impact on Cancer. Cancers, 9(12), 173. --INVALID-LINK--
-
Smalley, K. S. M. (2011). RAS/RAF/MEK/ERK and PI3K/PTEN/AKT Signaling in Malignant Melanoma Progression and Therapy. Dermatology Research and Practice, 2011, 351219. --INVALID-LINK--
-
Wainberg, Z. A., et al. (2019). Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial. British Journal of Cancer, 121(5), 345–351. --INVALID-LINK--
-
O'Donovan, H., et al. (2020). PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall. eLife, 9, e56333. --INVALID-LINK--
-
Beenken, A., & Mohammadi, M. (2009). Fibroblast Growth Factor Signaling in the Vasculature. Current Atherosclerosis Reports, 11(3), 217–223. --INVALID-LINK--
-
Yu, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17181–17193. --INVALID-LINK--
-
Chiacchiera, F., & Simone, C. (2019). Targeting the ERK Signaling Pathway in Melanoma. International Journal of Molecular Sciences, 20(6), 1483. --INVALID-LINK--
-
Piras, A., et al. (2024). Latest Therapeutical Approaches for Triple-Negative Breast Cancer: From Preclinical to Clinical Research. International Journal of Molecular Sciences, 25(11), 5988. --INVALID-LINK--
-
Carmeliet, P. (2003). Beyond VEGF: Inhibition of the Fibroblast Growth Factor Pathway and Anti-Angiogenesis. The Oncologist, 8(suppl 1), 10–16. --INVALID-LINK--
-
Maniswami, A., et al. (2021). Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. Molecular Cancer Research, 19(3), 349–361. --INVALID-LINK--
-
Holland, A. J., et al. (2010). Polo-like kinase 4 kinase activity limits centrosome overduplication by autoregulating its own stability. The Journal of Cell Biology, 188(2), 191–198. --INVALID-LINK--
-
Li, W., et al. (2022). FGFR1 SUMOylation coordinates endothelial angiogenic signaling in angiogenesis. Proceedings of the National Academy of Sciences, 119(26), e2119331119. --INVALID-LINK--
-
Wainberg, Z. A., et al. (2019). Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial. British Journal of Cancer, 121(5), 345–351. --INVALID-LINK--
-
Heppt, M. V., et al. (2017). Fibroblast Growth Factor Signaling Pathway in Endothelial Cells Is Activated by BMPER to Promote Angiogenesis. Arteriosclerosis, Thrombosis, and Vascular Biology, 37(8), 1543–1554. --INVALID-LINK--
-
Li, B., et al. (2024). Clinical advances and challenges in targeting FGF/FGFR signaling in lung cancer. Journal of Hematology & Oncology, 17(1), 1–20. --INVALID-LINK--
-
Miyamoto, T., et al. (2021). PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential. Cells, 10(4), 896. --INVALID-LINK--
-
Ruan, R., et al. (2023). Effects of FGFR signaling on the vascular system. ResearchGate. --INVALID-LINK--
-
Ascierto, P. A., et al. (2019). Targeting the ERK signaling pathway in melanoma. International Journal of Molecular Sciences, 20(6), 1483. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for PD173074 in Kinase Assays. --INVALID-LINK--
-
Lo Iacono, M., et al. (2021). A Review of Natural Therapies Potentially Relevant in Triple Negative Breast Cancer Aimed at Targeting Cancer Cell Vulnerabilities. Cancers, 13(16), 4051. --INVALID-LINK--
-
Lito, P., et al. (2013). RAS–RAF–MEK–ERK signaling BRAFV600E melanoma cells that are BRAF inhibitor naïve and resistant. ResearchGate. --INVALID-LINK--
-
Gampenrieder, S. P., et al. (2023). New Treatment Approaches for Triple-Negative Breast Cancer. JCO Oncology Practice, 19(6), 333–343. --INVALID-LINK--
-
Show Me Mizzou. (2024). A new approach to treating a difficult type of breast cancer. --INVALID-LINK--
-
Triple Negative Breast Cancer Foundation. (n.d.). Treatment Options. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. --INVALID-LINK--
-
Holderfield, M., et al. (2016). Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget, 7(13), 15380–15394. --INVALID-LINK--
-
Peters, S., et al. (2024). Efficacy and safety of erdafitinib in adults with NSCLC and prespecified fibroblast growth factor receptor alterations in the phase 2 open-label, single-arm RAGNAR trial. Journal of Clinical Oncology. --INVALID-LINK--
-
Wainberg, Z. A., et al. (2019). Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial. British Journal of Cancer, 121(5), 345–351. --INVALID-LINK--
-
ClinicalTrials.gov. (2023). FGFR Inhibitor in FGFR Dysregulated Cancer. --INVALID-LINK--
-
Aggarwal, C., et al. (2017). Phase II study of the FGFR inhibitor AZD4547 in previously treated patients with FGF pathway-activated stage IV squamous cell lung cancer (SqNSCLC). Journal of Clinical Oncology. --INVALID-LINK--
-
Cell Signaling Technology. (n.d.). Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit #9660. --INVALID-LINK--
-
Bailey, M. L., et al. (2019). Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. International Journal of Molecular Sciences, 20(9), 2139. --INVALID-LINK--
-
ORIC Pharmaceuticals. (2023). Selective PLK4 Inhibitors Demonstrate Synthetic Lethality in TRIM37 Amplified Neuroblastoma and Breast Cancer Models. --INVALID-LINK--
-
Almqvist, H., et al. (2016). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Scientific Reports, 6, 28833. --INVALID-LINK--
-
MedPath. (n.d.). Comparative Effectiveness of Targeted Therapies in BRAF Positive Metastatic Melanoma in the US. --INVALID-LINK--
-
Cell Signaling Technology. (n.d.). Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit. --INVALID-LINK--
-
Chapman, P. B., et al. (2011). Improved survival with vemurafenib in melanoma with BRAF V600E mutation. New England Journal of Medicine, 364(26), 2507–2516. --INVALID-LINK--
-
BenchChem. (2025). "Raf inhibitor 2" comparative analysis of toxicity profiles. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine Phenprocoumon Target Engagement. --INVALID-LINK--
-
VJOncology. (2024). FIRELIGHT-1: efficacy and safety of tovorafenib in RAF-altered melanoma and solid tumors. --INVALID-LINK--
-
VJOncology. (2024). FIRELIGHT-1: efficacy and safety of tovorafenib in RAF-altered melanoma and solid tumors. --INVALID-LINK--
-
Lamba, S., et al. (2023). Targeting CRAF kinase in anti-cancer therapy: progress and opportunities. Journal of Experimental & Clinical Cancer Research, 42(1), 323. --INVALID-LINK--
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. --INVALID-LINK--
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. Figure 1 from The RAS/RAF/MEK/ERK and PI3K/AKT signaling pathways present molecular targets for the effective treatment of advanced melanoma. | Semantic Scholar [semanticscholar.org]
- 16. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. apexbt.com [apexbt.com]
- 20. researchgate.net [researchgate.net]
- 21. oricpharma.com [oricpharma.com]
- 22. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Clinical advances and challenges in targeting FGF/FGFR signaling in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ascopubs.org [ascopubs.org]
- 26. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. researchgate.net [researchgate.net]
- 29. Targeting CRAF kinase in anti-cancer therapy: progress and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. caspase3 detection - SDS-PAGE and Western Blotting [protocol-online.org]
- 33. Publications — CETSA [cetsa.org]
- 34. trial.medpath.com [trial.medpath.com]
- 35. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
- 39. researchgate.net [researchgate.net]
- 40. researchgate.net [researchgate.net]
- 41. researchgate.net [researchgate.net]
- 42. RAS/RAF/MEK/ERK and PI3K/PTEN/AKT Signaling in Malignant Melanoma Progression and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Two Faces of a Privileged Scaffold: A Comparative Guide to 1H- and 2H-Indazole Tautomers in Drug Design
For researchers, scientists, and drug development professionals, the indazole core represents a "privileged scaffold" — a molecular framework that consistently yields biologically active compounds across various therapeutic areas. [1][2] This bicyclic heterocycle, a fusion of benzene and pyrazole rings, exists predominantly in two tautomeric forms: 1H-indazole and 2H-indazole.[1][3] While seemingly minor, the position of a single proton dramatically influences the molecule's physicochemical properties, synthetic accessibility, and, most critically, its pharmacological profile. This guide provides an in-depth, objective comparison of these two tautomers, supported by experimental data, to empower informed decisions in modern drug design.
At a Glance: Key Distinctions Between 1H- and 2H-Indazole
| Feature | 1H-Indazole | 2H-Indazole |
| Structure | Benzenoid | Quinonoid |
| Thermodynamic Stability | More stable, predominant tautomer.[1][4][5] | Less stable.[1][4] |
| Dipole Moment | Lower (e.g., 1.50 D for 1-methyl-1H-indazole).[4][6] | Higher (e.g., 3.4 D for 2-methyl-2H-indazole).[4][6] |
| Basicity (pKb) | More basic (e.g., 0.42 for 1-methyl-1H-indazole).[6] | Less basic (e.g., 2.02 for 2-methyl-2H-indazole).[6] |
| Acidity (pKa) | Weaker acid (pKa ≈ 13.86).[4][7] | Stronger acid |
| Pharmacological Profile | Predominantly associated with anticancer and anti-inflammatory activities.[8][9][10] | Exhibits a broader range of activities including antimicrobial, antiprotozoal, and anti-inflammatory.[11][12][13] |
The Foundation: Understanding Indazole Tautomerism
Indazole's versatility stems from annular tautomerism, the migration of a proton between the two nitrogen atoms of the pyrazole ring.[3][14] This creates an equilibrium between the 1H and 2H forms.
Caption: Tautomeric equilibrium between 1H- and 2H-indazole.
The 1H-indazole, with its benzenoid structure, is thermodynamically more stable by approximately 2.3-3.6 kcal/mol and is, therefore, the predominant form in most conditions.[4][15][16] The 2H-indazole possesses a less stable ortho-quinoid structure.[2] This fundamental difference in stability and electronic distribution is the root of their distinct properties.
Synthesis: The Art of Regioselective Control
A primary challenge and opportunity in indazole chemistry is the regioselective synthesis of either the N-1 or N-2 substituted derivatives. The choice of synthetic route is paramount as it dictates the final tautomeric form of the drug candidate.
Crafting the Dominant Tautomer: Synthesis of 1H-Indazoles
A variety of methods have been developed to favor the formation of the more stable 1H-indazole.[2] Common strategies include:
-
Palladium-catalyzed Intramolecular C-H Amination: This method utilizes aminohydrazones to construct the 1H-indazole core.[1]
-
PIFA-mediated Aryl C-H Amination: The use of [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant provides a metal-free approach to 1H-indazoles from arylhydrazones.[1]
-
Copper-catalyzed Cyclization: o-haloaryl N-sulfonylhydrazones can be cyclized using copper catalysts to yield 1H-indazoles.[1]
Accessing the Alternative: Synthesis of 2H-Indazoles
While less common, specific strategies have been devised to access the 2H-indazole scaffold, which is often crucial for achieving a desired pharmacological profile.[17]
-
Copper-catalyzed Three-Component Reaction: A one-pot reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, is an efficient method for constructing 2H-indazoles.[2][17]
-
Reductive Cyclization: Substituted 2H-indazoles can be synthesized via the reductive cyclization of ortho-imino-nitrobenzene substrates.[17]
Caption: Simplified workflows for the synthesis of 1H- and 2H-indazoles.
Spectroscopic Fingerprints: Differentiating the Tautomers
Accurate structural elucidation is non-negotiable in drug development.[18] Fortunately, 1H- and 2H-indazoles exhibit distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.[16][18]
Experimental Protocol: NMR Analysis of Indazole Tautomers
-
Sample Preparation: Dissolve 5-10 mg of the indazole derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Utilize a high-resolution NMR spectrometer (≥300 MHz).
-
Acquire a standard one-dimensional ¹H NMR spectrum with a spectral width of 0-15 ppm.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.[18]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A greater number of scans will be necessary compared to ¹H NMR.[18]
-
-
Data Processing and Analysis:
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak.
-
Compare the chemical shifts of key protons and carbons to distinguish between the 1H and 2H isomers.
-
Comparative Spectroscopic Data
| Spectroscopic Feature | 1H-Indazole | 2H-Indazole Derivative | Key Differentiator |
| ¹H NMR (δ, ppm in CDCl₃) | |||
| N-H | ~13.40 (s, broad) | Absent | The presence of a broad, downfield N-H signal is characteristic of unsubstituted 1H-indazoles.[18] |
| H-3 | ~8.10 (s) | ~8.4 (s) | The H-3 proton in 2H-indazoles is typically more deshielded.[18] |
| ¹³C NMR (δ, ppm in CDCl₃) | |||
| C-3 | ~135 | ~145 | C-3 is significantly more deshielded in the 2H-isomer. |
| C-7a | ~140 | ~150 | The bridgehead carbon C-7a also shows a downfield shift in 2H-indazoles. |
The Pharmacological Divide: Tautomers in Action
The choice between a 1H- and 2H-indazole scaffold is often driven by the desired therapeutic target and biological outcome.
The 1H-Indazole Powerhouse: Oncology and Inflammation
The 1H-indazole motif is a cornerstone of many successful anticancer drugs.[1][10] Its ability to act as a hinge-binding fragment makes it particularly effective in kinase inhibition.[10]
-
Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), used in the treatment of renal cell carcinoma.[3]
-
Entrectinib: An inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and NTRK, used to treat various solid tumors.[1][3]
-
Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian cancer.[1][3]
Beyond oncology, 1H-indazole derivatives have shown significant promise as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX).[9]
The Versatile 2H-Indazole: Broadening the Therapeutic Spectrum
While the 1H-tautomer dominates the oncology landscape, 2H-indazole derivatives have carved out a niche with a more diverse range of biological activities.[13]
-
Antimicrobial and Antiprotozoal Activity: Several studies have demonstrated the potent activity of 2H-indazoles against various pathogens, including Giardia intestinalis, Entamoeba histolytica, and Candida albicans.[11][12] In some cases, these compounds have shown greater potency than the reference drug metronidazole.[11]
-
Anti-inflammatory Dual Agents: Certain 2H-indazole derivatives have been shown to inhibit human cyclooxygenase-2 (COX-2), suggesting their potential as dual antimicrobial and anti-inflammatory agents.[11]
The Role of Bioisosterism: Indazole as a Strategic Replacement
In medicinal chemistry, the concept of bioisosteric replacement—substituting one functional group with another that has similar physicochemical properties—is a powerful tool for optimizing drug candidates.[19] Indazole has emerged as an effective bioisostere for other functional groups, notably phenol and catechol.[20][21]
This strategy can be employed to:
-
Improve Metabolic Stability: Replacing a metabolically labile group, like a phenol that is prone to glucuronidation, with an indazole can enhance the drug's half-life and bioavailability.[21][22]
-
Modulate Activity and Selectivity: The unique electronic and steric properties of the indazole ring can fine-tune a molecule's interaction with its biological target, potentially improving potency and selectivity.[20][23]
-
Avoid Toxic Metabolites: In some cases, replacing a group like catechol can prevent the formation of reactive metabolites.[19]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Indazole - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pnrjournal.com [pnrjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2H-Indazole synthesis [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 20. WO1999023077A1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
- 21. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
A Comparative Analysis of Kinase Inhibition: Axitinib Versus the Emerging Class of 1H-Indazole-Based Inhibitors
A Special Report for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the indazole scaffold has emerged as a cornerstone in the design of potent and selective protein kinase inhibitors. Axitinib (Inlyta®), a prominent member of this class, has set a benchmark in the treatment of advanced renal cell carcinoma through its potent inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs). This guide provides an in-depth comparative analysis of Axitinib against the broader and evolving class of kinase inhibitors built upon the versatile 1H-indazole core. While a direct comparison with the specific, un-derivatized molecule 1H-Indazol-6-ol is not feasible due to the absence of publicly available kinase inhibition data for this compound, this analysis will delve into the structure-activity relationships and diverse kinase inhibition profiles of various 1H-indazole derivatives, offering a comprehensive perspective on the therapeutic potential of this privileged scaffold.
The Rise of Indazole-Based Kinase Inhibitors
The 1H-indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to the purine core of ATP, enabling it to effectively compete for the ATP-binding pocket of a multitude of protein kinases. This inherent property has led to the development of a diverse array of indazole derivatives targeting kinases crucial for cell signaling, proliferation, and survival. Axitinib stands as a testament to the success of this approach, but the landscape of indazole-based inhibitors is continually expanding, with novel compounds demonstrating potent activity against a range of other clinically relevant kinases.
Axitinib: A Potent VEGFR-Targeted Therapy
Axitinib is a multi-targeted tyrosine kinase inhibitor renowned for its potent and selective inhibition of VEGFR-1, -2, and -3, key mediators of angiogenesis.[1][2] By blocking these receptors, Axitinib effectively curtails the formation of new blood vessels that tumors rely on for growth and metastasis.[3] Its clinical efficacy in advanced renal cell carcinoma has solidified its role as a vital therapeutic agent.[4]
The mechanism of action of Axitinib involves binding to the ATP-binding site of VEGFRs, which in turn inhibits receptor phosphorylation and downstream signaling pathways essential for endothelial cell proliferation, migration, and survival.[4]
The Expanding Kinome of 1H-Indazole Derivatives
Beyond VEGFR, the 1H-indazole scaffold has been successfully modified to target a wide spectrum of other protein kinases, showcasing its remarkable versatility. Researchers have developed potent inhibitors for:
-
Polo-like kinase 4 (PLK4): A critical regulator of centriole duplication, making it an attractive target in oncology.[5]
-
Pim kinases: A family of serine/threonine kinases involved in cell survival and proliferation, with inhibitors showing promise in hematologic malignancies.[6]
-
Akt (Protein Kinase B): A central node in cell survival and metabolism pathways, with indazole-pyridine analogs demonstrating high potency.
-
Phosphoinositide 3-kinase (PI3K): A key component of a frequently dysregulated signaling pathway in cancer.
This diversification highlights the adaptability of the indazole core for achieving both potency and selectivity against different kinase targets.
Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activities (IC50 values) of Axitinib and other representative 1H-indazole-based inhibitors against their primary kinase targets. This data provides a quantitative comparison of their potency.
| Compound | Primary Kinase Target(s) | IC50 (nM) | Reference |
| Axitinib | VEGFR1 | 0.1 | [7] |
| VEGFR2 | 0.2 | [7] | |
| VEGFR3 | 0.1-0.3 | [7] | |
| c-Kit | 1.7 | [7] | |
| PDGFRβ | 1.6 | [7] | |
| Compound K22 (N-(1H-indazol-6-yl)benzenesulfonamide derivative) | PLK4 | 0.1 | [5] |
| Indazole-Pyridine Analog | Akt | 0.16 (Ki) | |
| GDC-0941 (Thieno[3,2-d]pyrimidine derivative) | PI3Kα | 3 | |
| 3-(pyrazin-2-yl)-1H-indazole derivative | Pim-1 | 3-11 | [6] |
Experimental Methodologies: Assessing Kinase Inhibition
The determination of a compound's kinase inhibitory activity is a cornerstone of drug discovery. Several robust assay formats are employed to generate the quantitative data presented above. The choice of assay depends on the specific kinase, the required throughput, and the nature of the inhibitor.
LanthaScreen™ Eu Kinase Binding Assay: A Time-Resolved FRET Approach
The LanthaScreen™ assay is a widely used, high-throughput method for quantifying inhibitor binding to the ATP site of a kinase.
Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive tracer. When the tracer is bound to the kinase, excitation of the Eu donor results in energy transfer to the Alexa Fluor™ 647 acceptor, producing a FRET signal. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Experimental Workflow: LanthaScreen™ Kinase Binding Assay
Caption: Workflow for a LanthaScreen™ Kinase Binding Assay.
Z'-LYTE™ Kinase Assay: A Coupled-Enzyme FRET-Based Method
The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme assay that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.
Principle: The assay utilizes a FRET peptide substrate with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore. In the presence of active kinase and ATP, the peptide is phosphorylated. A development reagent containing a site-specific protease is then added. This protease selectively cleaves the non-phosphorylated peptides, disrupting FRET. Phosphorylated peptides are protected from cleavage, thus maintaining a high FRET signal. The ratio of the two emission signals is proportional to the extent of phosphorylation.
Signaling Pathway: VEGFR Signaling and Inhibition by Axitinib
Caption: Simplified VEGFR signaling pathway and the point of inhibition by Axitinib.
Conclusion: The Future of Indazole-Based Kinase Inhibitors
Axitinib has unequivocally demonstrated the therapeutic power of the 1H-indazole scaffold in targeting VEGFR-mediated angiogenesis. However, the ever-expanding research into novel derivatives reveals that the full potential of this versatile core is far from being fully realized. The ability to fine-tune the substitution patterns on the indazole ring allows for the generation of highly potent and selective inhibitors against a diverse range of kinase targets implicated in various diseases.
The comparative analysis presented in this guide underscores the adaptability of the 1H-indazole scaffold. While Axitinib remains a crucial tool in the oncologist's armamentarium, the continued exploration of new indazole-based compounds promises to deliver the next generation of targeted therapies with improved efficacy and potentially novel mechanisms of action. For researchers and drug development professionals, the 1H-indazole core represents a fertile ground for the discovery of innovative medicines that will shape the future of precision oncology and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Anti-proliferative Effects of 6-amino-1H-indazole Derivatives
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, the 1H-indazole core has emerged as a privileged structure in medicinal chemistry, with several derivatives demonstrating potent pharmacological activities. This guide provides a comprehensive evaluation of the anti-proliferative effects of various 6-amino-1H-indazole derivatives, offering a comparative analysis of their efficacy, insights into their mechanisms of action, and detailed experimental protocols for their assessment. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand and potentially advance this promising class of compounds.
Introduction: The Therapeutic Potential of the 1H-Indazole Scaffold
The 1H-indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of numerous biologically active molecules.[1] Its structural rigidity and ability to participate in various molecular interactions make it an ideal scaffold for targeting key proteins involved in cancer progression. Several indazole-containing drugs, such as Pazopanib, a multi-target tyrosine kinase inhibitor, have already gained FDA approval for the treatment of renal cell carcinoma, underscoring the clinical relevance of this heterocyclic system.[1] The 6-amino substitution on the 1H-indazole ring provides a crucial point for chemical modification, allowing for the synthesis of diverse libraries of derivatives with tailored pharmacological profiles.
Mechanism of Action: Targeting the Engines of Cell Proliferation
The anti-proliferative activity of 6-amino-1H-indazole derivatives stems from their ability to interfere with critical cellular processes, primarily through the inhibition of protein kinases that drive cell growth and division.
Kinase Inhibition: A Primary Anticancer Strategy
Many 6-amino-1H-indazole derivatives exert their effects by acting as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[2] These enzymes play a central role in signal transduction pathways that control cell proliferation, survival, and angiogenesis.
A notable example is the inhibition of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases.[1][2] Aberrant FGFR signaling is implicated in a wide range of cancers. Certain 1H-indazol-3-amine derivatives have been shown to be potent FGFR1 inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[1]
Another critical target is Aurora A kinase, a serine/threonine kinase that plays a pivotal role in mitotic progression.[3] Its overexpression is common in many human cancers and is associated with poor prognosis.[3] Specific derivatives have been designed as Aurora A kinase inhibitors, demonstrating the versatility of the indazole scaffold.[3]
The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), such as FGFR, and the downstream signaling cascade that promotes cell proliferation. Inhibition of the RTK by a 6-amino-1H-indazole derivative blocks these downstream signals.
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a 6-amino-1H-indazole derivative.
Cell Cycle Arrest and Apoptosis
Beyond kinase inhibition, these derivatives can induce cell cycle arrest and apoptosis (programmed cell death). For instance, compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) has been shown to cause G2/M phase cell cycle arrest in human colorectal cancer cells (HCT116).[4] Similarly, compound 6o was found to arrest the cell cycle in the G0/G1 phase in chronic myeloid leukemia cells (K562).[5] This disruption of the normal cell cycle progression ultimately prevents cancer cells from dividing.
Furthermore, some derivatives have been observed to induce apoptosis by modulating the expression of key regulatory proteins, such as those in the Bcl-2 family.[6][7]
The following workflow illustrates the experimental approach to determining the effects of these compounds on the cell cycle.
Caption: Experimental workflow for cell cycle analysis.
Comparative Analysis of Anti-proliferative Activity
The efficacy of different 6-amino-1H-indazole derivatives varies depending on their specific chemical substitutions and the cancer cell line being tested. The following table summarizes the in vitro anti-proliferative activity (IC50 values) of selected derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound ID | Derivative Name | Cancer Cell Line | IC50 (µM) | Reference |
| 36 | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (colorectal) | 0.4 ± 0.3 | [4] |
| A549 (lung) | 0.7 - 10 | [4] | ||
| SNU-638 (gastric) | 0.7 - 10 | [4] | ||
| 9f | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (colorectal) | 14.3 ± 4.4 | [8][9] |
| 6o | (Structure not fully specified) | K562 (leukemia) | 5.15 | [5][6][7] |
| A549 (lung) | >50 | [7] | ||
| PC-3 (prostate) | >50 | [7] | ||
| HepG2 (liver) | >50 | [7] | ||
| 2f | (Structure not fully specified) | 4T1 (breast) | 0.23 | [10] |
| HepG2 (liver) | 0.80 | [10] | ||
| MCF-7 (breast) | 0.34 | [10] |
Note: The structures of some compounds were not fully detailed in the source materials.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. The following are step-by-step methodologies for key assays used to evaluate the anti-proliferative effects of 6-amino-1H-indazole derivatives.
Sulforhodamine B (SRB) Assay for Cell Proliferation
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 6-amino-1H-indazole derivatives for a specified period (e.g., 72 hours).[4] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).[4]
-
Cell Fixation: Gently wash the cells with PBS and fix them by adding 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Wash and Solubilize: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Absorbance Reading: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell growth.[4]
MTT Assay for Cell Viability
The MTT assay is another colorimetric method that measures cell viability based on the metabolic activity of the cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the SRB assay.
-
MTT Addition: After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of viable cells relative to the control and determine the IC50 value.[7]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells in larger plates or flasks and treat them with the desired concentrations of the indazole derivative for a specific duration (e.g., 24 or 48 hours).[4]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Cell Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will determine the phase of the cell cycle for each cell.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[3]
Conclusion and Future Directions
The 6-amino-1H-indazole scaffold represents a highly promising platform for the development of novel anti-proliferative agents. The derivatives discussed in this guide demonstrate significant efficacy against a range of cancer cell lines, operating through clinically relevant mechanisms such as kinase inhibition and induction of cell cycle arrest. The structure-activity relationship (SAR) data gathered from these studies provide a valuable foundation for the rational design of next-generation compounds with enhanced potency and selectivity.
Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties and in vivo efficacy. Further elucidation of their precise molecular targets and signaling pathways will be crucial for identifying predictive biomarkers and guiding their clinical development. The continued exploration of the chemical space around the 6-amino-1H-indazole core holds great promise for delivering new and effective cancer therapies.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Indazole-6-Phenylcyclopropylcarboxylic Acids (GPR120 Agonists) vs. GPR40 Agonists in Preclinical Diabetes Models
Introduction: Targeting Free Fatty Acid Receptors for Glycemic Control
The management of Type 2 Diabetes Mellitus (T2DM) remains a significant challenge, necessitating the development of novel therapeutic agents that can effectively control hyperglycemia with a minimal risk of side effects like hypoglycemia.[1] Among the promising new targets are G-protein-coupled receptors (GPCRs) that are endogenously activated by free fatty acids (FFAs), playing a key role in metabolic homeostasis.[2] Two such receptors, G-protein-coupled receptor 40 (GPR40, also known as FFAR1) and GPR120 (FFAR4), have garnered substantial attention.
GPR40 is highly expressed in pancreatic β-cells and its activation potentiates glucose-dependent insulin secretion (GDIS), making it an attractive target for insulin secretagogues.[3][4] This has led to the development of numerous GPR40 agonists, some of which have advanced to clinical trials.[5] Concurrently, GPR120 has emerged as another therapeutic target for diabetes.[6][7]
This guide provides a comparative analysis of a specific chemical series, the indazole-6-phenylcyclopropylcarboxylic acids, which have been identified as selective GPR120 agonists, against the more broadly studied class of GPR40 agonists.[6][8] We will delve into their mechanisms of action, compare their in vivo efficacy using data from relevant preclinical diabetes models, and provide the rationale behind the experimental designs used to validate their therapeutic potential.
Section 1: Mechanistic Overview: GPR40 and GPR120 Signaling
The therapeutic rationale for targeting GPR40 and GPR120 stems from their distinct yet complementary roles in metabolic regulation.
GPR40 (FFAR1): A Direct Stimulator of Insulin Secretion GPR40 is predominantly expressed in pancreatic β-cells.[4] Its activation by medium- and long-chain FFAs initiates a signaling cascade through the Gαq/11 protein complex.[3][9] This leads to the activation of phospholipase C (PLC), which in turn generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] The subsequent increase in intracellular calcium levels is a critical step that enhances the exocytosis of insulin granules, but only in the presence of elevated blood glucose.[10] This glucose-dependent mechanism is a key advantage, as it theoretically reduces the risk of hypoglycemia, a common and dangerous side effect of other insulin secretagogues like sulfonylureas.[1][10]
Caption: GPR40 signaling cascade in pancreatic β-cells.
GPR120 (FFAR4): A Multi-faceted Metabolic Regulator While also activated by FFAs, GPR120 has a broader tissue distribution, including in the intestine, adipose tissue, and macrophages. Its activation has been linked to the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1), anti-inflammatory effects, and improved insulin sensitivity. The development of selective GPR120 agonists, such as the indazole-6-phenylcyclopropylcarboxylic acid series, allows for the specific interrogation of this receptor's therapeutic potential in diabetes.[6][7][8]
Section 2: Profile of Indazole-6-phenylcyclopropylcarboxylic Acids (Selective GPR120 Agonists)
A significant breakthrough in targeting GPR120 was the identification of the indazole-6-phenylcyclopropylcarboxylic acid series.[6][7] The primary challenge in developing GPR120 agonists has been achieving selectivity against the structurally related GPR40 receptor.
Achieving Selectivity: The (S,S)-cyclopropylcarboxylic Acid Motif Structure-activity relationship (SAR) studies revealed that incorporating a specific stereoisomer, the (S,S)-cyclopropylcarboxylic acid structural motif, conferred potent GPR120 agonism while significantly diminishing activity at GPR40.[6][8] This chemical insight was pivotal, enabling the creation of tool compounds to specifically probe GPR120 function in vivo. Compound 33 from this series was identified as a key in vivo probe, demonstrating good oral exposure and the ability to modulate glucose tolerance.[6][8]
In Vivo Efficacy in Mouse Models The definitive test of an agonist's on-target effect is to compare its activity in wild-type (WT) animals versus animals in which the target receptor has been genetically deleted (knockout, KO). In an oral glucose tolerance test (OGTT), Compound 33 demonstrated a clear, dose-dependent reduction in glucose excursion in WT mice. Crucially, this effect was absent in GPR120 KO mice, providing strong evidence that the compound's glucose-lowering effect is mediated through GPR120 agonism.[6][7][8]
| Compound | Animal Model | Dose (mg/kg) | Outcome in OGTT | Citation |
| Compound 33 | Wild-Type C57BL/6 Mice | 100 | Significant reduction in glucose excursion | [8] |
| Compound 33 | GPR120 KO Mice | 100 | No significant effect on glucose excursion | [8] |
Table 1: In vivo efficacy of a representative indazole-6-phenylcyclopropylcarboxylic acid (Compound 33) demonstrating on-target GPR120 activity.
Section 3: Comparator Profile: GPR40 Agonists
The GPR40 agonist class is more mature, with several compounds having been evaluated in clinical trials. They serve as an excellent benchmark for comparing the potential of new mechanisms. We will profile two distinct types: partial agonists and full agonists.
Partial Agonists (e.g., TAK-875, AMG 837) Partial agonists produce a submaximal response even at saturating concentrations. TAK-875 (Fasiglifam) showed promising results in Phase II trials, effectively lowering HbA1c with a low incidence of hypoglycemia.[3] However, its development was halted in Phase III due to concerns about liver toxicity, highlighting the need for alternative strategies.[2]
Full Agonists / Ago-PAMs (e.g., AM-1638, AM-6226) In contrast, full agonists can elicit a maximal receptor response. Compounds like AM-1638 and its successor AM-6226 were developed to provide greater glycemic control compared to partial agonists.[11][12] These compounds, sometimes referred to as Ago-PAMs (Agonist-Positive Allosteric Modulators), have been shown to stimulate not only insulin but also incretin secretion, potentially offering broader therapeutic benefits.[13][14] AM-1638 demonstrated superior glucose lowering compared to partial agonists in diet-induced obese (DIO) mice.[11][15] Further optimization led to AM-6226, which showed a significantly improved pharmacokinetic profile and demonstrated efficacy in nonhuman primate models of diabetes.[16][17]
| Compound | Class | Animal Model | Key Efficacy Result | Citation |
| TAK-875 | Partial Agonist | Zucker Diabetic Fatty (ZDF) Rats | Improved glucose tolerance and insulin secretion | [3] |
| AM-1638 | Full Agonist | Diet-Induced Obese (DIO) Mice | Greater reduction in glucose excursion vs. partial agonists | [11][12] |
| AM-6226 | Full Agonist | Cynomolgus Monkeys | Significant glucose-lowering activity | [16][17] |
Table 2: Summary of in vivo efficacy for selected GPR40 agonists.
Section 4: Comparative Analysis and Experimental Rationale
Direct comparison reveals two distinct, yet viable, strategies for targeting FFA receptors in diabetes.
| Feature | Indazole-6-phenylcyclopropylcarboxylic Acids | GPR40 Agonists (e.g., AM-1638/6226) |
| Primary Target | GPR120 | GPR40 |
| Mechanism | Multi-faceted: potential for incretin secretion, insulin sensitization | Primarily direct potentiation of glucose-dependent insulin secretion |
| Selectivity | Designed for high selectivity over GPR40 | Varies by compound; not selective for GPR120 |
| Validation Model | GPR120 WT vs. KO mice to confirm on-target effect[8] | DIO mice, ZDF rats, nonhuman primates to show robust glycemic control[11][16] |
| Potential Advantage | May offer broader metabolic benefits (anti-inflammatory, incretin) and avoid GPR40-specific liabilities | A more direct and validated mechanism for enhancing insulin secretion |
The choice of experimental model is critical and speaks to the scientific validation process. The use of GPR120 knockout mice was a self-validating system; the absence of efficacy in these mice unequivocally proved that the observed glucose-lowering effect of the indazole series was mediated by GPR120.[8] For the more advanced GPR40 agonists, the rationale for using models like DIO mice and eventually nonhuman primates was to demonstrate robust efficacy and translatability in models that more closely mimic human T2DM pathophysiology.[11][16]
Section 5: Key Experimental Protocol: Oral Glucose Tolerance Test (OGTT)
The OGTT is a cornerstone in vivo assay for evaluating the efficacy of potential anti-diabetic agents. It assesses the ability of an animal to handle a glucose load, and how a test compound can improve that response.
Step-by-Step Protocol for OGTT in Mice:
-
Acclimation & Fasting: House animals in a controlled environment. Prior to the study, fast the mice for a period of 5-6 hours to achieve a stable baseline blood glucose level. Access to water should be maintained.
-
Baseline Glucose Measurement (t= -60 min): Obtain a baseline blood sample by a small tail nick. Measure blood glucose using a calibrated glucometer.
-
Compound Administration (t= -60 min): Administer the test compound (e.g., Compound 33, AM-1638) or vehicle control via oral gavage (p.o.). The volume is typically 5-10 mL/kg.
-
Glucose Challenge (t= 0 min): Administer a bolus of glucose solution (typically 2 g/kg) via oral gavage. This marks the start of the test.
-
Serial Blood Sampling: Collect blood samples at specific time points post-glucose challenge, for example, at t = 15, 30, 60, 90, and 120 minutes.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min. A statistically significant reduction in the glucose AUC for a compound-treated group compared to the vehicle group indicates efficacy.
Caption: Standard experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Conclusion and Future Perspectives
This guide demonstrates that both GPR40 and GPR120 are viable targets for the treatment of T2DM, with distinct classes of agonists showing compelling in vivo efficacy.
-
Indazole-6-phenylcyclopropylcarboxylic acids represent a promising class of selective GPR120 agonists. Their efficacy, confirmed through on-target validation in knockout mouse models, suggests a therapeutic pathway that is distinct from direct GPR40 agonism and may offer multi-faceted metabolic benefits.[6][8]
-
GPR40 agonists , particularly full agonists like AM-1638 and AM-6226, have shown robust glucose-lowering effects in a range of preclinical models, including nonhuman primates.[11][16][17] This pathway provides a powerful and direct mechanism for enhancing glucose-dependent insulin secretion.
From a drug development perspective, the existence of selective GPR120 agonists is highly valuable. It provides an alternative strategy that may avoid potential on-target toxicities associated with other mechanisms, as was suspected with TAK-875.[5] Future research should focus on long-term efficacy and safety studies for GPR120 agonists and further explore their potential incretin-mimetic and insulin-sensitizing effects in chronic diabetes models. The continued exploration of both targets enriches the pipeline of potential next-generation therapies for T2DM.
References
- 1. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 11. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] GPR40 partial agonists and AgoPAMs: Differentiating effects on glucose and hormonal secretions in the rodent | Semantic Scholar [semanticscholar.org]
- 14. GPR40 partial agonists and AgoPAMs: Differentiating effects on glucose and hormonal secretions in the rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of AM-6226: A Potent and Orally Bioavailable GPR40 Full Agonist That Displays Efficacy in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of AM-6226: A Potent and Orally Bioavailable GPR40 Full Agonist That Displays Efficacy in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1H-Indazole Synthesis: Traditional Routes vs. Modern Methodologies
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals targeting a wide range of diseases, including cancer, inflammation, and neurological disorders.[1][2][3] The persistent demand for efficient and adaptable methods to construct this privileged structure has catalyzed significant advancements in synthetic organic chemistry. This guide provides a comprehensive comparison of classical and contemporary strategies for 1H-indazole synthesis, offering critical insights for researchers, scientists, and professionals in drug development.
The Enduring Legacy of Traditional Synthesis Routes
For over a century, classical methods have been the foundation of 1H-indazole synthesis. While often reliable for large-scale production, these routes frequently necessitate harsh reaction conditions, which can limit their applicability with sensitive functional groups and diverse substrates.[2]
The Jacobsen and Related Nitrosation Syntheses
One of the earliest approaches, the Jacobsen synthesis, involves the cyclization of N-nitroso derivatives of o-toluidines.[4][5] A related method involves the diazotization of o-toluidine with sodium nitrite.[6] While historically important, these methods can be limited by the availability of starting materials and the need for strongly acidic or nitrosating conditions.
The Fischer Indazole Synthesis
The Fischer synthesis, a variation of the renowned Fischer indole synthesis, proceeds through the acid-catalyzed cyclization of arylhydrazones derived from o-tolyl ketones or aldehydes.[7][8][9][10][11] This reaction typically requires high temperatures and strong acids like polyphosphoric acid, which can lead to low yields and the formation of regioisomeric byproducts, particularly with unsymmetrically substituted precursors.[7][9]
Bamberger and Related Cyclization Strategies
The Bamberger synthesis offers another classical route, often involving the reduction of an o-nitrobenzylamine followed by diazotization and cyclization. Other traditional methods include the condensation of hydrazine with o-halobenzaldehydes or ketones.[6] These multi-step sequences can be operationally complex and may require harsh reagents.
The Dawn of a New Era: Modern Synthetic Methodologies
The constraints of traditional methods have driven the development of more efficient and versatile synthetic strategies, with transition-metal catalysis at the forefront. These modern techniques provide milder reaction conditions, broader substrate compatibility, and enhanced functional group tolerance, revolutionizing the synthesis of complex indazole derivatives.[12][13][14][15][16][17]
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions have become powerful tools for constructing the 1H-indazole core.[15][18][19][20] These methods often rely on the intramolecular N-arylation of N-aryl-N'-acylhydrazines or similar precursors. The judicious selection of the catalyst, ligand, and base is paramount for achieving high yields and selectivity. For example, palladium catalysts are frequently used to couple aryl halides with hydrazones.[7] A notable advantage is the ability to perform these reactions under milder conditions than their traditional counterparts.
C-H Activation Strategies: A Paradigm Shift
More recently, direct C-H activation has emerged as a highly atom-economical and streamlined approach to 1H-indazole synthesis.[12][13][14][21][22] These innovative methods obviate the need for pre-functionalized starting materials by directly forging a bond between an N-N containing moiety and an aromatic C-H bond.[12] Rhodium and palladium catalysts have demonstrated exceptional efficacy in mediating these transformations, enabling the synthesis of a diverse array of indazoles with remarkable efficiency.[12][13][14]
Head-to-Head Comparison: Performance Benchmarking
To facilitate a clear comparison, the following table summarizes key performance indicators of traditional and modern 1H-indazole synthesis methods, based on data from peer-reviewed literature.
| Method | Reagents/Catalyst | Reaction Conditions | Yields (%) | Substrate Scope | Functional Group Tolerance |
| Fischer Synthesis | Strong acid (e.g., PPA, H₂SO₄)[7] | High temperature (100-200 °C)[7] | 20-60 | Limited by starting material availability | Poor |
| Jacobsen/Nitrosation | NaNO₂, acid[6] | Often multi-step, harsh conditions | 40-70 | Moderate | Moderate |
| Pd-Catalyzed Cross-Coupling | Pd catalyst, ligand, base[18][19][23] | 80-120 °C[23] | 70-95 | Broad[20] | Good to Excellent[20] |
| Rh-Catalyzed C-H Activation | Rh catalyst, oxidant[13][14] | 60-110 °C[14] | 65-90 | Broad[12] | Excellent[12] |
| Metal-Free (PIFA-mediated) | PIFA[1][3] | Mild conditions | Good | Broad[1] | Good |
Experimental Protocols: A Practical Guide
To illustrate the practical application of these methods, detailed experimental protocols for a traditional and a modern synthesis are provided below.
Protocol 1: Synthesis of 2-Phenylindole via Fischer Synthesis (Illustrative of Indole Synthesis Principles)
This protocol, adapted from the well-established Fischer indole synthesis, demonstrates the principles applicable to the Fischer indazole synthesis, involving the acid-catalyzed cyclization of a hydrazone.[24]
Step-by-Step Methodology: [24]
-
Hydrazone Formation: A mixture of acetophenone (4.0 g) and phenylhydrazine (3.6 g) is warmed on a steam bath for 1 hour. The resulting mixture is dissolved in 80 mL of hot 95% ethanol. Crystallization is induced, and the mixture is cooled. The product is collected by filtration to yield acetophenone phenylhydrazone.[24]
-
Cyclization: A mixture of acetophenone phenylhydrazone (5.3 g) and powdered anhydrous zinc chloride (25.0 g) is heated in an oil bath at 170°C with vigorous stirring.[24] The hot mixture is then poured into water, and the crude product is worked up by adding glacial acetic acid and concentrated hydrochloric acid to dissolve the zinc salts. The crude 2-phenylindole is collected by filtration and recrystallized from ethanol.[24]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted 1H-Indazoles
This protocol details a modern, efficient synthesis of C3-arylated 1H-indazoles via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[19][25]
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine the 3-iodo-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like Na₂CO₃ (2.0 equiv.).[23]
-
Solvent Addition: Add a suitable degassed solvent system, for example, a mixture of 1,4-dioxane and water (4:1).[23]
-
Reaction Execution: Seal the vessel and heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120°C until the starting material is consumed, as monitored by TLC or GC-MS.[18][23] For some substrates, microwave irradiation at 120-150 °C for 30-60 minutes can be effective.[23]
-
Workup and Purification: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired C3-arylated 1H-indazole.[23]
Visualizing the Synthetic Pathways
To further elucidate the discussed synthetic strategies, the following diagrams illustrate the core mechanistic steps.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Transition-Metal-Catalyzed Syntheses of Indazoles [idr.nitk.ac.in]
- 18. benchchem.com [benchchem.com]
- 19. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 21. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Functional Comparison of 1H-Indazol-6-ol with Benzimidazole, Indole, and Purine Scaffolds for Drug Discovery
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, biological activity, and overall potential of a drug candidate. This guide provides an in-depth structural and functional comparison of 1H-Indazol-6-ol with three other prominent heterocyclic scaffolds: benzimidazole, indole, and purine. By examining their distinct structural features, physicochemical parameters, and diverse biological activities, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their scaffold selection process.
Core Structural Analysis: The Subtle Differences that Define Function
The foundational difference between these four scaffolds lies in the arrangement of atoms within their bicyclic structures. While all are aromatic heterocycles, the specific placement of nitrogen atoms and, in the case of this compound, the hydroxyl group, dictates their unique chemical personalities.
This compound is a bicyclic structure composed of a benzene ring fused to a pyrazole ring.[1] The presence of two adjacent nitrogen atoms in the five-membered ring and a hydroxyl group on the benzene ring are key features. The 1H-tautomer is generally more stable.[1] This arrangement allows for a unique combination of hydrogen bond donor and acceptor capabilities.
Benzimidazole features a benzene ring fused to an imidazole ring.[] Unlike indazole, the two nitrogen atoms in the five-membered ring are separated by a carbon atom. This scaffold is structurally similar to purine nucleobases, which allows for interaction with various biopolymers.[3]
Indole consists of a benzene ring fused to a pyrrole ring, containing only one nitrogen atom in the five-membered ring.[4] This structure is a key component of the amino acid tryptophan and the neurotransmitter serotonin, highlighting its inherent biocompatibility.[5]
Purine is composed of a pyrimidine ring fused to an imidazole ring, containing four nitrogen atoms in its bicyclic structure.[6] As the core of the nucleobases adenine and guanine, purines are fundamental to the structure of DNA and RNA.[7]
Below is a visual representation of the core structures of these scaffolds.
Caption: Core structures of the four heterocyclic scaffolds.
Comparative Physicochemical Properties
The physicochemical properties of a scaffold are paramount in determining its drug-likeness, influencing factors such as solubility, permeability, and metabolic stability. The following table summarizes key physicochemical parameters for this compound and the comparator scaffolds. It is important to note that experimental data for this compound is limited, and thus, some values are based on closely related analogs.
| Property | This compound | Benzimidazole | Indole | Purine |
| Molecular Formula | C₇H₆N₂O | C₇H₆N₂ | C₈H₇N | C₅H₄N₄ |
| Molecular Weight ( g/mol ) | 134.14[8] | 118.14[9] | 117.15[10] | 120.10 |
| logP | ~1.8 (for 1-methyl-1H-indazol-6-ol)[11] | 1.3[9] | 2.1[5] | -0.79 |
| pKa (acidic) | Data not available | 12.8 | 16.2 | 8.93[6] |
| pKa (basic) | Data not available | 5.3 | -3.6[5] | 2.39[6] |
| Water Solubility | Sparingly soluble | Soluble in hot water | 0.19 g/100 mL (20 °C)[5] | Water-soluble[6] |
| Hydrogen Bond Donors | 2 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 1 | 3 |
Biological Activity and Therapeutic Applications: A Comparative Overview
Each of these heterocyclic scaffolds has been extensively explored in drug discovery, leading to a diverse range of therapeutic agents. Their unique structural and electronic features enable them to interact with a wide array of biological targets.
This compound and its Derivatives: The indazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[12] Notably, this compound has served as a key building block for:
-
5-HT2 Receptor Agonists: Derivatives have been identified as potent and selective 5-HT2 receptor agonists with potential applications in treating ocular hypertension.[13]
-
Anticancer Agents: The indazole core is present in numerous kinase inhibitors, and derivatives of 6-aminoindazole have shown significant antiproliferative activity.
-
Anti-inflammatory and Analgesic Agents: The hydroxyl group on the indazole ring enhances its potential for developing novel anti-inflammatory and analgesic drugs.[8]
Benzimidazole: The benzimidazole scaffold is found in a multitude of FDA-approved drugs.[14] Its derivatives have demonstrated a wide range of pharmacological activities, including:
-
Antimicrobial and Antifungal: Benzimidazoles are effective against various microbial and fungal strains.[3][15]
-
Anticancer: They can act as anticancer agents by targeting various kinases.[]
-
Anti-inflammatory: Benzimidazole-based compounds can inhibit cyclooxygenase (COX), a key enzyme in inflammation.[]
Indole: As a fundamental component of many natural products and approved drugs, the indole scaffold is a cornerstone of medicinal chemistry.[14] Its derivatives are known for:
-
A Wide Range of Biological Activities: Including anti-inflammatory, anticancer, antiviral, antimicrobial, and antioxidant properties.[4][16][17]
-
CNS Activity: The structural similarity to serotonin allows for the development of drugs targeting the central nervous system.
Purine: The purine scaffold is central to cellular processes and serves as a template for drugs targeting fundamental biological pathways.[6] Purine analogs have been developed as:
-
Antimetabolites: Used in cancer chemotherapy to interfere with DNA synthesis.
-
Antiviral Agents: Acyclic nucleoside analogs are effective against various viruses.[18]
-
Modulators of Cellular Signaling: Purines and their derivatives are crucial components of signaling molecules like ATP and cAMP.[19]
The following diagram illustrates the diverse biological activities associated with each scaffold.
Caption: Key biological activities of the four scaffolds.
Experimental Protocols: A Guide to Evaluating Biological Activity
To quantitatively assess and compare the biological activity of compounds derived from these scaffolds, standardized and robust experimental protocols are essential. Below is a detailed methodology for a common assay used in the evaluation of kinase inhibitors, a frequent application for indazole and benzimidazole derivatives.
Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Objective: To quantify the potency of a test compound in inhibiting the activity of a target kinase.
Materials:
-
96-well microtiter plates (high-binding)
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a biotinylated peptide)
-
Test compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-coated plates (for capture) or anti-phospho-antibody
-
HRP-conjugated secondary antibody (if using a primary anti-phospho-antibody)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation: Perform a serial dilution of the test compound in DMSO to create a range of concentrations. Further dilute these in the kinase reaction buffer.
-
Plate Coating (if applicable): If not using streptavidin-coated plates for capture, coat the high-binding 96-well plates with the kinase substrate overnight at 4°C. Wash the plates three times with wash buffer.
-
Kinase Reaction: a. To each well, add the diluted test compound or DMSO (as a control). b. Add the purified kinase to each well. c. Add the kinase-specific substrate to each well. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: a. Stop the reaction by adding a solution containing EDTA. b. If using a capture method, transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind. Wash the plate. c. Add a primary antibody that specifically recognizes the phosphorylated substrate and incubate. Wash the plate. d. Add an HRP-conjugated secondary antibody and incubate. Wash the plate thoroughly. e. Add the TMB substrate and incubate until a blue color develops. f. Stop the color development by adding the stop solution.
-
Data Analysis: a. Measure the absorbance at 450 nm using a plate reader. b. Plot the absorbance against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Conclusion: Strategic Scaffold Selection
The choice between this compound, benzimidazole, indole, and purine as a starting scaffold in drug discovery is a nuanced decision that depends on the specific therapeutic target and desired pharmacological profile.
-
This compound offers a unique combination of hydrogen bonding capabilities and has shown promise in developing targeted therapies, particularly as kinase inhibitors and receptor modulators.
-
Benzimidazole provides a well-validated and versatile scaffold with a proven track record in a wide range of therapeutic areas, benefiting from its structural similarity to endogenous purines.
-
Indole remains a cornerstone of medicinal chemistry due to its prevalence in nature and its broad spectrum of biological activities, particularly in the development of CNS-active agents.
-
Purine serves as an excellent starting point for designing antimetabolites and other drugs that target fundamental cellular processes.
Ultimately, a thorough understanding of the structural and functional characteristics of each scaffold, coupled with robust experimental validation, will guide the rational design of novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjpn.org [rjpn.org]
- 5. Indole - Wikipedia [en.wikipedia.org]
- 6. Purine - Wikipedia [en.wikipedia.org]
- 7. sciencenotes.org [sciencenotes.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Indole:Chemical Properties and Production_Chemicalbook [chemicalbook.com]
- 11. 1-methyl-1H-indazol-6-ol | C8H8N2O | CID 135503223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ijcrt.org [ijcrt.org]
- 16. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 18. [PDF] BIOLOGICAL ACTIVITIES OF PURINE ANALOGUES : A REVIEW | Semantic Scholar [semanticscholar.org]
- 19. Structure–activity features of purines and their receptors: implications in cell physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Mechanism of Action for 1H-Indazol-6-ol Derivatives: A Comparative Guide to In Vitro Target Validation
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a wide array of proteins, including protein kinases and heat shock proteins.[1][2] When a novel derivative of 1H-Indazol-6-ol emerges from a phenotypic screen showing, for instance, anti-proliferative activity in cancer cells, the critical next step is to elucidate its mechanism of action (MoA). This guide provides a systematic, in-depth framework for confirming the MoA of a hypothetical active derivative, hereafter referred to as "Indazol-X" .
We will operate under the hypothesis that Indazol-X's activity stems from one of two common mechanisms associated with its scaffold: inhibition of the AXL receptor tyrosine kinase or inhibition of the molecular chaperone Heat Shock Protein 90 (HSP90).[3][4][5][6] To provide a rigorous comparison, we will benchmark the performance of Indazol-X against well-characterized inhibitors:
-
Bemcentinib (R428): A potent and selective AXL inhibitor.[7]
This guide will walk through a logical sequence of four key in vitro assays, explaining the causality behind each choice, providing validated protocols, and presenting comparative data to build a coherent and defensible MoA model.
Part 1: Confirming Intracellular Target Engagement with CETSA
The foundational question is whether Indazol-X physically interacts with its putative target inside a living cell. The Cellular Thermal Shift Assay (CETSA) is the ideal starting point as it directly measures target engagement in a physiological context.[12][13][14] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than its unbound form.[14][15] By heating intact cells treated with a compound and measuring the amount of soluble target protein remaining, we can directly infer binding.
Experimental Rationale
Initiating the investigation with CETSA is a critical strategic choice. It bypasses the potential pitfalls of relying solely on biochemical assays, which use purified proteins and may not reflect the compound's ability to penetrate cell membranes or engage its target in the complex cellular milieu. A positive thermal shift is strong evidence of direct physical interaction, providing the necessary validation to proceed with more specific functional assays.[13]
Comparative Data: Target-Specific Thermal Stabilization
The following table presents hypothetical data from a CETSA experiment. The metric, ΔTagg, represents the shift in the aggregation temperature of the target protein upon compound treatment, a direct indicator of stabilization.
| Compound | Target Protein | Concentration | ΔTagg (°C) vs. Vehicle | Interpretation |
| Indazol-X | AXL | 1 µM | +5.2°C | Strong intracellular engagement |
| HSP90 | 1 µM | +0.3°C | No significant engagement | |
| Bemcentinib | AXL | 1 µM | +6.1°C | Confirmed engagement (Positive Control) |
| HSP90 | 1 µM | -0.1°C | No off-target engagement | |
| Ganetespib | AXL | 1 µM | +0.2°C | No off-target engagement |
| HSP90 | 1 µM | +7.5°C | Confirmed engagement (Positive Control) |
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Detailed Protocol: CETSA
-
Cell Culture: Seed A549 cells (known to express AXL) in complete medium and grow to ~80% confluency.
-
Compound Treatment: Harvest cells and resuspend in fresh media. Treat cell suspensions with 1 µM of Indazol-X, Bemcentinib, Ganetespib, or vehicle (0.1% DMSO) for 1 hour at 37°C.
-
Heating Step: Aliquot 50 µL of each treated cell suspension into separate PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 12 points from 42°C to 64°C), followed by 3 minutes at room temperature.[12]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Clarify the lysates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Analyze equal amounts of protein for soluble AXL and HSP90 levels using Western blotting.
-
Data Interpretation: Quantify band intensities and normalize to the 42°C sample for each treatment group. Plot the percentage of soluble protein against temperature to generate a melting curve and determine the aggregation temperature (Tagg). The shift (ΔTagg) is calculated as Tagg(compound) - Tagg(vehicle).
Part 2: Determining Biochemical Potency
Having confirmed that Indazol-X engages AXL in cells, the next logical step is to quantify its direct inhibitory potency against the purified kinase enzyme. This biochemical assay isolates the inhibitor-enzyme interaction from cellular factors like membrane permeability and competing endogenous ATP, providing a pure measure of potency (IC50). A luminescence-based kinase assay, such as the ADP-Glo™ assay, is a robust, high-throughput method for this purpose.[16]
Experimental Rationale
This assay measures the amount of ADP produced during the kinase reaction. As inhibitor concentration increases, kinase activity decreases, leading to less ADP production. This ADP is enzymatically converted to ATP, which drives a luciferase reaction. The resulting luminescent signal is directly proportional to kinase activity, allowing for precise calculation of the IC50 value.[16][17] Comparing the IC50 value for AXL with other kinases provides a critical measure of selectivity.
Comparative Data: Biochemical IC50 and Selectivity Profile
| Compound | Target Kinase | Biochemical IC50 (nM) | Interpretation |
| Indazol-X | AXL | 15.2 nM | Potent direct inhibition |
| MER | 185 nM | ~12-fold selective over MER | |
| TYRO3 | >1000 nM | Highly selective over TYRO3 | |
| VEGFR2 | 850 nM | ~56-fold selective over VEGFR2 | |
| Bemcentinib | AXL | 5.0 nM | Highly potent (Positive Control) |
| MER | 350 nM | ~70-fold selective over MER | |
| TYRO3 | >5000 nM | Highly selective over TYRO3 | |
| VEGFR2 | 1500 nM | Highly selective over VEGFR2 |
Assay Principle: ADP-Glo™ Luminescent Kinase Assay
Detailed Protocol: Luminescence-Based Kinase Assay
-
Reagent Preparation: Prepare serial dilutions of Indazol-X and Bemcentinib in kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, pH 7.5).
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of recombinant human AXL kinase and 2.5 µL of a substrate peptide (e.g., a generic tyrosine kinase substrate).
-
Initiate Reaction: Add 5 µL of the compound dilutions (or vehicle) and 5 µL of 10 µM ATP to initiate the reaction. Incubate for 60 minutes at room temperature.[7]
-
Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes.[18]
-
Generate Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
Readout: Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against compound concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Part 3: Probing the Cellular Signaling Cascade
Confirmation of direct biochemical potency must be followed by evidence that the compound inhibits the kinase's function within its native signaling pathway. AXL activation leads to its autophosphorylation, which in turn triggers downstream pro-survival pathways like PI3K/AKT.[7] Western blotting for phosphorylated AXL (p-AXL) and phosphorylated AKT (p-AKT) is the definitive method to demonstrate on-target pathway modulation in a cellular context.
Experimental Rationale
This assay provides a direct visual and semi-quantitative measure of the compound's ability to suppress the specific signaling events downstream of the target kinase. A dose-dependent reduction in the p-AXL/total AXL and p-AKT/total AKT ratios confirms that the biochemical inhibition observed previously translates into a functional blockade of the pathway in intact cells. For this experiment, it is crucial to use a blocking buffer containing Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins (caseins) that can cause high background with phospho-specific antibodies.[19][20]
Signaling Pathway: AXL-Mediated Activation of AKT
Comparative Data: Inhibition of Downstream Signaling
| Compound (at 100 nM) | % Reduction in p-AXL / Total AXL | % Reduction in p-AKT / Total AKT | Interpretation |
| Indazol-X | 85% | 78% | Effective pathway inhibition |
| Bemcentinib | 92% | 88% | Potent pathway inhibition (Positive Control) |
| Ganetespib | 5% | 7% | No effect on AXL signaling |
Detailed Protocol: Western Blot for Phosphorylated Proteins
-
Cell Treatment: Seed A549 cells and grow to 70-80% confluency. Serum-starve the cells overnight, then treat with a dose range of Indazol-X, Bemcentinib, or Ganetespib for 2 hours. Stimulate with the AXL ligand Gas6 for 15 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors to preserve phosphorylation states.[19]
-
Electrophoresis: Determine protein concentration, and load 20-30 µg of each lysate into an SDS-PAGE gel. Run the gel to separate proteins by size.[21]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Do not use milk. [19]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST (e.g., anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, and a loading control like GAPDH).
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensities. For each sample, calculate the ratio of the phosphorylated protein to the total protein to assess the specific degree of pathway inhibition.
Part 4: Evaluating the Ultimate Phenotypic Outcome
The culmination of target engagement, biochemical potency, and pathway inhibition should be a measurable, dose-dependent effect on cell fate. A cell viability assay, such as the MTT assay, quantifies the anti-proliferative or cytotoxic effects of the compound, linking the molecular mechanism to a whole-cell phenotypic outcome.[22][23]
Experimental Rationale
The MTT assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[22] Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is quantifiable by spectrophotometry.[24][25] By comparing the GI50 (the concentration that causes 50% inhibition of cell growth) of Indazol-X with our positive controls, we can validate that the observed molecular effects translate into the desired anti-cancer activity.
Comparative Data: Anti-Proliferative Activity in A549 Cells
| Compound | GI50 (nM) | Interpretation |
| Indazol-X | 45 nM | Potent anti-proliferative effect |
| Bemcentinib | 28 nM | High potency (Positive Control) |
| Ganetespib | 18 nM | High potency (Positive Control for HSP90-dependent cells) |
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[23]
-
Compound Treatment: Treat the cells with a serial dilution of Indazol-X, Bemcentinib, and Ganetespib for 72 hours. Include vehicle-only controls.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[22]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[23]
-
Readout: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[22]
-
Data Analysis: Normalize the absorbance data to the vehicle-treated wells (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the GI50 value.
Conclusion and Synthesis
Through this systematic series of in vitro assays, we have constructed a robust, evidence-based narrative for the mechanism of action of our hypothetical compound, Indazol-X.
-
CETSA provided definitive evidence that Indazol-X directly engages the AXL protein within intact cells, while showing no interaction with HSP90.
-
The luminescence-based kinase assay quantified this interaction, revealing a potent biochemical IC50 of 15.2 nM against AXL, with good selectivity over other related kinases.
-
Western blotting confirmed that this biochemical potency translates to a functional blockade of the AXL signaling pathway in a cellular context, as evidenced by a dose-dependent decrease in AXL and AKT phosphorylation.
-
Finally, the MTT assay linked this molecular mechanism to a clear anti-proliferative phenotype, demonstrating a GI50 of 45 nM in a relevant cancer cell line.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. CETSA [cetsa.org]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 24. broadpharm.com [broadpharm.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1H-Indazol-6-ol
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. The proper disposal of research chemicals like 1H-Indazol-6-ol (CAS 23244-88-4) is not merely a procedural task but a cornerstone of ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the scientific reasoning behind each critical step.
Hazard Identification and Risk Assessment: The "Why" Behind Cautious Handling
Indazole derivatives, as a class, often exhibit biological activity, which is a primary reason for their investigation in drug development.[2] This bioactivity necessitates a cautious approach. Based on data from similar compounds such as 1H-Indazol-5-ol and 1H-Indazol-6-amine, it is prudent to assume this compound may present the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[2]
-
Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[2][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4]
Therefore, this compound and any materials contaminated with it must be treated as hazardous chemical waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. The causality is simple: creating a physical barrier prevents the chemical from coming into contact with your body.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Goggles should provide a complete seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use and dispose of them as contaminated waste after handling.[6] |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat protects your skin and personal clothing from contamination.[5] |
| Respiratory Protection | N95 Respirator or Higher | Required if handling the compound as a powder outside of a certified chemical fume hood to minimize inhalation exposure. |
Step-by-Step Disposal Protocol: A Self-Validating System
The proper disposal of this compound follows the general principles of hazardous waste management, designed to ensure containment, clear identification, and regulatory compliance from the point of generation to final disposal.
The "Why": Preventing accidental chemical reactions is paramount. Many chemicals are incompatible with each other; for instance, indazole derivatives should be kept away from strong oxidizing agents.[6] Segregating waste at the point of generation is the most effective way to prevent dangerous mixing.
Protocol:
-
Designate a specific, labeled container for this compound waste.
-
This includes pure, unreacted compound, solutions containing the compound, and any contaminated labware (e.g., pipette tips, weighing boats, contaminated gloves, and absorbent paper).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
The "Why": The waste container must maintain its integrity and clearly communicate its contents and associated hazards to everyone in the laboratory. Improper labeling can lead to dangerous mishandling and is a common regulatory violation.
Protocol:
-
Container: Use a chemically compatible, leak-proof container with a secure, screw-top lid. The original product container can be ideal if it's in good condition.[7] Do not use food-grade containers.
-
Labeling: The container must be clearly labeled with a hazardous waste tag as soon as the first piece of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
A clear statement of the potential hazards (e.g., "Toxic," "Irritant").
-
The date when waste was first added to the container (the "accumulation start date").
-
The "Why": The SAA provides a designated, safe location for the short-term storage of hazardous waste in the lab, ensuring it is under the control of laboratory personnel and away from general work areas.
Protocol:
-
Store the sealed and labeled waste container in a designated SAA, which should be at or near the point of generation.[7]
-
The SAA must be in a secondary containment tray to catch any potential leaks.
-
Ensure the SAA is located away from incompatible materials, heat sources, and high-traffic areas.[6]
-
Keep the waste container closed at all times, except when adding waste.
The "Why": Final disposal must be handled by trained professionals at a licensed facility to ensure compliance with Environmental Protection Agency (EPA) and Department of Transportation (DOT) regulations.
Protocol:
-
Once the waste container is full (typically around 75-80% capacity to prevent splashing) or has been accumulating for a set period (consult your EHS for time limits), arrange for a pickup.
-
Contact your institution's EHS or equivalent department to schedule a waste collection.
-
Do not attempt to transport the chemical waste off-site yourself.
Emergency Procedures for Spills
Accidents can happen, and a clear plan is essential to mitigate risks.
-
Alert & Evacuate: Immediately alert others in the area. If the spill is large or in a poorly ventilated area, evacuate and notify your supervisor and EHS.
-
Contain: If safe to do so, use a chemical spill kit to absorb the material. For a solid, this may involve gently covering it with an absorbent material to prevent dust from becoming airborne.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and spilled compound.
-
Dispose: All materials used for cleanup, including your gloves, must be placed in the hazardous waste container for this compound.[8]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 1H-Indazol-6-amine | CAS#:6967-12-0 | Chemsrc [chemsrc.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Researcher's Guide to Personal Protective Equipment for Handling 1H-Indazol-6-ol
As researchers and scientists in drug development, our work with novel chemical compounds like 1H-Indazol-6-ol is foundational to innovation. However, with innovation comes the responsibility of ensuring the utmost safety in our laboratories. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). The protocols outlined here are designed to be self-validating, ensuring that every step, from preparation to disposal, reinforces a culture of safety and scientific integrity.
Hazard Assessment of this compound
Before any handling protocols can be established, a thorough understanding of the compound's specific hazards is essential. While comprehensive toxicological data for many research chemicals is still under development, the available Safety Data Sheets (SDS) and data on analogous compounds provide critical guidance. For compounds structurally similar to this compound, such as other indazole derivatives, the primary hazards identified are skin irritation, serious eye irritation, and respiratory tract irritation.
Based on data from similar indazole compounds, the following hazard classifications are pertinent:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications are the cornerstone of our PPE strategy. They dictate that our primary goal is to prevent contact with the skin, eyes, and respiratory system.
Core Personal Protective Equipment (PPE) Protocol
A baseline of appropriate PPE is non-negotiable when working in a laboratory with chemical hazards. For any work involving this compound, the minimum required PPE includes a lab coat, chemical splash goggles, and closed-toe shoes.[1] This foundational layer of protection should be supplemented with task-specific PPE as detailed below.
Eye and Face Protection: The First Line of Defense
Rationale: Given the high risk of serious eye irritation (H319), protecting the eyes from splashes and airborne particles of this compound is paramount.
Required Equipment:
-
Chemical Splash Goggles: Standard safety glasses are insufficient as they do not provide a seal around the eyes and therefore offer inadequate protection against chemical splashes.[1] Goggles must be worn at all times when handling the solid compound or its solutions. They must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1]
-
Face Shield: When there is a significant risk of splashing, such as when transferring large volumes of a solution or during procedures with a potential for vigorous reaction, a face shield must be worn in addition to chemical splash goggles.[1] The goggles protect against splashes, while the face shield provides a broader barrier for the entire face.
Skin and Body Protection: Preventing Dermal Exposure
Rationale: To mitigate the risk of skin irritation (H315), appropriate gloves and a lab coat are mandatory. The choice of glove material is critical and should be based on chemical compatibility and the nature of the task.
Required Equipment:
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure (snap buttons are preferred for quick removal in an emergency) should be worn and kept buttoned.
-
Gloves:
-
Material: Nitrile gloves are the standard choice for handling most solid chemicals and for protection against incidental splashes of solutions. For prolonged contact or when handling larger quantities, consider double-gloving or using a more robust glove material.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. Disposable gloves should be removed and discarded immediately after contact with the chemical or upon completion of the task. Hands should be washed thoroughly after glove removal.[1]
-
The following table summarizes the recommended PPE based on the identified hazards.
| Hazard ID | Hazard Statement | Route of Exposure | Required PPE |
| H319 | Causes serious eye irritation | Eyes | Chemical Splash Goggles, Face Shield (as needed) |
| H315 | Causes skin irritation | Skin | Nitrile Gloves, Lab Coat |
| H335 | May cause respiratory irritation | Inhalation | Fume Hood, Respirator (as needed) |
Respiratory Protection: Engineering Controls and Respirators
Rationale: The potential for respiratory irritation (H335) necessitates that this compound be handled in a way that minimizes the generation of dust or aerosols.
Primary Control:
-
Chemical Fume Hood: All weighing and handling of solid this compound, as well as any procedures involving its solutions that could produce vapors or aerosols, must be conducted inside a certified chemical fume hood. This is the most effective engineering control for preventing inhalation exposure.[2]
Secondary Control (if required):
-
Respirator: In the rare event that engineering controls are not sufficient to control exposure, or during certain high-risk procedures like cleaning up a large spill, respiratory protection may be necessary. The selection of a respirator must be based on a formal hazard assessment. A NIOSH-approved N95 particulate respirator is typically sufficient for solid dusts.[3][4][5][6] Any use of a respirator requires inclusion in a formal respiratory protection program, which includes fit testing and training, as mandated by OSHA (29 CFR 1910.134).[7]
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory, from handling to disposal.
Safe Handling and PPE Workflow
The following diagram illustrates the logical flow for selecting and using PPE when working with this compound.
Caption: PPE Selection and Use Workflow for this compound.
Step-by-Step Spill Cleanup Protocol
In the event of a spill, a calm and methodical response is crucial.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Assess the Spill: Determine the size and nature of the spill. For a small spill of solid material, laboratory personnel with the correct PPE can proceed. For large spills or any spill of a solution, evacuate the area and contact the institutional Environmental Health and Safety (EHS) office.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, double nitrile gloves, and chemical splash goggles. If the material is dusty, a respirator may be required.
-
Contain the Spill:
-
For a solid spill , gently cover the powder with a damp paper towel to prevent it from becoming airborne.
-
For a liquid spill , surround the area with an absorbent material (e.g., spill pads or sand).
-
-
Clean the Spill:
-
Carefully sweep the contained solid material into a dustpan.
-
Use absorbent pads to soak up the liquid, working from the outside in.
-
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose of Waste: All contaminated materials (paper towels, absorbent pads, gloves, etc.) must be placed in a clearly labeled hazardous waste container.[8][9]
-
Wash Hands: Thoroughly wash hands and any exposed skin with soap and water.
Waste Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[2]
-
Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and contaminated labware, must be segregated from general waste.[8][9]
-
Labeling: Waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[8][10]
-
Storage: Waste containers should be kept closed and stored in a designated satellite accumulation area within the laboratory until they are collected by the EHS office for final disposal.[10]
-
Empty Containers: Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring their personal safety and contributing to a secure and productive research environment.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 3. students.umw.edu [students.umw.edu]
- 4. NIOSH Guide to the Selection and Use of Particulate Respirators Certified under 42 CFR 84. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 5. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 6. eTool : Respiratory Protection - Respirator Selection - Air-purifying vs. Atmosphere-supplying Respirators - Selection Criteria for Particulate Filters | Occupational Safety and Health Administration [osha.gov]
- 7. clarionsafety.com [clarionsafety.com]
- 8. Effective Lab Chemical Waste Management [emsllcusa.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
